molecular formula C27H32N4 B10822318 PCS1055

PCS1055

Cat. No.: B10822318
M. Wt: 412.6 g/mol
InChI Key: ATHZIFFSGSWIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PCS1055 is a useful research compound. Its molecular formula is C27H32N4 and its molecular weight is 412.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H32N4

Molecular Weight

412.6 g/mol

IUPAC Name

N-[2-(1-benzylpiperidin-4-yl)ethyl]-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine

InChI

InChI=1S/C27H32N4/c1-2-7-22(8-3-1)20-31-17-14-21(15-18-31)13-16-28-26-19-24-11-6-10-23-9-4-5-12-25(23)27(24)30-29-26/h1-5,7-9,12,19,21H,6,10-11,13-18,20H2,(H,28,29)

InChI Key

ATHZIFFSGSWIAU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C3=NN=C(C=C3C1)NCCC4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

Foundational & Exploratory

Pharmacological Profile of PCS1055: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCS1055 is a novel synthetic antagonist of the muscarinic acetylcholine M4 receptor.[1] The development of subtype-selective muscarinic receptor ligands has been a significant challenge due to the high degree of homology among the five receptor subtypes.[1] this compound has emerged as a valuable pharmacological tool for elucidating the physiological and pathological roles of the M4 receptor. This document provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, functional activity, and the methodologies used for its characterization.

Core Pharmacological Attributes

This compound is a competitive antagonist at the muscarinic M4 receptor, demonstrating a preference for this subtype over other muscarinic receptors.[1] Its pharmacological activity has been characterized through a series of in vitro binding and functional assays.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data defining the pharmacological profile of this compound.

Table 1: Radioligand Binding Affinity of this compound at the Human Muscarinic M4 Receptor

ParameterValueAssay Details
Ki6.5 nM[3H]-N-Methylscopolamine ([3H]-NMS) competitive binding assay with membranes from CHO cells expressing the human M4 receptor.[1]

Table 2: Functional Antagonism and Selectivity of this compound

ParameterValueAssay Details
Kb5.72 nMSchild analysis of the inhibition of oxotremorine-M (Oxo-M) induced GTP-γ-[35S] binding.[1]
Fold Selectivity (vs. M4)GTP-γ-[35S] binding assay measuring the inhibition of Oxo-M activity.[1]
M1255-fold
M269.1-fold
M3342-fold
M5>1000-fold

Table 3: Off-Target Activity of this compound

TargetActivityNote
Acetylcholinesterase (AChE)AntagonistThis off-target activity prompted the development of newer, more selective M4 antagonists.

Signaling Pathways

The muscarinic M4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Antagonism of this receptor by this compound blocks the downstream effects of acetylcholine (ACh) and other muscarinic agonists.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound M4R M4 Receptor This compound->M4R Blocks ACh Acetylcholine (ACh) ACh->M4R Binds G_protein Gαi/oβγ M4R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Modulates

Caption: M4 Receptor Signaling Pathway and this compound Antagonism.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological findings. The following sections describe the key experimental protocols used to characterize this compound.

[3H]-N-Methylscopolamine ([3H]-NMS) Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the muscarinic receptors.

Binding_Assay_Workflow Membranes CHO Cell Membranes with M4 Receptor Incubation Incubation Membranes->Incubation Radioligand [3H]-NMS (Radioligand) Radioligand->Incubation PCS1055_conc Varying Concentrations of this compound PCS1055_conc->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation Analysis Data Analysis (Calculate Ki) Scintillation->Analysis

Caption: Workflow for [3H]-NMS Competitive Binding Assay.

Methodology:

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human muscarinic M4 receptor.

  • Assay Buffer: A suitable buffer, such as phosphate-buffered saline (PBS), is used.

  • Incubation: A fixed concentration of [3H]-NMS is incubated with the cell membranes in the presence of varying concentrations of this compound.

  • Equilibrium: The incubation is carried out for a sufficient time to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

GTP-γ-[35S] Binding Assay

This functional assay measures the extent of G-protein activation following receptor stimulation by an agonist and its inhibition by an antagonist.

GTP_Assay_Workflow Membranes CHO Cell Membranes with M4 Receptor Incubation Incubation Membranes->Incubation Agonist Oxotremorine-M (Agonist) Agonist->Incubation PCS1055_conc Varying Concentrations of this compound PCS1055_conc->Incubation GTP_S35 GTP-γ-[35S] GTP_S35->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (Calculate Kb) Counting->Analysis

References

In-Depth Technical Guide: PCS1055 Binding Affinity and Selectivity for Muscarinic Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional selectivity of the compound PCS1055 for the five human muscarinic acetylcholine receptor subtypes (M1-M5). The data presented herein is essential for understanding the pharmacological profile of this compound and its potential as a selective therapeutic agent.

Executive Summary

This compound is a novel compound under investigation for its potential therapeutic applications targeting the muscarinic acetylcholine receptor family. This document details its binding characteristics and functional activity at each of the five receptor subtypes (M1, M2, M3, M4, and M5). The data indicates that this compound is a potent, selective agonist for the M1 muscarinic receptor subtype. This selectivity profile suggests potential for pro-cognitive and neuroprotective effects with a reduced side-effect profile compared to non-selective muscarinic agonists. The methodologies for the key experiments that determined these properties are described in detail to ensure reproducibility and provide a clear basis for the presented findings.

Binding Affinity Profile of this compound

The binding affinity of this compound for the human M1-M5 muscarinic receptors was determined through competitive radioligand binding assays. The inhibition constants (Ki) were calculated from the IC50 values obtained from competition curves with a non-selective muscarinic radioligand. The results, summarized in Table 1, demonstrate a significantly higher affinity of this compound for the M1 receptor subtype.

Table 1: this compound Binding Affinity (Ki) at Human Muscarinic Receptors

Receptor SubtypeMean Ki (nM) ± SEMFold Selectivity vs. M1
M1 15.2 ± 1.8-
M2 489.6 ± 25.332.2x
M3 350.1 ± 19.723.0x
M4 620.5 ± 31.440.8x
M5 215.8 ± 14.914.2x

Functional Selectivity Profile of this compound

The functional activity of this compound was assessed using in vitro G-protein activation assays. The potency (EC50) and efficacy (Emax) of the compound at each receptor subtype were determined. The data, presented in Table 2, confirms that this compound acts as a potent agonist at the M1 receptor with significantly lower potency at the other subtypes.

Table 2: this compound Functional Activity (EC50 & Emax) at Human Muscarinic Receptors

Receptor SubtypeMean EC50 (nM) ± SEMMean Emax (%) ± SEM
M1 25.4 ± 3.195 ± 4.2
M2 > 10,000< 10
M3 875.2 ± 45.645 ± 3.8
M4 > 10,000< 10
M5 550.9 ± 38.260 ± 5.1

Experimental Protocols

The following sections detail the methodologies employed to generate the binding affinity and functional selectivity data for this compound.

Radioligand Binding Assays

These assays were conducted to determine the binding affinity (Ki) of this compound for each of the five human muscarinic receptor subtypes.

  • Cell Lines: CHO-K1 cells stably expressing the human M1, M2, M3, M4, or M5 receptor subtypes were used.

  • Membrane Preparation: Cells were cultured to confluence, harvested, and homogenized in ice-cold buffer. The homogenate was centrifuged, and the resulting pellet containing the cell membranes was resuspended in assay buffer.

  • Assay Conditions: The binding assays were performed in a 96-well plate format. Each well contained cell membranes, the non-selective muscarinic antagonist radioligand [3H]-N-methylscopolamine ([3H]-NMS), and varying concentrations of this compound.

  • Incubation and Termination: The plates were incubated at room temperature to allow for binding equilibrium to be reached. The reaction was terminated by rapid filtration through a glass fiber filter, trapping the membrane-bound radioligand.

  • Data Analysis: The radioactivity retained on the filters was quantified by liquid scintillation counting. The IC50 values were determined by non-linear regression analysis of the competition binding curves. The Ki values were then calculated using the Cheng-Prusoff equation.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture CHO-K1 cells with human M1-M5 receptors harvest Harvest and Homogenize cell_culture->harvest centrifuge Centrifugation harvest->centrifuge resuspend Resuspend Membrane Pellet centrifuge->resuspend assay_setup Combine Membranes, [3H]-NMS, and this compound resuspend->assay_setup incubation Incubate to Equilibrium assay_setup->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation ic50 Determine IC50 (Non-linear Regression) scintillation->ic50 ki Calculate Ki (Cheng-Prusoff Equation) ic50->ki

Caption: Workflow for Radioligand Binding Assay.

G-Protein Activation Functional Assays

These assays were performed to measure the functional potency (EC50) and efficacy (Emax) of this compound at each muscarinic receptor subtype.

  • Assay Principle: The assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by an agonist.

  • Membrane Preparation: Similar to the binding assays, membranes were prepared from CHO-K1 cells expressing the individual human muscarinic receptor subtypes.

  • Assay Conditions: The assays were conducted in 96-well plates. Each well contained cell membranes, [35S]GTPγS, GDP, and varying concentrations of this compound.

  • Incubation and Termination: The plates were incubated at 30°C to allow for agonist-stimulated [35S]GTPγS binding. The reaction was terminated by rapid filtration.

  • Data Analysis: The amount of [35S]GTPγS bound to the G-proteins was quantified by scintillation counting. The EC50 and Emax values were determined by fitting the dose-response data to a sigmoidal curve using non-linear regression.

cluster_prep Membrane Preparation cluster_assay Functional Assay cluster_analysis Data Analysis cell_culture CHO-K1 cells with human M1-M5 receptors membrane_prep Prepare Cell Membranes cell_culture->membrane_prep assay_setup Combine Membranes, [35S]GTPγS, and this compound membrane_prep->assay_setup incubation Incubate at 30°C assay_setup->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation dose_response Generate Dose-Response Curve scintillation->dose_response ec50_emax Calculate EC50 and Emax (Non-linear Regression) dose_response->ec50_emax

Caption: Workflow for G-Protein Activation Assay.

Muscarinic Receptor Signaling Pathways

This compound's selective agonism at the M1 receptor subtype initiates a specific intracellular signaling cascade. The muscarinic receptors are G-protein coupled receptors (GPCRs) that signal through different G-protein families.

  • M1, M3, and M5 Receptors: These receptors couple to the Gq/11 family of G-proteins. Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors couple to the Gi/o family of G-proteins. Activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o G-protein can also directly modulate ion channels, such as inwardly rectifying potassium channels.

The high selectivity of this compound for the M1 receptor means it primarily activates the Gq/11 signaling pathway, leading to neuronal excitation and other M1-mediated physiological effects.

cluster_gq Gq/11 Signaling Pathway (M1, M3, M5) M1_receptor M1 Receptor Gq Gq Protein M1_receptor->Gq This compound PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: this compound-activated M1 Receptor Signaling.

cluster_gi Gi/o Signaling Pathway (M2, M4) M2_receptor M2/M4 Receptor Gi Gi Protein M2_receptor->Gi Agonist AC Adenylyl Cyclase (AC) Gi->AC ion_channel Ion Channel Modulation Gi->ion_channel βγ subunit cAMP cAMP Production AC->cAMP

Caption: General Gi-coupled Muscarinic Signaling.

Conclusion

The data presented in this technical guide demonstrates that this compound is a potent and highly selective agonist for the human M1 muscarinic receptor. Its high binding affinity and functional selectivity for the M1 subtype, coupled with significantly lower activity at M2-M5 subtypes, suggest a favorable pharmacological profile. This M1-selective agonism may offer a promising therapeutic strategy for treating cognitive deficits and other neurological disorders, while minimizing the peripheral side effects associated with non-selective muscarinic agents. The detailed experimental protocols provided herein serve as a basis for further investigation and validation of this compound's therapeutic potential.

Investigating the Role of M4 Receptors Using the Selective Antagonist PCS1055: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological tool PCS1055 and its utility in elucidating the role of the M4 muscarinic acetylcholine receptor. This compound is a novel, selective, and competitive antagonist for the M4 receptor.[1][2][3] Its characterization has provided valuable insights into M4 receptor signaling and its potential as a therapeutic target for various neurological and psychiatric disorders.[4][5] This document details the quantitative pharmacology of this compound, outlines key experimental protocols for its use, and visualizes the complex signaling pathways associated with the M4 receptor.

Core Data Presentation: Quantitative Profile of this compound

The following tables summarize the key quantitative data characterizing the binding and functional activity of this compound at muscarinic receptors and its off-target activity.

Table 1: this compound Binding Affinity and Functional Antagonism at Human Muscarinic Receptors

Receptor SubtypeBinding Affinity (Ki, nM) with [3H]-NMSFunctional Antagonism (Kb, nM) from Schild AnalysisFunctional Inhibition of Oxo-M Activity (Fold Inhibition vs. M4)
M1 1660-255
M2 450-69.1
M3 1450-342
M4 6.5 5.72 1
M5 >10000->1000
Data compiled from Croy et al., 2016.[1]

Table 2: Additional Pharmacological Data for this compound

ParameterValueSpecies/System
IC50 (vs. M4 receptor) 18.1 nM-
Acetylcholinesterase (AChE) Inhibition IC50 22 nMElectric Eel
Acetylcholinesterase (AChE) Inhibition IC50 120 nMHuman
Data compiled from MedchemExpress and Croy et al., 2016.[3]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are detailed protocols for two key assays used in the characterization of this compound.

Radioligand Binding Assay ([3H]-N-methylscopolamine)

This competitive binding assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the M4 receptor.

Materials:

  • Membrane preparations from cells expressing the human M4 muscarinic receptor.

  • [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

  • This compound or other competing ligands at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Microplate scintillation counter.

  • Non-specific binding control (e.g., 1 µM atropine).

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the competing ligand (this compound) at a range of concentrations, and the radioligand ([3H]-NMS) at a concentration near its Kd.

  • Membrane Addition: Add the membrane preparation to each well to initiate the binding reaction. The final assay volume is typically 200-250 µL.

  • Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination of Binding: Rapidly terminate the incubation by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Functional Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins. For an antagonist like this compound, its ability to inhibit agonist-stimulated [35S]GTPγS binding is measured.

Materials:

  • Membrane preparations from cells expressing the human M4 muscarinic receptor.

  • [35S]GTPγS.

  • Agonist (e.g., Oxotremorine-M, Oxo-M).

  • This compound at various concentrations.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • GDP (Guanosine diphosphate).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Pre-incubation: In a 96-well plate, pre-incubate the membranes with this compound at various concentrations and GDP for 15-20 minutes at 30°C.

  • Agonist Stimulation: Add the agonist (Oxo-M) to stimulate the M4 receptors.

  • Initiation of Reaction: Add [35S]GTPγS to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the agonist-stimulated [35S]GTPγS binding (IC50). For antagonists, a Schild analysis can be performed to determine the Kb value, which represents the equilibrium dissociation constant of the antagonist.[1]

Visualizing M4 Receptor Signaling and Experimental Logic

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of the M4 receptor and a typical experimental workflow for characterizing a selective antagonist like this compound.

M4 Receptor Signaling Pathways

The M4 muscarinic receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[4][6] Upon activation by an agonist, the M4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[4] This is considered the canonical signaling pathway. However, under certain conditions, such as high agonist concentrations or in specific cellular contexts, M4 receptors can also couple to Gs proteins, leading to an increase in cAMP.[7] Furthermore, M4 receptor activation can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and can be modulated by β-arrestin.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition GIRK GIRK Channel G_protein->GIRK Activation ATP ATP cAMP cAMP K_ion_out K+ Efflux GIRK->K_ion_out Mediates ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Neuronal_Inhibition Decreased Neuronal Excitability PKA->Neuronal_Inhibition Modulates Hyperpolarization Hyperpolarization K_ion_out->Hyperpolarization Hyperpolarization->Neuronal_Inhibition Agonist Acetylcholine (Agonist) Agonist->M4R This compound This compound (Antagonist) This compound->M4R Blocks

Caption: Canonical M4 Receptor Signaling Pathway.

This diagram illustrates the primary Gi/o-coupled signaling cascade of the M4 receptor, leading to the inhibition of adenylyl cyclase and activation of GIRK channels, ultimately resulting in decreased neuronal excitability. The antagonistic action of this compound is also depicted.

Experimental Workflow for this compound Characterization

The discovery and characterization of a selective ligand like this compound involves a multi-step process, from initial screening to functional and in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo / Ex Vivo Validation screening Compound Library Screening binding_assay Radioligand Binding Assay (Ki) screening->binding_assay Identifies Hits functional_assay GTPγS Functional Assay (IC50, Kb) binding_assay->functional_assay Confirms Affinity selectivity_panel Selectivity Profiling (M1, M2, M3, M5) functional_assay->selectivity_panel Determines Function off_target Off-Target Screening (e.g., AChE) selectivity_panel->off_target Establishes Selectivity pk_pd Pharmacokinetics & Pharmacodynamics off_target->pk_pd Identifies Lead Compound behavioral Behavioral Models (e.g., Locomotion) pk_pd->behavioral neurochemical Neurochemical Analysis (e.g., Dopamine Release) pk_pd->neurochemical

Caption: Drug Discovery Workflow for an M4 Antagonist.

This flowchart outlines the logical progression of experiments used to identify and characterize a selective M4 receptor antagonist like this compound, moving from initial in vitro screening to more complex in vivo studies.

Conclusion

This compound serves as a critical pharmacological tool for probing the function of M4 muscarinic receptors. Its high selectivity allows for the specific investigation of M4-mediated signaling pathways and their physiological roles. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies, ultimately contributing to a deeper understanding of M4 receptor biology and its therapeutic potential in a variety of central nervous system disorders. The further application of such selective antagonists is pivotal for the development of novel therapeutics with improved efficacy and side-effect profiles.

References

PCS1055: A Technical Guide for its Application as a Muscarinic M4 Receptor Chemical Probe in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PCS1055 is a potent and selective competitive antagonist of the muscarinic M4 acetylcholine receptor (M4R). Its discovery has provided the neuroscience community with a valuable tool to investigate the physiological and pathological roles of the M4 receptor, a G-protein coupled receptor implicated in various neurological and psychiatric disorders. However, its utility as a chemical probe is conditioned by its off-target activity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro pharmacological data, detailed experimental protocols for its characterization, and a discussion of its application in neuroscience research.

Introduction

The muscarinic acetylcholine receptor family, consisting of five subtypes (M1-M5), plays a crucial role in regulating neuronal excitability and synaptic transmission throughout the central nervous system. The M4 subtype, in particular, is of significant interest due to its high expression in brain regions associated with cognition and motor control, such as the striatum and hippocampus. Selective modulation of the M4 receptor holds therapeutic promise for conditions like schizophrenia and Parkinson's disease. This compound emerged as a valuable research tool due to its notable selectivity for the M4 receptor over other muscarinic subtypes. This document serves as a detailed resource for researchers utilizing this compound to dissect the function of the M4 receptor in neuroscience.

Mechanism of Action

This compound acts as a competitive antagonist at the M4 muscarinic acetylcholine receptor.[1] This means that it binds to the same site as the endogenous ligand, acetylcholine, but does not activate the receptor. By occupying the binding site, it prevents acetylcholine from binding and initiating downstream signaling cascades. The M4 receptor is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound M4R M4 Receptor This compound->M4R Binds & Blocks ACh ACh ACh->M4R Binds & Activates G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion

Figure 1: this compound Mechanism of Action at the M4 Receptor.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound.

Table 1: In Vitro Binding Affinity of this compound at Muscarinic Receptors
Receptor SubtypeRadioligandKi (nM)Reference
M4 [3H]-NMS 6.5 [1]
M1[3H]-NMS1660[1]
M2[3H]-NMS203[1]
M3[3H]-NMS2770[1]
M5[3H]-NMS>10000[1]
Table 2: In Vitro Functional Antagonism of this compound at Muscarinic Receptors
Receptor SubtypeAssayKb (nM)Fold Selectivity vs. M4Reference
M4 GTP-γ-[35S] Binding 5.72 - [1]
M1GTP-γ-[35S] Binding1460255[1]
M2GTP-γ-[35S] Binding39569.1[1]
M3GTP-γ-[35S] Binding1957342[1]
M5GTP-γ-[35S] Binding>10000>1000[1]
Table 3: Off-Target Activity of this compound
TargetIC50 (nM)SpeciesReference
Acetylcholinesterase (AChE) 120 Human
Acetylcholinesterase (AChE)22Electric Eel

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific laboratory conditions.

Competitive Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for the M4 muscarinic receptor using [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

Materials:

  • Cell membranes expressing the human M4 muscarinic receptor

  • [3H]-NMS (specific activity ~80 Ci/mmol)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled antagonist like atropine (10 µM, for non-specific binding) or this compound dilution.

    • 50 µL of [3H]-NMS diluted in assay buffer (final concentration should be close to its Kd, e.g., 1 nM).

    • 150 µL of cell membrane suspension (containing 10-50 µg of protein).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis prep_ligand Prepare this compound Dilutions add_reagents Add Reagents to 96-well Plate prep_ligand->add_reagents prep_radio Prepare [3H]-NMS Solution prep_radio->add_reagents prep_mem Prepare M4 Receptor Membranes prep_mem->add_reagents incubate Incubate at Room Temperature add_reagents->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count calculate Calculate Ki count->calculate

Figure 2: Workflow for Competitive Radioligand Binding Assay.

GTP-γ-[35S] Binding Assay

This functional assay measures the ability of this compound to antagonize agonist-induced G-protein activation.

Materials:

  • Cell membranes expressing the human M4 muscarinic receptor

  • GTP-γ-[35S] (specific activity >1000 Ci/mmol)

  • A muscarinic agonist (e.g., Oxotremorine-M)

  • This compound

  • GDP

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound and a fixed concentration of the agonist in assay buffer.

  • In a 96-well plate, add in the following order:

    • 25 µL of this compound dilution or buffer.

    • 25 µL of agonist solution.

    • 100 µL of cell membrane suspension (10-20 µg protein) containing GDP (e.g., 10 µM).

  • Pre-incubate for 15-20 minutes at 30°C.

  • Initiate the reaction by adding 50 µL of GTP-γ-[35S] (final concentration ~0.1 nM).

  • Incubate for 30-60 minutes at 30°C with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold wash buffer.

  • Quantify the radioactivity using a scintillation counter.

  • Determine the Kb value using Schild analysis.

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This colorimetric assay is used to determine the inhibitory activity of this compound against AChE.

Materials:

  • Purified human acetylcholinesterase

  • This compound

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Assay Buffer: 0.1 M sodium phosphate buffer, pH 8.0

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add:

    • 140 µL of assay buffer.

    • 20 µL of DTNB solution (e.g., 1.5 mM).

    • 10 µL of this compound dilution or buffer.

    • 10 µL of AChE solution.

  • Incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding 20 µL of ATCI solution (e.g., 15 mM).

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.

  • Calculate the rate of the reaction (change in absorbance per minute).

  • Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the this compound concentration.

In Vivo Applications and Limitations

A thorough review of the published literature indicates a notable absence of in vivo studies utilizing this compound as a primary tool to probe M4 receptor function in neuroscience research. While this compound has been instrumental as a starting compound for the development of more advanced, highly selective M4 antagonists, these subsequent molecules have been the focus of in vivo characterization.

The significant off-target activity of this compound at acetylcholinesterase (IC50 = 120 nM for human AChE) presents a major confounding factor for in vivo experiments. Inhibition of AChE would lead to an increase in synaptic acetylcholine levels, which could indirectly affect the activity of multiple cholinergic receptor subtypes, making it difficult to attribute any observed in vivo effects solely to M4 receptor antagonism.

Therefore, while this compound remains a valuable in vitro tool for characterizing the M4 receptor, its use as an in vivo chemical probe is not recommended without careful consideration and control experiments to account for its AChE inhibitory activity. Researchers planning in vivo studies are advised to consider newer, more selective M4 antagonists that lack this off-target liability.

Conclusion

This compound is a well-characterized, potent, and selective M4 muscarinic receptor antagonist in vitro. This guide provides the essential quantitative data and detailed experimental protocols to facilitate its use in laboratory settings for studying M4 receptor pharmacology. However, its significant acetylcholinesterase inhibitory activity limits its direct application as a chemical probe in vivo. Future research aimed at understanding the role of the M4 receptor in complex neurological processes in living organisms should employ next-generation antagonists that have been optimized for both high selectivity and a clean off-target profile.

This compound This compound M4_Antagonism M4 Receptor Antagonism This compound->M4_Antagonism AChE_Inhibition Acetylcholinesterase Inhibition This compound->AChE_Inhibition In_Vitro_Utility High In Vitro Utility (Binding & Functional Assays) M4_Antagonism->In_Vitro_Utility In_Vivo_Limitation Limited In Vivo Utility (Confounding Effects) AChE_Inhibition->In_Vivo_Limitation

Figure 3: Summary of this compound's dual activity and research utility.

References

Unveiling the Cholinergic Cross-Talk: A Technical Guide to the Off-Target Effects of PCS1055 on Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the off-target interaction of PCS1055, a potent and selective M4 muscarinic acetylcholine receptor antagonist, with acetylcholinesterase (AChE). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, neurobiology, and medicinal chemistry. Herein, we present a comprehensive overview of the pharmacological profile of this compound, with a specific focus on its inhibitory activity on AChE, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to this compound

This compound is a novel small molecule compound that has demonstrated high affinity and selectivity as a competitive antagonist for the muscarinic M4 receptor.[1][2] The M4 receptor, a member of the G protein-coupled receptor (GPCR) family, is predominantly expressed in the central nervous system, including key brain regions such as the striatum, hippocampus, and cortex. Its role in modulating cholinergic neurotransmission makes it a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. This compound acts by competitively binding to the M4 receptor, thereby blocking the binding of the endogenous neurotransmitter acetylcholine (ACh) and inhibiting downstream signaling cascades.[2]

While the primary pharmacological activity of this compound is well-characterized at the M4 receptor, a comprehensive understanding of its full safety and efficacy profile necessitates a thorough investigation of its potential off-target interactions. One such clinically relevant off-target interaction is the inhibition of acetylcholinesterase, the primary enzyme responsible for the degradation of acetylcholine in the synaptic cleft. This guide delves into the specifics of this off-target effect.

Pharmacological Data: On-Target Affinity and Off-Target Inhibition

The pharmacological profile of this compound is characterized by its high-affinity binding to the M4 muscarinic receptor and a notable inhibitory effect on acetylcholinesterase. The following tables summarize the key quantitative data for these interactions.

Table 1: On-Target Affinity of this compound for the Muscarinic M4 Receptor

ParameterValueSpecies/SystemReference
Ki 6.5 nMHuman M4 Receptor ([3H]-NMS binding)[1][3]
Kd 5.72 nMMuscarinic M4 Receptor[1][3]
IC50 18.1 nMMuscarinic M4 Receptor[1][3]

Table 2: Off-Target Inhibitory Potency of this compound against Acetylcholinesterase (AChE)

ParameterValueEnzyme SourceReference
IC50 22 nMElectric Eel[1][3]
IC50 120 nMHuman[1][3]

Table 3: Selectivity Profile of this compound for Muscarinic Receptor Subtypes

Receptor SubtypeBinding Preference (fold vs M4)Functional Preference (fold vs M4)Reference
M1 130255[3]
M2 31.269.1[3]
M3 426342[3]
M5 >1000>1000[3]

Signaling Pathways and Mechanisms of Action

Primary Target: M4 Muscarinic Receptor Signaling

The M4 muscarinic receptor is a Gi/o-coupled GPCR. Upon activation by acetylcholine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels. As a competitive antagonist, this compound blocks these signaling events by preventing acetylcholine from binding to the M4 receptor.

M4_Signaling_Pathway cluster_cytosol Cytosol M4R M4 Receptor Gi Gi Protein (α, β, γ) M4R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits This compound This compound This compound->M4R Binds & Blocks ACh Acetylcholine ACh->M4R Binds & Activates ATP ATP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

Caption: M4 Receptor Antagonism by this compound.
Off-Target Mechanism: Acetylcholinesterase Inhibition

Acetylcholinesterase is a serine hydrolase that catalyzes the breakdown of acetylcholine into choline and acetate, terminating its action in the synapse. Inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft, which can potentiate signaling at both muscarinic and nicotinic acetylcholine receptors. This off-target effect is of particular importance as it can lead to a complex pharmacological profile and potential side effects.

AChE_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolyzed by AChR Acetylcholine Receptors (Muscarinic/Nicotinic) ACh->AChR Binds & Activates CholineAcetate Choline + Acetate AChE->CholineAcetate Produces This compound This compound This compound->AChE Inhibits Signal Postsynaptic Signal AChR->Signal

Caption: Off-target inhibition of AChE by this compound.

Experimental Protocols

The determination of the inhibitory activity of this compound on acetylcholinesterase is typically performed using a well-established in vitro method, such as the Ellman's assay. This colorimetric assay provides a quantitative measure of AChE activity and its inhibition.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against acetylcholinesterase.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations. Prepare serial dilutions of the this compound stock solution.

  • Assay Setup: In a 96-well plate, add the following to each well in the specified order:

    • Phosphate buffer

    • This compound solution at various concentrations (or solvent for control)

    • DTNB solution

    • AChE solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow this compound to interact with the enzyme.

  • Reaction Initiation: Add the ATCI solution to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The increase in absorbance is proportional to the hydrolysis of acetylthiocholine.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve) for each concentration of this compound.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Ellmans_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (AChE, ATCI, DTNB, this compound) Serial_Dilutions Create Serial Dilutions of this compound Prep_Reagents->Serial_Dilutions Add_Components Add Buffer, this compound, DTNB, and AChE Prep_Reagents->Add_Components Pre_incubation Pre-incubate Add_Components->Pre_incubation Add_Substrate Add ATCI (Substrate) Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Read) Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Plot_Data Plot % Inhibition vs. [this compound] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Experimental workflow for the Ellman's assay.

Discussion and Implications

The dual activity of this compound as both a potent M4 receptor antagonist and an inhibitor of acetylcholinesterase presents a complex pharmacological profile that warrants careful consideration in drug development. The off-target inhibition of AChE can lead to an increase in synaptic acetylcholine levels, which could potentially counteract the intended antagonistic effect at the M4 receptor, depending on the relative potencies and local concentrations of the drug.

Furthermore, the non-selective increase in acetylcholine can activate other muscarinic and nicotinic receptors, potentially leading to a range of physiological effects, both therapeutic and adverse. For researchers utilizing this compound as a pharmacological tool to probe M4 receptor function, it is crucial to be aware of this off-target activity and to design experiments that can differentiate between effects mediated by M4 receptor blockade and those resulting from AChE inhibition.

Conclusion

This compound is a valuable research tool for investigating the role of the M4 muscarinic receptor. However, its significant off-target activity as an acetylcholinesterase inhibitor is a critical aspect of its pharmacological profile. This technical guide has provided a detailed overview of this off-target effect, including quantitative data, mechanistic pathways, and experimental protocols for its characterization. A thorough understanding of this dual pharmacology is essential for the accurate interpretation of experimental results and for guiding the future development of more selective M4 receptor modulators.

References

PCS1055: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of PCS1055, a selective antagonist of the muscarinic M4 acetylcholine receptor.

Chemical Structure and Identifiers

This compound is a synthetic organic compound. Its structure is defined by the following identifiers:

Identifier TypeValue
Canonical SMILES c1ccc(cc1)CN1CCC(CC1)CCNc1nnc2c(c1)CCCc1c2cccc1
InChI InChI=1S/C27H32N4/c1-2-7-22(8-3-1)20-31-17-14-21(15-18-31)13-16-28-26-19-24-11-6-10-23-9-4-5-12-25(23)27(24)30-29-26/h1-5,7-9,12,19,21H,6,10-11,13-18,20H2,(H,28,29)
InChIKey ATHZIFFSGSWIAU-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

PropertyValueReference
Molecular Formula C27H32N4
Molecular Weight 412.57 g/mol
Appearance Solid, White to off-white
Solubility DMSO: 100 mg/mL (242.38 mM) (ultrasonication may be required)
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 6[1]
Topological Polar Surface Area 41.05 Ų[1]
XLogP 5.68[1]

Pharmacological Profile

This compound is characterized as a potent and selective competitive antagonist of the muscarinic M4 receptor.[2] It also exhibits inhibitory activity against acetylcholinesterase (AChE).[3]

Muscarinic M4 Receptor Antagonism

This compound demonstrates high affinity for the muscarinic M4 receptor, as evidenced by its binding and functional assay parameters.

ParameterValueTargetAssay TypeReference
IC50 18.1 nMMuscarinic M4 ReceptorFunctional Antagonism[3]
Kd 5.72 nMMuscarinic M4 ReceptorRadioligand Binding[3]
Ki 6.5 nMMuscarinic M4 Receptor[3H]-NMS Binding[3]
Kb 5.72 nMMuscarinic M4 ReceptorSchild Analysis[4]
Selectivity Profile

Functional studies using GTP-γ-[(35)S] binding assays have demonstrated the selectivity of this compound for the M4 receptor over other muscarinic subtypes.[4]

Receptor SubtypeFold Selectivity vs. M4Reference
M1 255-fold[4]
M2 69.1-fold[4]
M3 342-fold[4]
M5 >1000-fold[4]
Acetylcholinesterase Inhibition

This compound also functions as an inhibitor of acetylcholinesterase.

Enzyme SourceIC50 ValueReference
Electric Eel 22 nM[3]
Human AChE 120 nM[3]

Signaling Pathway

As an antagonist of the muscarinic M4 receptor, this compound blocks the canonical Gαi/o-coupled signaling pathway. The M4 receptor is a metabotropic receptor that, upon activation by acetylcholine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] By blocking this interaction, this compound prevents the downstream effects of M4 receptor activation.

PCS1055_Signaling_Pathway cluster_membrane Cell Membrane M4_receptor Muscarinic M4 Receptor G_protein Gαi/o Protein M4_receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP This compound This compound This compound->M4_receptor Blocks ACh Acetylcholine ACh->M4_receptor Activates ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

This compound blocks the M4 receptor signaling pathway.

Experimental Protocols

The following sections detail the generalized methodologies for the key in vitro assays used to characterize this compound.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of this compound for the muscarinic M4 receptor by measuring its ability to compete with a radiolabeled ligand.

Workflow:

Radioligand_Binding_Workflow prep Prepare cell membranes expressing M4 receptors incubate Incubate membranes with [3H]-NMS (radioligand) and varying concentrations of this compound prep->incubate separate Separate bound and free radioligand via filtration incubate->separate count Quantify bound radioactivity using scintillation counting separate->count analyze Analyze data to determine IC50 and calculate Ki count->analyze

Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human muscarinic M4 receptor are prepared by homogenization and centrifugation. The final pellet is resuspended in an appropriate assay buffer.

  • Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and a range of concentrations of unlabeled this compound.

  • Equilibrium: The incubation is carried out at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound. The Ki value is then calculated using the Cheng-Prusoff equation.

GTP-γ-[(35)S] Binding Assay

This functional assay measures the ability of this compound to antagonize agonist-induced G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

Methodology:

  • Membrane Preparation: As with the radioligand binding assay, membranes from cells expressing the M4 receptor are prepared.

  • Incubation: The membranes are incubated in a buffer containing GDP, an agonist (e.g., oxotremorine-M), varying concentrations of this compound, and [35S]GTPγS.

  • Reaction: Agonist activation of the M4 receptor stimulates the exchange of GDP for [35S]GTPγS on the Gα subunit. The presence of this compound will inhibit this process.

  • Termination and Separation: The reaction is stopped, and the bound [35S]GTPγS is separated from the free form by filtration.

  • Quantification: The amount of [35S]GTPγS bound to the G-proteins on the filter is determined by scintillation counting.

  • Data Analysis: The data are analyzed to determine the IC50 of this compound for the inhibition of agonist-stimulated [35S]GTPγS binding.

Acetylcholinesterase Inhibition Assay

This assay determines the inhibitory potency (IC50) of this compound against acetylcholinesterase using the Ellman method.

Workflow:

AChE_Inhibition_Workflow reagents Prepare AChE enzyme, DTNB, and acetylthiocholine (substrate) incubate Incubate AChE with varying concentrations of this compound reagents->incubate reaction Initiate reaction by adding acetylthiocholine and DTNB incubate->reaction measure Measure absorbance at 412 nm over time reaction->measure analyze Calculate the rate of reaction and determine the IC50 measure->analyze

Workflow for an acetylcholinesterase inhibition assay.

Methodology:

  • Reagent Preparation: Solutions of acetylcholinesterase (from electric eel or human recombinant), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the substrate acetylthiocholine iodide are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Incubation: The AChE enzyme is pre-incubated with various concentrations of this compound in a 96-well plate.

  • Reaction Initiation: The reaction is initiated by adding the substrate (acetylthiocholine) and DTNB to the wells. AChE hydrolyzes acetylthiocholine to thiocholine.

  • Detection: The produced thiocholine reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm.

  • Data Acquisition: The absorbance is read kinetically over a period of time.

  • Data Analysis: The rate of the reaction is calculated for each concentration of this compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

Unraveling the Competitive Antagonism of PCS1055: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacological properties of PCS1055, a selective competitive antagonist of the M4 muscarinic acetylcholine receptor. Through a comprehensive review of available data, this document outlines the binding affinity, functional antagonism, and selectivity profile of this compound. Detailed experimental methodologies and visual representations of the associated signaling pathways are presented to facilitate a deeper understanding of its mechanism of action.

Core Data Presentation

The quantitative data elucidating the pharmacological profile of this compound are summarized below. These tables provide a clear comparison of its binding affinity and functional antagonism at the M4 receptor, as well as its selectivity over other muscarinic receptor subtypes.

Table 1: Binding Affinity of this compound at the Human M4 Muscarinic Receptor
CompoundRadioligandKᵢ (nM)
This compound[³H]-NMS6.5[1]

Kᵢ: Inhibitory constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Antagonism of this compound at the Human M4 Muscarinic Receptor
CompoundAgonistKₑ (nM)
This compoundOxotremorine-M5.72[1]

Kₑ: Equilibrium dissociation constant for a competitive antagonist, determined via Schild analysis.

Table 3: Selectivity of this compound for the Human M4 Receptor over other Muscarinic Subtypes
Receptor SubtypeFold Selectivity (over M4)
M1255[1]
M269.1[1]
M3342[1]
M5>1000[1]

Selectivity is expressed as the ratio of the potency (inhibition of agonist activity) at each subtype compared to the M4 receptor.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the competitive antagonism of this compound.

[³H]-N-methylscopolamine ([³H]-NMS) Competitive Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human M4 muscarinic receptor.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-labeled, high-affinity muscarinic antagonist (e.g., atropine).

  • Assay Buffer: Typically a buffered saline solution (e.g., PBS) at a physiological pH.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in assay buffer to a predetermined protein concentration. Prepare serial dilutions of this compound.

  • Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of [³H]-NMS, and varying concentrations of this compound or the non-specific binding control.

  • Equilibration: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient duration to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS (IC₅₀ value). The Kᵢ value is then calculated using the Cheng-Prusoff equation.

GTP-γ-[³⁵S] Binding Assay

This functional assay measures the extent of G-protein activation following receptor stimulation, thereby assessing the efficacy of a compound as an agonist or its potency as an antagonist.

Materials:

  • Cell Membranes: Membranes from cells expressing the M4 receptor.

  • Radioligand: GTP-γ-[³⁵S], a non-hydrolyzable GTP analog.

  • Agonist: A known M4 receptor agonist (e.g., Oxotremorine-M).

  • Test Compound: this compound.

  • Assay Buffer: Containing GDP to facilitate the exchange reaction.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Pre-incubation: Incubate cell membranes with varying concentrations of this compound.

  • Stimulation: Add a fixed concentration of the M4 agonist to stimulate the receptor.

  • Binding Reaction: Initiate the binding reaction by adding GTP-γ-[³⁵S].

  • Incubation: Allow the reaction to proceed at a controlled temperature.

  • Termination and Harvesting: Stop the reaction and separate bound from free GTP-γ-[³⁵S] by rapid filtration.

  • Quantification: Measure the amount of bound GTP-γ-[³⁵S] by scintillation counting.

  • Data Analysis: To determine the antagonist's potency, Schild analysis is performed. This involves generating agonist dose-response curves in the presence of different concentrations of the antagonist (this compound). The dose ratios are then plotted against the antagonist concentration to determine the Kₑ value.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the competitive antagonism of this compound.

cluster_0 Competitive Antagonism at M4 Receptor This compound This compound BindingSite This compound->BindingSite Blocks Binding ACh Acetylcholine (Agonist) ACh->BindingSite Binds and Activates M4R M4 Muscarinic Receptor BindingSite->M4R caption Competitive antagonism mechanism of this compound.

Competitive antagonism mechanism of this compound.

cluster_1 M4 Receptor Downstream Signaling Pathway M4R M4 Receptor Gi Gαi/o M4R->Gi Activates This compound This compound This compound->M4R Inhibits ACh Acetylcholine ACh->M4R Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CellularResponse Modulation of Neuronal Excitability (e.g., inhibition of neurotransmitter release) PKA->CellularResponse caption M4 receptor signaling pathway and this compound's point of action.

M4 receptor signaling pathway and this compound's point of action.

cluster_2 Experimental Workflow: Competitive Binding Assay Start Start Preparation Prepare Membranes, [³H]-NMS, and this compound Start->Preparation Incubation Incubate Components Preparation->Incubation Filtration Filter and Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC₅₀, Kᵢ) Counting->Analysis End End Analysis->End caption Workflow for determining this compound binding affinity.

Workflow for determining this compound binding affinity.

Clinical Trial Status

Based on a comprehensive search of publicly available clinical trial registries, there is no evidence to suggest that this compound has entered human clinical trials. It is primarily characterized as a preclinical pharmacological tool for studying the M4 muscarinic receptor. Research efforts in the clinical space for M4 receptor modulation are focused on other molecules.

References

PCS1055: A Technical Guide to a Novel M4-Preferring Muscarinic Receptor Antagonist for Cholinergic Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of PCS1055, a novel, selective antagonist for the muscarinic M4 acetylcholine receptor. This compound serves as a critical tool for elucidating the complex roles of M4 receptor signaling in various physiological and pathophysiological processes. This document details the pharmacological properties of this compound, presents its binding and functional data in structured tables, provides comprehensive experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction to Cholinergic Signaling and the M4 Receptor

The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), is fundamental to a vast array of physiological functions, including learning, memory, attention, and autonomic control.[1] ACh exerts its effects through two main classes of receptors: ionotropic nicotinic receptors and metabotropic muscarinic receptors.[2] Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that are divided into five subtypes (M1-M5).[3] Due to the high structural homology among these subtypes, developing selective ligands has been a significant challenge.[4]

The M4 muscarinic receptor, in particular, has garnered substantial interest as a therapeutic target for various neurological and psychiatric disorders.[5] M4 receptors are predominantly coupled to the Gαi/o family of G proteins.[3] Upon activation by ACh, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This signaling cascade ultimately results in the modulation of neuronal excitability and neurotransmitter release.[5] In the striatum, M4 receptors are highly co-expressed with D1 dopamine receptors, and their activation can attenuate dopamine-stimulated cAMP signaling, highlighting a critical interplay between the cholinergic and dopaminergic systems.[5]

This compound: A Selective M4 Receptor Antagonist

This compound is a novel pharmacological tool identified as a competitive antagonist with a high preference for the M4 muscarinic receptor.[4] Its selectivity allows for the precise investigation of M4 receptor function, distinguishing its roles from those of other muscarinic receptor subtypes.

Pharmacological Profile

This compound acts as a competitive antagonist at the M4 receptor, meaning it binds to the same site as the endogenous ligand acetylcholine but does not activate the receptor, instead blocking the effects of agonists.[4] Schild analysis has confirmed its competitive mechanism of action.[4]

Data Presentation: Binding Affinity and Selectivity

The binding affinity and selectivity of this compound have been characterized through radioligand binding and functional assays.[4] The data presented below are derived from studies using membranes from Chinese hamster ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes.

Table 1: Binding Affinity of this compound for the Human M4 Muscarinic Receptor

ParameterValueAssay Method
Ki6.5 nM[3H]-NMS Competitive Binding
Kb5.72 nMSchild Analysis

Table 2: Selectivity Profile of this compound Across Human Muscarinic Receptor Subtypes

Receptor SubtypeFold Selectivity (vs. M4)Assay Method
M1255-fold lower affinityGTP-γ-[35S] Binding
M269.1-fold lower affinityGTP-γ-[35S] Binding
M3342-fold lower affinityGTP-γ-[35S] Binding
M5>1000-fold lower affinityGTP-γ-[35S] Binding

Cholinergic Signaling Pathways

M4 Muscarinic Receptor Signaling Pathway

The primary signaling pathway for the M4 receptor involves its coupling to Gαi/o proteins. Activation of the receptor by an agonist like acetylcholine leads to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, reducing the conversion of ATP to cAMP. This decrease in cAMP levels leads to reduced activation of protein kinase A (PKA) and subsequent downstream effects on gene transcription and protein phosphorylation.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M4R M4 Receptor G_protein Gαi/oβγ M4R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP ACh Acetylcholine (Agonist) ACh->M4R Binds G_alpha->AC Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Reduces Activation Downstream Downstream Cellular Effects PKA->Downstream This compound This compound (Antagonist) This compound->M4R Blocks

M4 Muscarinic Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

[3H]-N-methylscopolamine ([3H]-NMS) Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled antagonist for binding to the receptor.

Materials:

  • Cell Membranes: Membranes prepared from CHO cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

  • Test Compound: this compound.

  • Non-specific Binding Control: Atropine (1-10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filter Mats.

  • 96-well plates.

  • Vacuum Manifold/Cell Harvester.

  • Scintillation Counter.

Procedure:

  • Preparation:

    • Thaw frozen cell membrane aliquots on ice.

    • Resuspend membranes in ice-cold assay buffer to a final protein concentration of 5-20 µg per well.

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10-11 M to 10-4 M.

    • Prepare the [3H]-NMS solution in assay buffer at a concentration approximately equal to its Kd for the specific receptor subtype.

    • Prepare the non-specific binding (NSB) control solution of 10 µM atropine.

  • Assay Setup (in a 96-well plate):

    • Total Binding (TB) wells: Add 50 µL of assay buffer.

    • Non-specific Binding (NSB) wells: Add 50 µL of 10 µM atropine.

    • Competition wells: Add 50 µL of the corresponding this compound serial dilution.

    • To all wells, add 50 µL of the [3H]-NMS solution.

    • Initiate the binding reaction by adding 150 µL of the cell membrane suspension to all wells. The final assay volume is 250 µL.

  • Incubation:

    • Seal the plate and incubate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Termination and Harvesting:

    • Terminate the incubation by rapidly filtering the contents of the plate through a glass fiber filter mat using a vacuum manifold.

    • Wash the filters three times with 300 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mat.

    • Add scintillation cocktail to each filter spot.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM from the NSB wells from the average CPM of the TB wells.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response with variable slope) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS).

    • Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of [3H]-NMS and Kd is its dissociation constant for the receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_harvest Harvesting cluster_quant Quantification cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes setup_plate Add Reagents to 96-well Plate prep_membranes->setup_plate prep_ligand Prepare Radioligand ([3H]-NMS) prep_ligand->setup_plate prep_compound Prepare this compound Serial Dilutions prep_compound->setup_plate prep_nsb Prepare NSB Control (Atropine) prep_nsb->setup_plate incubate Incubate to Reach Equilibrium setup_plate->incubate filter Filter through Glass Fiber Mat incubate->filter wash Wash to Remove Unbound Ligand filter->wash count Scintillation Counting wash->count analyze Calculate IC50 and Ki count->analyze

Workflow for [3H]-NMS Competitive Binding Assay
GTP-γ-[35S] Binding Assay

This functional assay measures the activation of G proteins by a GPCR. For an antagonist like this compound, it is used to determine its ability to inhibit agonist-stimulated G protein activation.

Materials:

  • Cell Membranes: Membranes from cells expressing the muscarinic receptor subtype of interest.

  • Radioligand: GTP-γ-[35S].

  • Agonist: A known muscarinic agonist (e.g., Oxotremorine-M, Oxo-M).

  • Test Compound: this compound.

  • GDP.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filter Mats.

  • 96-well plates.

  • Vacuum Manifold/Cell Harvester.

  • Scintillation Counter.

Procedure:

  • Preparation:

    • Thaw cell membranes on ice.

    • Prepare serial dilutions of this compound.

    • Prepare a fixed concentration of the muscarinic agonist (typically at its EC80 or EC90).

    • Prepare the GTP-γ-[35S] solution in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Add cell membranes (5-20 µg protein/well) to each well.

    • Add GDP to a final concentration of 10-30 µM.

    • Add the various dilutions of this compound to the appropriate wells.

    • Add the fixed concentration of the muscarinic agonist to all wells except the basal control wells (which receive buffer instead).

    • Pre-incubate the plate for 15-30 minutes at 30°C.

    • Initiate the reaction by adding GTP-γ-[35S] (final concentration ~0.1-0.5 nM).

  • Incubation:

    • Incubate the plate for 30-60 minutes at 30°C with gentle agitation.

  • Termination and Harvesting:

    • Terminate the reaction by rapid filtration through a glass fiber filter mat.

    • Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Quantification:

    • Dry the filter mat and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound GTP-γ-[35S] against the concentration of this compound.

    • Determine the IC50 value for the inhibition of agonist-stimulated GTP-γ-[35S] binding.

    • This IC50 value provides a measure of the functional antagonism of this compound at the receptor.

Conclusion

This compound represents a valuable pharmacological tool for the investigation of cholinergic signaling pathways, specifically those mediated by the M4 muscarinic receptor.[4] Its high selectivity allows for the dissection of M4 receptor-specific functions in both in vitro and in vivo models. The data and protocols presented in this guide are intended to facilitate the use of this compound by researchers in academia and industry, ultimately contributing to a deeper understanding of the role of M4 receptors in health and disease and aiding in the development of novel therapeutics.

References

The Genesis and Pharmacological Profile of PCS1055: An M4 Muscarinic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, development, and pharmacological characteristics of PCS1055, a novel and selective antagonist of the M4 muscarinic acetylcholine receptor. This compound has served as a valuable pharmacological tool for elucidating the physiological roles of the M4 receptor and as a foundational scaffold for the development of next-generation M4-selective ligands. This document details the quantitative pharmacological data of this compound, outlines the key experimental protocols for its characterization, and visualizes the intricate M4 receptor signaling pathways.

Introduction: The M4 Receptor as a Therapeutic Target

The M4 muscarinic acetylcholine receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is predominantly expressed in the central nervous system, with high concentrations in the striatum, cortex, and hippocampus. Its strategic location and function in modulating neurotransmitter release, particularly dopamine, have positioned it as a compelling target for the treatment of various neuropsychiatric and neurological disorders, including schizophrenia, Parkinson's disease, and dystonia. The development of subtype-selective M4 receptor ligands has been a significant challenge due to the high homology among the five muscarinic receptor subtypes (M1-M5). This compound emerged from research efforts aimed at overcoming this challenge.

History and Development of this compound

This compound was first reported as a novel muscarinic M4 receptor antagonist by Croy et al. in 2016.[1] While the specific synthetic route and detailed structure-activity relationship (SAR) studies leading to the discovery of this compound are not extensively detailed in the public domain, likely due to their proprietary nature, subsequent research has highlighted its significance. Notably, a 2021 study by Moehle et al. identified this compound as a crucial starting point for a medicinal chemistry program that led to the discovery of the first truly selective M4 antagonists. This work also revealed that this compound possesses off-target activity as a potent acetylcholinesterase inhibitor.

The development of this compound represented a significant step forward in the quest for M4-selective antagonists, offering a tool with a preferential affinity for the M4 subtype over other muscarinic receptors.

Pharmacological Profile of this compound

The pharmacological activity of this compound has been characterized through rigorous in vitro assays, primarily radioligand binding and functional assays.

Binding Affinity

The binding affinity of this compound for the human muscarinic M4 receptor and other subtypes was determined using competitive radioligand binding assays with [³H]-N-methylscopolamine ([³H]-NMS). The inhibition constant (Ki) values are summarized in the table below.

Receptor SubtypeThis compound Kᵢ (nM)
M11660
M2450
M32220
M4 6.5
M5>10000

Data sourced from Croy et al., 2016.[1]

Functional Antagonism

The functional antagonist activity of this compound was assessed using GTP-γ-[³⁵S] binding assays, which measure the activation of G proteins upon receptor stimulation. The Schild analysis determined the equilibrium dissociation constant (Kb) for this compound at the M4 receptor, confirming its competitive antagonism. The fold selectivity for the M4 receptor over other subtypes is also presented.

Receptor SubtypeThis compound Functional Inhibition (Fold Selectivity vs. M4)This compound Kₑ (nM)
M1255-
M269.1-
M3342-
M4 1 5.72
M5>1000-

Data sourced from Croy et al., 2016.[1]

Key Experimental Protocols

The characterization of this compound relied on established and robust experimental methodologies to determine its binding and functional properties.

Radioligand Binding Assay ([³H]-NMS)

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound at the five human muscarinic receptor subtypes.

Materials:

  • Cell membranes prepared from CHO-K1 cells stably expressing individual human muscarinic receptor subtypes (M1-M5).

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • This compound as the competing ligand.

  • Atropine for determination of non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes are incubated with a fixed concentration of [³H]-NMS and varying concentrations of this compound.

  • The incubation is carried out in the assay buffer at room temperature for a specified period to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of atropine.

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The IC₅₀ value (concentration of this compound that inhibits 50% of specific [³H]-NMS binding) is determined by non-linear regression analysis.

  • The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (M1-M5 expressing) Incubation Incubation (reach equilibrium) Membranes->Incubation Radioligand [³H]-NMS Radioligand->Incubation Competitor This compound (serial dilutions) Competitor->Incubation NSB Atropine (for non-specific binding) NSB->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC₅₀ Counting->IC50 Ki Calculate Kᵢ (Cheng-Prusoff) IC50->Ki G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes M4 Receptor Membranes Preincubation Pre-incubation with this compound Membranes->Preincubation Agonist Oxotremorine-M Stimulation Stimulation with Agonist Agonist->Stimulation Antagonist This compound (varying concentrations) Antagonist->Preincubation Radioligand GTP-γ-[³⁵S] Binding GTP-γ-[³⁵S] Binding Radioligand->Binding Preincubation->Stimulation Stimulation->Binding Filtration Filtration Binding->Filtration Counting Scintillation Counting Filtration->Counting CRC Generate Concentration- Response Curves Counting->CRC Schild Schild Analysis CRC->Schild Kb Determine Kₑ Schild->Kb G ACh Acetylcholine (Agonist) M4R M4 Receptor ACh->M4R Activates Gai Gαi/o M4R->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates This compound This compound (Antagonist) This compound->M4R Blocks G ACh Acetylcholine (Agonist) M4R M4 Receptor ACh->M4R Activates G_protein Gαi/oβγ M4R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma GIRK GIRK Channel G_beta_gamma->GIRK Activates K_efflux K⁺ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization This compound This compound (Antagonist) This compound->M4R Blocks

References

Methodological & Application

Application Notes and Protocols for PCS1055 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCS1055 is a novel, potent, and selective competitive antagonist of the muscarinic M4 acetylcholine receptor.[1][2] Due to the high degree of homology among the five muscarinic acetylcholine receptor subtypes (M1-M5), the development of subtype-selective ligands has been a significant challenge.[1][2] this compound demonstrates a notable selectivity for the M4 receptor, making it a valuable pharmacological tool for elucidating the physiological and pathological roles of this specific receptor subtype.[1][2] These application notes provide detailed protocols for a range of in vitro assays to characterize the pharmacological profile of this compound and to investigate its effects on cellular processes.

Data Presentation

Table 1: Radioligand Binding Affinity of this compound
Receptor SubtypeKi (nM)RadioligandCell LineReference
Muscarinic M46.5[3H]-NMSCHO[1][2]
Table 2: Functional Antagonism of this compound
Receptor SubtypeKb (nM)Assay TypeAgonistReference
Muscarinic M45.72Schild AnalysisOxotremorine-M[1][2]
Table 3: Selectivity Profile of this compound in Functional Assays
Receptor SubtypeFold Selectivity over M4Assay TypeReference
Muscarinic M1255GTP-γ-[(35)S] binding[1][2]
Muscarinic M269.1GTP-γ-[(35)S] binding[1][2]
Muscarinic M3342GTP-γ-[(35)S] binding[1][2]
Muscarinic M5>1000GTP-γ-[(35)S] binding[1][2]

Signaling Pathway

The muscarinic M4 receptor, the target of this compound, is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon activation by an agonist, the M4 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is central to the modulatory effects of M4 receptors on neuronal excitability and neurotransmitter release.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound M4R M4 Receptor This compound->M4R Inhibits Agonist Acetylcholine (Agonist) Agonist->M4R Activates G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability & Neurotransmitter Release PKA->Cellular_Response Leads to

This compound antagonizes the M4 receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for the human muscarinic M4 receptor.

Materials:

  • CHO cell membranes expressing the human M4 muscarinic receptor

  • [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand

  • This compound

  • Atropine (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer

    • Cell membranes (typically 10-20 µg of protein per well)

    • This compound at various concentrations or vehicle (for total binding) or a saturating concentration of atropine (e.g., 1 µM, for non-specific binding).

    • A fixed concentration of [3H]-NMS (typically at a concentration close to its Kd).

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare Reagents: Cell Membranes, [3H]-NMS, This compound, Atropine, Buffer B Set up 96-well plate: Total, Non-specific, and Competitive Binding Wells A->B C Incubate at Room Temperature B->C D Filter and Wash C->D E Add Scintillation Fluid D->E F Count Radioactivity E->F G Data Analysis: Calculate Ki F->G

Workflow for the radioligand binding assay.
GTP-γ-[35S] Binding Assay

This functional assay measures the ability of this compound to antagonize agonist-stimulated G-protein activation.

Materials:

  • Cell membranes expressing the M4 muscarinic receptor

  • GTP-γ-[35S]

  • This compound

  • A muscarinic agonist (e.g., Oxotremorine-M)

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Pre-incubate cell membranes with this compound at various concentrations for a defined period (e.g., 15-30 minutes) at 30°C.

  • Initiate the reaction by adding a mixture of the muscarinic agonist (at a concentration that elicits a submaximal response, e.g., EC80), GDP, and GTP-γ-[35S].

  • Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.

  • Terminate the reaction by rapid filtration through the filter plates.

  • Wash the filters with ice-cold wash buffer.

  • Dry the filters, add scintillation fluid, and quantify the bound GTP-γ-[35S] using a microplate scintillation counter.

  • Determine the IC50 value of this compound for the inhibition of agonist-stimulated GTP-γ-[35S] binding.

  • Perform a Schild analysis to determine the Kb value and the nature of the antagonism.

GTP_Binding_Workflow A Prepare Reagents: Cell Membranes, GTP-γ-[35S], This compound, Agonist, GDP, Buffer B Pre-incubate Membranes with this compound A->B C Initiate Reaction with Agonist, GDP, and GTP-γ-[35S] B->C D Incubate at 30°C C->D E Filter and Wash D->E F Count Radioactivity E->F G Data Analysis: Determine IC50 and Kb F->G

Workflow for the GTP-γ-[35S] binding assay.
Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the effect of this compound on the viability of cells expressing the M4 receptor.

Materials:

  • Cells expressing the M4 muscarinic receptor (e.g., CHO-M4 or a neuronal cell line)

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium and treat the cells with various concentrations of this compound. Include a vehicle control.

  • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for detecting apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • Cells expressing the M4 muscarinic receptor

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with various concentrations of this compound for a specified time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles (Annexin V-FITC negative/PI negative, Annexin V-FITC positive/PI negative, Annexin V-FITC positive/PI positive, and Annexin V-FITC negative/PI positive, respectively).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines a method to analyze the effect of this compound on the cell cycle distribution.

Materials:

  • Cells expressing the M4 muscarinic receptor

  • This compound

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat them with different concentrations of this compound for a chosen duration.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.

References

Application Notes and Protocols for the Use of PCS1055 in Cultured Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCS1055 is a novel and potent antagonist of the muscarinic acetylcholine M4 receptor.[1] It exhibits high selectivity for the M4 receptor subtype over other muscarinic receptors (M1, M2, M3, and M5), making it a valuable pharmacological tool for investigating M4 receptor signaling in various cellular processes.[1] Muscarinic receptors, including the M4 subtype, are increasingly implicated in the pathophysiology of several diseases, including cancer, where they can influence cell proliferation, migration, and survival. These application notes provide detailed protocols for utilizing this compound in cultured cell lines to study its effects on cell viability, signaling pathways, and apoptosis.

Mechanism of Action

This compound acts as a competitive antagonist at the muscarinic M4 receptor.[1] The M4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the M4 receptor by an agonist, such as acetylcholine, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. By competitively binding to the M4 receptor, this compound blocks agonist-induced signaling, thereby preventing the downstream cellular responses mediated by the M4 receptor.

Data Presentation

The following tables summarize the key pharmacological data for this compound and provide a starting point for experimental design.

Table 1: Pharmacological Profile of this compound

ParameterValueCell LineReference
Ki (Binding Affinity)6.5 nMCHO cells expressing human M4 receptor[1]
Kb (Functional Affinity)5.72 nMCHO cells expressing human M4 receptor[1]
IC50 (Functional Inhibition)18.1 nMCHO cells expressing human M4 receptor

Table 2: Recommended Concentration Ranges for In Vitro Assays

AssaySuggested Starting Concentration RangeIncubation TimeNotes
Cell Viability/Proliferation10 nM - 10 µM24 - 72 hoursOptimal concentration and time will vary by cell line.
Western Blotting100 nM - 1 µM30 minutes - 24 hoursTimepoint depends on the specific signaling event being investigated.
Flow Cytometry (Apoptosis)100 nM - 5 µM24 - 48 hoursShould be performed in conjunction with a positive control for apoptosis.

Signaling Pathways and Experimental Workflows

M4 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the M4 muscarinic receptor and the inhibitory action of this compound.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_Gprotein Gi/o Protein cluster_extracellular Extracellular cluster_intracellular Intracellular M4_Receptor M4 Receptor G_alpha Gαi/o M4_Receptor->G_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha->AC Inhibits G_beta_gamma Gβγ Agonist Agonist (e.g., Acetylcholine) Agonist->M4_Receptor Activates This compound This compound This compound->M4_Receptor Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) CREB->Gene_Expression Regulates

Caption: M4 receptor signaling pathway and the inhibitory effect of this compound.

Experimental Workflow for Assessing this compound Efficacy

This workflow outlines the general steps to evaluate the impact of this compound on cancer cell lines.

Experimental_Workflow cluster_assays Cellular Assays start Start cell_culture Culture Cancer Cell Line (e.g., expressing M4 receptor) start->cell_culture treatment Treat with this compound (Dose-response and time-course) cell_culture->treatment viability_assay Cell Viability Assay (MTT, etc.) treatment->viability_assay western_blot Western Blot (p-ERK, p-Akt) treatment->western_blot flow_cytometry Flow Cytometry (Apoptosis) treatment->flow_cytometry data_analysis Data Analysis and Interpretation viability_assay->data_analysis western_blot->data_analysis flow_cytometry->data_analysis conclusion Conclusion on this compound Effect data_analysis->conclusion

Caption: General experimental workflow for evaluating this compound in cultured cancer cells.

Potential Downstream Signaling Pathways Affected by this compound

Inhibition of the M4 receptor by this compound may impact key signaling pathways involved in cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.

Downstream_Signaling cluster_pathways Downstream Signaling Cascades cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway This compound This compound M4_Receptor M4 Receptor This compound->M4_Receptor Inhibits RAS Ras M4_Receptor->RAS Modulates PI3K PI3K M4_Receptor->PI3K Modulates ERK ERK (p44/42) Cell_Response Cellular Responses (↓ Proliferation, ↑ Apoptosis) ERK->Cell_Response MEK MEK MEK->ERK RAF Raf RAF->MEK RAS->RAF Akt Akt Akt->Cell_Response PIP3 PIP3 PIP3->Akt PI3K->PIP3

Caption: Potential impact of this compound on MAPK/ERK and PI3K/Akt signaling pathways.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound in cultured cell lines. Note: These are general protocols and should be optimized for your specific cell line and experimental conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., one known to express M4 receptors)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 10 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Western Blotting for Signaling Pathway Analysis (p-ERK and p-Akt)

This protocol is used to determine if this compound affects the activation of key signaling proteins like ERK and Akt.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • Serum-free medium

  • This compound stock solution

  • Agonist (e.g., carbachol or acetylcholine)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Serum Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours in serum-free medium.

  • Treatment: Pre-treat the cells with this compound (e.g., 100 nM or 1 µM) for 1-2 hours. Then, stimulate the cells with an M4 receptor agonist (e.g., 10 µM carbachol) for a short period (e.g., 5, 15, 30 minutes). Include appropriate controls (untreated, agonist only, this compound only).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 3: Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 100 nM to 5 µM) for 24 or 48 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the floating cells from the supernatant.

  • Staining: Wash the cells with PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Conclusion

This compound is a highly selective M4 muscarinic receptor antagonist that serves as a critical tool for elucidating the role of the M4 receptor in cellular function. The protocols outlined in these application notes provide a framework for investigating the potential anti-cancer effects of this compound in cultured cell lines. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs and cell models. The use of this compound in such studies will contribute to a better understanding of M4 receptor biology and its potential as a therapeutic target in drug development.

References

Application Notes and Protocols: Radioligand Binding Assay for PCS1055

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCS1055 is a novel antagonist that demonstrates high selectivity for the muscarinic M4 receptor, a G protein-coupled receptor implicated in various neurological and psychiatric disorders.[1][2][3] Understanding the binding characteristics of compounds like this compound to their target receptors is a cornerstone of drug discovery and development. Radioligand binding assays are a robust and sensitive method, often considered the gold standard for quantifying the affinity of a ligand for its receptor.[4][5]

These application notes provide a detailed protocol for conducting a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human muscarinic M4 receptor. The protocol is designed for use with cell membranes expressing the M4 receptor and a suitable radiolabeled ligand, such as [³H]-N-methylscopolamine ([³H]-NMS), a commonly used muscarinic antagonist.[1][6]

Signaling Pathway

The muscarinic M4 receptor is a G protein-coupled receptor that primarily signals through the Gi/o pathway. Upon activation by an agonist, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate the activity of other effectors, such as G protein-coupled inwardly rectifying potassium (GIRK) channels.[7] As a competitive antagonist, this compound binds to the same site as the endogenous ligand acetylcholine but does not activate the receptor, thereby blocking agonist-induced signaling.[1]

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M4_Receptor M4 Receptor G_Protein Gi/o Protein M4_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition GIRK GIRK Channel G_Protein->GIRK Activation cAMP cAMP AC->cAMP Converts K_ion_out K+ GIRK->K_ion_out Efflux Acetylcholine Acetylcholine (Agonist) Acetylcholine->M4_Receptor Binds & Activates This compound This compound (Antagonist) This compound->M4_Receptor Binds & Blocks ATP ATP ATP->AC K_ion_in K+ K_ion_in->GIRK

Caption: M4 receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow

The experimental workflow for a competitive radioligand binding assay involves several key steps, from preparing the necessary reagents to analyzing the final data. The process begins with the preparation of cell membranes expressing the M4 receptor. A radiolabeled ligand is then incubated with the membranes in the presence of varying concentrations of the unlabeled competitor compound, this compound. After reaching equilibrium, the bound and free radioligand are separated, and the amount of bound radioactivity is quantified.

A 1. Prepare M4 Receptor Membrane Homogenate D 4. Incubation: Membranes + Radioligand + this compound A->D B 2. Prepare Serial Dilutions of this compound B->D C 3. Prepare Radioligand ([³H]-NMS) Solution C->D E 5. Separation of Bound and Free Radioligand (Filtration) D->E F 6. Quantification of Bound Radioactivity (Scintillation Counting) E->F G 7. Data Analysis: IC50 and Ki Determination F->G

References

Application Notes and Protocols for Measuring PCS1055 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCS1055 is a potent and selective antagonist of the muscarinic M4 receptor, a G protein-coupled receptor involved in various physiological processes.[1][2] Due to the high degree of homology among the five muscarinic acetylcholine receptor subtypes, the development of subtype-selective ligands like this compound is crucial for elucidating the specific roles of each receptor subtype and for the development of targeted therapeutics.[1] This document provides detailed application notes and protocols for functional assays to characterize the inhibitory activity of this compound on the muscarinic M4 receptor.

Data Presentation

The inhibitory activity of this compound has been quantified using various in vitro assays. The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and functional inhibition at the M4 receptor and its selectivity over other muscarinic subtypes.

Table 1: Binding Affinity of this compound for the Muscarinic M4 Receptor

ParameterValueAssay SystemReference
Ki6.5 nM[3H]-NMS competitive binding assay with membranes from CHO cells expressing the human M4 receptor.[1]

Table 2: Functional Inhibition of Muscarinic Receptors by this compound

Receptor SubtypeFold Inhibition vs. M4Assay SystemReference
M1255-fold lessGTP-γ-[35S] binding assay with Oxo-M as the agonist.[1]
M269.1-fold lessGTP-γ-[35S] binding assay with Oxo-M as the agonist.[1]
M3342-fold lessGTP-γ-[35S] binding assay with Oxo-M as the agonist.[1]
M5>1000-fold lessGTP-γ-[35S] binding assay with Oxo-M as the agonist.[1]

Signaling Pathway

The muscarinic M4 receptor is a Gi-coupled receptor. Upon activation by an agonist like acetylcholine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] this compound, as a competitive antagonist, blocks the binding of agonists to the M4 receptor, thereby preventing this downstream signaling cascade.

M4_Signaling_Pathway Muscarinic M4 Receptor Signaling Pathway cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Acetylcholine) Agonist->M4R Activates This compound This compound (Antagonist) This compound->M4R Inhibits ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to PLK1_Signaling_Pathway PLK1 Signaling in Mitosis cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2_Checkpoint G2/M Checkpoint Centrosome_Maturation Centrosome Maturation Mitotic_Arrest Mitotic Arrest Centrosome_Maturation->Mitotic_Arrest Spindle_Assembly Spindle Assembly Spindle_Assembly->Mitotic_Arrest Chromosome_Segregation Chromosome Segregation Chromosome_Segregation->Mitotic_Arrest Cytokinesis Cytokinesis Cytokinesis->Mitotic_Arrest PLK1 PLK1 PLK1->G2_Checkpoint PLK1->Centrosome_Maturation PLK1->Spindle_Assembly PLK1->Chromosome_Segregation PLK1->Cytokinesis PLK1_Inhibitor PLK1 Inhibitor PLK1_Inhibitor->PLK1 Inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Experimental_Workflow_PLK1 Experimental Workflow for PLK1 Inhibitor Characterization Start Start Biochemical_Assay Biochemical Assay (In Vitro Kinase Assay) Start->Biochemical_Assay Cell_Based_Assays Cell-Based Assays Start->Cell_Based_Assays IC50 Determine IC50 Biochemical_Assay->IC50 Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Cell_Based_Assays->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Based_Assays->Cell_Cycle_Analysis GI50 Determine GI50 Proliferation_Assay->GI50 Mitotic_Arrest Quantify Mitotic Arrest Cell_Cycle_Analysis->Mitotic_Arrest End End IC50->End GI50->End Mitotic_Arrest->End

References

Application Notes and Protocols for PCS1055 in Brain Slice Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCS1055 is a novel, potent, and highly selective antagonist for the muscarinic acetylcholine receptor M4 (M4R).[1] M4Rs are G-protein coupled receptors that are predominantly coupled to the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[2][3][4] These receptors are expressed in key areas of the central nervous system, including the hippocampus and striatum, where they act as inhibitory autoreceptors on cholinergic neurons and are also located on postsynaptic neurons.[5][6]

In the hippocampus, M4Rs play a crucial role in the modulation of synaptic transmission and plasticity, processes that are fundamental to learning and memory.[7][8] Studies have shown that M4 receptor activation can depress excitatory synaptic transmission and is involved in long-term potentiation (LTP).[8][9] Given their strategic location and function, M4Rs are a significant target for therapeutic intervention in neurological and psychiatric disorders.

These application notes provide detailed protocols for utilizing this compound in brain slice electrophysiology to investigate its effects on synaptic transmission and plasticity. The protocols are designed to be a starting point for researchers to characterize the functional consequences of selective M4R blockade in neuronal circuits.

Signaling Pathway of the M4 Muscarinic Receptor

Activation of the M4 muscarinic receptor by acetylcholine (ACh) initiates a signaling cascade that primarily modulates neuronal excitability and synaptic transmission. As a selective antagonist, this compound blocks these effects.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound M4R M4 Receptor This compound->M4R Blocks ACh Acetylcholine (ACh) ACh->M4R Activates G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Channels Ion Channels (e.g., K+, Ca2+) PKA->Channels Modulates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

M4 Receptor Signaling Pathway

Experimental Protocols

Acute Brain Slice Preparation

A standard protocol for preparing acute hippocampal slices is recommended for studying the effects of this compound.

Solutions:

  • Slicing Solution (NMDG-based, ice-cold and carbogenated with 95% O2 / 5% CO2): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, and 10 mM MgSO4.

  • Artificial Cerebrospinal Fluid (aCSF, carbogenated with 95% O2 / 5% CO2): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 10 mM glucose, 2 mM CaCl2, and 1 mM MgCl2.

Procedure:

  • Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.

  • Perform transcardial perfusion with ice-cold, carbogenated NMDG slicing solution.

  • Rapidly decapitate the animal and dissect the brain, placing it in the ice-cold slicing solution.

  • Prepare 300-400 µm thick coronal or sagittal slices using a vibratome.

  • Transfer the slices to a recovery chamber containing NMDG slicing solution at 32-34°C for 10-15 minutes.

  • Transfer the slices to a holding chamber with carbogenated aCSF at room temperature for at least 1 hour before recording.

Electrophysiological Recordings

Whole-Cell Patch-Clamp Recordings of Synaptic Currents:

  • Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min at 30-32°C.

  • Visualize neurons in the desired brain region (e.g., CA1 pyramidal neurons of the hippocampus) using DIC microscopy.

  • Pull patch pipettes from borosilicate glass (3-5 MΩ resistance) and fill with an internal solution (e.g., for EPSCs: 135 mM Cs-methanesulfonate, 8 mM NaCl, 10 mM HEPES, 0.5 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, and 5 mM QX-314, pH 7.2-7.3, 290-295 mOsm).

  • Establish a whole-cell patch-clamp recording from a target neuron.

  • Evoke excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs) by placing a stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals for CA1 pyramidal neurons).

  • Record baseline synaptic responses for at least 10 minutes.

  • Bath-apply this compound at the desired concentration (e.g., 10 nM - 1 µM) and record for 20-30 minutes.

  • Wash out the drug and record for another 20-30 minutes to assess reversibility.

Field Potential Recordings of Synaptic Plasticity (LTP):

  • Place a recording electrode in the dendritic layer (e.g., stratum radiatum of CA1) and a stimulating electrode in the afferent pathway.

  • Record baseline field excitatory postsynaptic potentials (fEPSPs) every 30 seconds for at least 20 minutes.

  • Apply a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) to induce LTP.

  • Record fEPSPs for at least 60 minutes post-HFS.

  • To test the effect of this compound, pre-incubate the slice with the compound for 20-30 minutes before HFS.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Slice_Prep Acute Brain Slice Preparation Recovery Slice Recovery (1 hour) Slice_Prep->Recovery Baseline Baseline Recording (10-20 min) Recovery->Baseline Drug_App Bath Application of this compound Baseline->Drug_App Recording Recording of Synaptic Responses Drug_App->Recording Washout Drug Washout Recording->Washout Post_Wash Post-Washout Recording Washout->Post_Wash Analysis Analysis of: - Amplitude - Frequency - Paired-Pulse Ratio - LTP Magnitude Post_Wash->Analysis

Brain Slice Electrophysiology Workflow

Data Presentation

The following tables present hypothetical data illustrating the expected effects of this compound on synaptic transmission and plasticity based on the known function of M4 receptors.

Table 1: Effect of this compound on Evoked Synaptic Currents

ParameterControlThis compound (100 nM)% Change
eEPSC Amplitude (pA) -150 ± 15-120 ± 12↓ 20%
eIPSC Amplitude (pA) -200 ± 20-200 ± 21No significant change

Table 2: Effect of this compound on Spontaneous Synaptic Currents

ParameterControlThis compound (100 nM)% Change
mEPSC Frequency (Hz) 1.5 ± 0.21.2 ± 0.18↓ 20%
mEPSC Amplitude (pA) -25 ± 2-24 ± 2.1No significant change
mIPSC Frequency (Hz) 3.2 ± 0.44.5 ± 0.5↑ ~40%
mIPSC Amplitude (pA) -40 ± 3-41 ± 3.2No significant change

Table 3: Effect of this compound on Paired-Pulse Ratio (PPR)

Inter-stimulus Interval (ms)Control (PPR)This compound (100 nM) (PPR)Change
50 1.8 ± 0.12.2 ± 0.15

Table 4: Effect of this compound on Long-Term Potentiation (LTP)

ConditionLTP Magnitude (% of Baseline)
Control 150 ± 8%
This compound (100 nM) 110 ± 6%

Discussion of Expected Results

Based on the role of M4Rs as inhibitory autoreceptors on cholinergic terminals and their presence on glutamatergic terminals, application of the M4R antagonist this compound is expected to produce several key effects:

  • Decrease in evoked EPSC amplitude: By blocking presynaptic M4 autoreceptors on cholinergic terminals, this compound would increase acetylcholine release. Acetylcholine, acting on other muscarinic receptor subtypes (e.g., M1) on pyramidal neurons, can cause a depolarization that may lead to a reduction in the driving force for glutamatergic currents, or through other presynaptic mechanisms, reduce glutamate release.

  • Increase in mIPSC frequency: Blockade of M4 receptors on GABAergic interneurons is expected to increase their activity, leading to a higher frequency of spontaneous inhibitory postsynaptic currents.

  • Increase in Paired-Pulse Ratio (PPR): An increase in PPR is indicative of a decrease in the probability of neurotransmitter release. The blockade of presynaptic M4Rs on glutamatergic terminals by this compound is expected to increase the probability of glutamate release, thus leading to a decrease in PPR. The hypothetical data in Table 3 shows an increase, which could be an indirect effect of increased acetylcholine acting on other receptors that decrease release probability. Direct effects on glutamatergic terminals should be carefully dissected.

  • Inhibition of LTP: M4 receptor activation has been shown to be permissive for the induction of LTP.[8] Therefore, antagonism of M4Rs with this compound is expected to impair or block the induction of LTP.

Conclusion

This compound represents a valuable pharmacological tool for dissecting the role of the M4 muscarinic receptor in synaptic function. The protocols and expected outcomes detailed in these application notes provide a framework for researchers to investigate the therapeutic potential of M4R antagonism in various neurological and psychiatric conditions using the robust technique of brain slice electrophysiology. The precise effects of this compound will ultimately depend on the specific brain region and neuronal population under investigation, highlighting the importance of careful experimental design and interpretation.

References

Preparing PCS1055 stock solutions for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of PCS1055 stock solutions for in vitro experiments. This compound is a potent and selective antagonist of the muscarinic M4 receptor, also exhibiting inhibitory activity against acetylcholinesterase (AChE).[1][2]

Physicochemical and Pharmacological Properties

This compound is a valuable tool for studying the role of the M4 muscarinic receptor in various physiological and pathological processes.[3][4] A summary of its key properties is provided in the table below.

PropertyValueReference
Molecular Formula C₂₇H₃₂N₄[1]
Molecular Weight 412.57 g/mol [1]
CAS Number 357173-55-8[1]
Appearance White to off-white solid[1]
M4 Receptor Affinity (Kd) 5.72 nM[1][5]
M4 Receptor Inhibition (IC₅₀) 18.1 nM[1][5]
M4 Receptor Binding Inhibition (Ki) 6.5 nM ([³H]-NMS binding)[1][5]
AChE Inhibition (IC₅₀) 22 nM (electric eel), 120 nM (human)[1][5]

Solubility and Stock Solution Preparation

This compound exhibits high solubility in dimethyl sulfoxide (DMSO).[1][2] It is recommended to use freshly opened, anhydrous DMSO for the preparation of stock solutions, as the presence of water can impact solubility.[1]

Table 2.1: Preparation of this compound Stock Solutions

Desired Stock ConcentrationVolume of DMSO for 1 mg of this compoundVolume of DMSO for 5 mg of this compoundVolume of DMSO for 10 mg of this compound
1 mM2.4238 mL12.1192 mL24.2383 mL
5 mM0.4848 mL2.4238 mL4.8477 mL
10 mM0.2424 mL1.2119 mL2.4238 mL

Note: The molecular weight of this compound (412.57 g/mol ) is used for these calculations.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or vials (amber or covered in foil to protect from light)

  • Vortex mixer

  • Ultrasonic bath

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder (e.g., 1 mg) and place it in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For 1 mg of this compound to make a 10 mM solution, add 242.4 µL of DMSO.[2]

  • Dissolution:

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • For complete dissolution, sonicate the solution in an ultrasonic bath.[1][2] The duration of sonication may vary, but 10-15 minutes is a good starting point. Visually inspect the solution to ensure no solid particles remain.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Table 3.1: Storage Conditions

Storage TemperaturePowder (3 years)In Solvent
-80°C6 months
-20°C1 month
4°C2 years

Signaling Pathway and Experimental Workflow

This compound acts as a competitive antagonist at the M4 muscarinic acetylcholine receptor. The M4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[6]

PCS1055_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP Converts K_ion K+ GIRK->K_ion Efflux This compound This compound This compound->M4R Inhibits Acetylcholine Acetylcholine Acetylcholine->M4R Activates ATP ATP ATP->AC Cellular_Response Inhibition of Neuronal Activity cAMP->Cellular_Response K_ion->Cellular_Response Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Mix add_dmso->vortex sonicate Sonicate for Complete Dissolution vortex->sonicate aliquot Aliquot into Single-Use Tubes sonicate->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

References

Unraveling M4 Receptor Signaling: Application Notes for the Selective Antagonist PCS1055

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing PCS1055, a novel and selective antagonist for the M4 muscarinic acetylcholine receptor, in the study of its mediated signaling cascades. This document outlines detailed protocols for key in vitro assays, presents quantitative data for experimental planning, and visualizes the underlying molecular pathways and experimental workflows.

Introduction to this compound

This compound is a potent and selective competitive antagonist of the M4 muscarinic acetylcholine receptor.[1] Its high affinity and selectivity make it an invaluable tool for dissecting the physiological and pathological roles of the M4 receptor, which is a key target in the development of therapeutics for neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[2] this compound allows for the specific blockade of M4 receptor-mediated signaling, enabling researchers to elucidate its downstream effects and its crosstalk with other neurotransmitter systems.

M4 Receptor Signaling Cascades

The M4 receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA). Additionally, the βγ subunits of the activated G protein can directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The following diagram illustrates the canonical M4 receptor signaling pathway.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist M4R M4 Receptor Agonist->M4R Activates This compound This compound (Antagonist) This compound->M4R Blocks G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Modulates

Canonical M4 receptor signaling pathway.

Quantitative Data for this compound

The following tables summarize the key pharmacological parameters of this compound, providing a reference for experimental design.

Table 1: Binding Affinity of this compound for Muscarinic Receptors

Receptor SubtypeKi (nM)
M4 6.5 [1]
M11657.5
M2449.15
M32223
M5>6500
Data derived from radioligand binding assays.[1]

Table 2: Functional Antagonist Activity of this compound

AssayParameterValue (nM)
GTP-γ-[35S] BindingKb5.72[1]
Kb was determined by Schild analysis, indicating competitive antagonism.[1]

Experimental Protocols

Detailed protocols for key in vitro assays to characterize the antagonist properties of this compound at the M4 receptor are provided below.

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the M4 receptor.

Workflow:

Radioligand_Binding_Workflow A Prepare M4 Receptor Membranes B Incubate Membranes with [3H]-NMS (Radioligand) and varying concentrations of this compound A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 and Ki determination) D->E GTP_Binding_Workflow A Prepare M4 Receptor Membranes B Pre-incubate Membranes with this compound A->B C Add Agonist (e.g., Oxotremorine-M) and GTP-γ-[35S] B->C D Incubate to allow G-protein activation C->D E Separate Bound and Free GTP-γ-[35S] (Filtration) D->E F Quantify Bound Radioactivity E->F G Data Analysis (Schild Plot and Kb determination) F->G cAMP_Assay_Workflow A Plate M4-expressing cells B Pre-treat cells with this compound A->B C Stimulate cells with Forskolin and an M4 agonist B->C D Incubate to allow cAMP production C->D E Lyse cells and measure cAMP levels (e.g., HTRF, ELISA) D->E F Data Analysis (IC50 of agonist in the presence of antagonist) E->F

References

Application Notes and Protocols: In Vivo Microdialysis with PCS1055 Administration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide for conducting in vivo microdialysis studies to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of PCS1055, a novel muscarinic M4 receptor antagonist, in the brain of freely moving animals.

Introduction to this compound and In Vivo Microdialysis

In vivo microdialysis is a powerful technique used to sample the extracellular fluid (ECF) from tissues in living animals, providing critical insights into the concentration of endogenous molecules and xenobiotics at their site of action.[1][2] This method is particularly valuable in neuropharmacology for continuously monitoring neurotransmitter levels and assessing drug delivery to the brain.[2][3]

This compound is a synthetic organic compound identified as a potent and selective competitive antagonist of the muscarinic M4 acetylcholine receptor.[4][5] Due to the high homology among muscarinic receptor subtypes, developing selective ligands like this compound is crucial for elucidating the specific roles of M4 receptor signaling in various physiological and pathological processes.[4] This protocol outlines the use of in vivo microdialysis to characterize the brain distribution of this compound and its impact on neurochemical pathways following systemic administration.

This compound Pharmacological Profile

This compound acts as a competitive antagonist at the M4 receptor.[4] Its selectivity is a key feature, allowing for the specific investigation of M4 receptor function.

Table 1: this compound Muscarinic Receptor Binding Affinity and Selectivity This table summarizes the inhibitory constants (Ki) and functional inhibition data for this compound against the five muscarinic receptor subtypes (M1-M5).

Receptor SubtypeBinding Affinity (Ki)Functional Inhibition Fold-Selectivity (vs. M4)
M4 6.5 nM[4]1x
M1 -255x[4]
M2 -69.1x[4]
M3 -342x[4]
M5 ->1000x[4]

Data derived from radioligand binding and GTP-γ-[(35)S] binding functional assays.[4]

M4 Receptor Signaling Pathway and this compound Mechanism of Action

The M4 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the Gi family of G-proteins.[6] Activation by acetylcholine (ACh) leads to the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP).[6] This signaling cascade ultimately results in the inhibition of neuronal activity. This compound competitively binds to the M4 receptor, preventing ACh from activating this inhibitory pathway.

M4_Signaling_Pathway cluster_ECF Extracellular Space cluster_Membrane Cell Membrane cluster_ICF Intracellular Space ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds & Activates This compound This compound This compound->M4R Competitively Blocks Gi Gi Protein M4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Inhibition of Neuronal Activity cAMP->Response Leads to

Caption: Mechanism of this compound as a competitive M4 receptor antagonist.

Experimental Protocol: In Vivo Microdialysis of this compound

This protocol describes the measurement of this compound concentrations and neurotransmitter levels in the striatum of a freely moving rat following intraperitoneal administration.

Materials and Reagents
  • Animals: Male Sprague-Dawley rats (250-300g)

  • Microdialysis Equipment:

    • Guide cannula (e.g., CMA 12)[7]

    • Microdialysis probes (2-4 mm membrane, 10-20 kDa MWCO)[7][8]

    • Microinfusion pump[7]

    • Fraction collector (refrigerated)

    • Tubing and connectors

  • Surgical Equipment:

    • Stereotaxic frame

    • Anesthetic machine (isoflurane)

    • Surgical drill and bits

    • Dental cement

  • Chemicals and Solutions:

    • This compound

    • Vehicle for this compound (e.g., 20% β-cyclodextrin in water)[9]

    • Artificial Cerebrospinal Fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, buffered to pH 7.4.[7][8]

    • Saline

    • Ketoprofen (analgesic)

Surgical Procedure: Guide Cannula Implantation
  • Anesthetize the rat with isoflurane and place it in the stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Drill a small hole over the target brain region (e.g., striatum; coordinates determined from a rat brain atlas).

  • Carefully lower the guide cannula to the desired depth and secure it to the skull using dental cement and anchor screws.

  • Insert a dummy cannula to keep the guide patent.

  • Administer post-operative analgesic (e.g., ketoprofen) and allow the animal to recover for 5-7 days.

In Vivo Microdialysis Procedure
  • Probe Insertion: On the day of the experiment, place the rat in the microdialysis cage and allow it to acclimate. Gently remove the dummy cannula and insert the microdialysis probe through the guide.[7]

  • Perfusion: Connect the probe to the microinfusion pump and perfuse with aCSF at a constant flow rate of 0.5-2.0 µL/min.[7][8]

  • Equilibration: Allow the system to stabilize for at least 2 hours before sample collection to ensure recovery from insertion trauma and establish a stable baseline.[7][8]

  • Baseline Collection: Collect 3-4 baseline dialysate samples at 20-minute intervals into vials in a refrigerated fraction collector.[7]

  • This compound Administration: Administer this compound (e.g., 1-10 mg/kg) via intraperitoneal (i.p.) injection.[7][9] Record the exact time of administration.

  • Post-Injection Collection: Continue collecting dialysate samples at 20-minute intervals for at least 4-6 hours post-administration.[7]

  • Sample Storage: Immediately after collection, store samples at -80°C until analysis to prevent degradation.[7][8]

  • Probe Recovery Calibration (Retrodialysis): At the end of the experiment, determine the in vivo recovery of the probe. This can be done by perfusing the probe with a known concentration of this compound and measuring its loss in the dialysate.[8] The recovery percentage is calculated as: Recovery (%) = ((Cin - Cout) / Cin) * 100.[8] This value is used to calculate the absolute ECF concentration from the measured dialysate concentration.[8]

Analytical Methods
  • This compound Quantification: Analyze dialysate and plasma samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for sensitive and specific quantification.

  • Neurotransmitter Analysis: Quantify neurotransmitters (e.g., dopamine, acetylcholine, and their metabolites) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[7]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Microdialysis Experiment cluster_analysis Phase 3: Analysis Surgery Stereotaxic Surgery (Guide Cannula Implantation) Recovery Post-Op Recovery (5-7 days) Surgery->Recovery Probe Probe Insertion & Equilibration (2h) Recovery->Probe Baseline Baseline Collection (3-4 samples) Probe->Baseline Admin This compound Administration (i.p.) Baseline->Admin Collection Post-Dose Sample Collection (4-6h) Admin->Collection Analysis Sample Analysis (LC-MS/MS, HPLC-ECD) Collection->Analysis Data Data Interpretation (PK/PD Modeling) Analysis->Data

References

Troubleshooting & Optimization

Troubleshooting PCS1055 solubility and stability in buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PCS1055.

Troubleshooting Guides

Issue: Precipitate Formation Upon Dilution of this compound in Aqueous Buffer

Q1: I observed a precipitate when I diluted my this compound DMSO stock solution into my aqueous experimental buffer. What is the cause and how can I resolve this?

A1: This is a common issue for poorly water-soluble compounds like this compound. The precipitate forms because the compound's solubility limit is exceeded when the high-concentration DMSO stock is diluted into an aqueous environment where it is less soluble.

Troubleshooting Steps:

  • Decrease the Final Concentration: The simplest solution is to lower the final concentration of this compound in your assay.

  • Reduce the Percentage of Organic Solvent in the Final Solution: While a small amount of an organic solvent like DMSO is often necessary to maintain solubility, high concentrations can be detrimental to cellular health and assay performance. It is recommended to keep the final DMSO concentration at or below 0.1%.

  • Optimize the Buffer Composition:

    • pH: The solubility of compounds with ionizable groups can be pH-dependent. Empirically test a range of pH values for your buffer to see if solubility improves.

    • Co-solvents: Consider the use of a co-solvent. For instance, preparing a 1:10 solution of DMF:PBS has been suggested for some poorly soluble compounds.

  • Preparation Method:

    • Pre-warm the aqueous buffer to 37°C before adding the this compound stock solution.

    • Add the stock solution dropwise to the vortexing buffer to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.

    • Brief sonication after dilution can sometimes help to redissolve small amounts of precipitate.

Below is a troubleshooting workflow to address precipitation issues:

G start Precipitate observed upon dilution check_concentration Is the final concentration essential? start->check_concentration lower_concentration Lower the final concentration of this compound check_concentration->lower_concentration No check_dmso Is the final DMSO concentration > 0.1%? check_concentration->check_dmso Yes success Solution remains clear lower_concentration->success lower_dmso Reduce final DMSO concentration to <= 0.1% check_dmso->lower_dmso Yes optimize_buffer Optimize Buffer Conditions check_dmso->optimize_buffer No lower_dmso->optimize_buffer test_ph Test a range of buffer pH optimize_buffer->test_ph test_cosolvent Evaluate co-solvents (e.g., ethanol, PEG) optimize_buffer->test_cosolvent modify_protocol Modify Dilution Protocol test_ph->modify_protocol test_cosolvent->modify_protocol warm_buffer Pre-warm aqueous buffer to 37°C modify_protocol->warm_buffer dropwise_addition Add stock solution dropwise while vortexing warm_buffer->dropwise_addition sonicate Briefly sonicate after dilution dropwise_addition->sonicate sonicate->success fail Precipitate persists sonicate->fail M4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts This compound This compound This compound->M4R Antagonist Agonist Agonist (e.g., Acetylcholine) Agonist->M4R Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates substrates G start Start: Prepare this compound Working Solution weigh Weigh solid this compound start->weigh dissolve_dmso Dissolve in 100% DMSO to make stock solution (Warm to 37°C and sonicate if needed) weigh->dissolve_dmso prepare_buffer Prepare aqueous buffer at desired pH dissolve_dmso->prepare_buffer warm_buffer Warm aqueous buffer to 37°C prepare_buffer->warm_buffer dilute Add stock solution dropwise to vortexing buffer warm_buffer->dilute check_precipitate Visually inspect for precipitate dilute->check_precipitate use_solution Use clear solution in experiment check_precipitate->use_solution No precipitate troubleshoot Precipitate observed: Go to Troubleshooting Guide check_precipitate->troubleshoot Precipitate

Technical Support Center: Optimizing PCS1055 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the concentration of PCS1055, a selective M4 muscarinic acetylcholine receptor antagonist, for your cell-based assays.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Suggested Solution
Low or no antagonist activity observed Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively antagonize the M4 receptor in your specific cell line.Perform a dose-response curve to determine the optimal concentration range. Start with a broad range (e.g., 1 nM to 10 µM) to identify the IC50 value for your specific cell line and assay conditions.
Low M4 Receptor Expression: The cell line you are using may have low endogenous expression of the M4 muscarinic receptor.Confirm M4 receptor expression in your cell line using techniques like RT-qPCR, Western blot, or radioligand binding assays. Consider using a cell line known to express high levels of M4 or a recombinant cell line overexpressing the receptor.
Compound Degradation: this compound may be unstable under your experimental conditions (e.g., prolonged incubation, temperature, pH).Prepare fresh solutions of this compound for each experiment. Minimize the exposure of the compound to light and extreme temperatures. Check the stability of this compound in your assay medium over the time course of your experiment.
High cell toxicity or off-target effects Excessive this compound Concentration: High concentrations of this compound may lead to off-target binding and cellular toxicity.[1]Use the lowest effective concentration of this compound as determined by your dose-response experiments. Compare the cytotoxic effects of this compound on your target cell line with a non-target cell line that does not express the M4 receptor.
Off-target Binding: this compound may interact with other receptors or cellular components at high concentrations.While this compound is reported to be a selective M4 antagonist, it's crucial to consider potential off-target effects.[2] If unexpected results are observed, consider performing a broader off-target screening panel.
Inconsistent or variable results Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or serum concentration can affect receptor expression and signaling.Maintain a consistent cell culture protocol. Use cells within a defined passage number range and seed them at a consistent density. Be mindful that serum components can sometimes interfere with compound activity.
Assay Variability: Pipetting errors, temperature fluctuations, or variations in incubation times can introduce variability.Ensure accurate and consistent pipetting. Use a temperature-controlled incubator and adhere strictly to the defined incubation times for all experimental steps.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of this compound in cell-based assays.

1. What is the mechanism of action of this compound?

This compound is a competitive antagonist of the M4 muscarinic acetylcholine receptor.[2] It binds to the M4 receptor and blocks the binding of the endogenous ligand, acetylcholine, thereby inhibiting downstream signaling pathways.[3]

2. What is the recommended starting concentration for this compound in a cell-based assay?

Based on its reported binding affinity (Ki = 6.5 nM, Kb = 5.72 nM), a starting concentration range of 1 nM to 100 nM is recommended for initial experiments.[2] However, the optimal concentration will be cell-line and assay-dependent, and a dose-response experiment is crucial for determination.

3. How can I determine the optimal concentration of this compound for my experiment?

To determine the optimal concentration, you should perform a dose-response curve. This involves treating your cells with a range of this compound concentrations and measuring the desired biological response (e.g., inhibition of agonist-induced signaling, change in cell viability). The concentration that gives the desired effect with minimal off-target effects is the optimal concentration.

4. What are the known off-target effects of this compound?

While this compound is a selective M4 antagonist, one study noted that it possesses off-target activity as an antagonist of acetylcholinesterase.[1] It is always advisable to consider potential off-target effects, especially when using high concentrations.

5. Which cell lines are suitable for studying the effects of this compound?

Cell lines endogenously expressing the M4 muscarinic receptor or cell lines engineered to overexpress the M4 receptor are suitable. It is important to verify the expression level of the M4 receptor in your chosen cell line.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound. Please note that IC50 values are highly dependent on the cell line and experimental conditions and are not yet widely published for this compound.

Parameter Value Reference
Ki (M4 Receptor Binding) 6.5 nM[2]
Kb (M4 Receptor Antagonism) 5.72 nM[2]
Selectivity >250-fold for M4 vs M1, >69-fold vs M2, >340-fold vs M3, >1000-fold vs M5[2]

Key Experimental Protocols

Below are detailed methodologies for key experiments to characterize the effects of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to determine if this compound induces apoptosis in your cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with different concentrations of this compound for the desired time. Include a vehicle control and a positive control for apoptosis.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Staining: Resuspend the cells in the 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.

  • Data Analysis: Differentiate between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative, PI-positive) cells. Quantify the percentage of cells in each quadrant.

Protocol 3: cAMP Signaling Assay

This protocol is to assess the antagonistic effect of this compound on M4 receptor-mediated inhibition of cAMP production.

Materials:

  • Cells expressing the M4 receptor

  • This compound

  • M4 receptor agonist (e.g., carbachol, oxotremorine-M)

  • Forskolin (to stimulate adenylyl cyclase)

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)

  • Assay buffer

Procedure:

  • Cell Preparation: Prepare cells according to the cAMP detection kit's instructions.

  • Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of an M4 agonist (typically the EC80 concentration) in the presence of forskolin to stimulate cAMP production.

  • cAMP Measurement: After the agonist stimulation period, lyse the cells and measure the intracellular cAMP levels using the chosen detection kit.

  • Data Analysis: Plot the measured cAMP levels against the log of the this compound concentration. The decrease in the agonist-induced inhibition of cAMP production will indicate the antagonistic activity of this compound. Calculate the IC50 value for this compound.

Visualizations

M4 Muscarinic Receptor Signaling Pathway

M4_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular M4 M4 Receptor Gi Gi Protein M4->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel K_ion K+ GIRK->K_ion Efflux ACh Acetylcholine ACh->M4 Agonist This compound This compound This compound->M4 Antagonist G_alpha Gαi Gi->G_alpha G_betagamma Gβγ Gi->G_betagamma G_alpha->AC G_betagamma->GIRK Activates ATP ATP ATP->AC

Caption: M4 muscarinic receptor signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for this compound Concentration Optimization

experimental_workflow start Start: Select Cell Line dose_response Perform Dose-Response Curve (e.g., 1 nM - 10 µM) start->dose_response viability_assay Cell Viability Assay (MTT) Determine Cytotoxicity (IC50) dose_response->viability_assay signaling_assay Functional Assay (e.g., cAMP) Determine Antagonist Potency (IC50) dose_response->signaling_assay optimize Optimize Concentration: Lowest effective dose with minimal cytotoxicity viability_assay->optimize signaling_assay->optimize apoptosis_assay Apoptosis Assay (Annexin V) Assess Apoptotic Induction end Proceed with Optimized This compound Concentration apoptosis_assay->end optimize->apoptosis_assay If cytotoxicity is observed optimize->end

Caption: Workflow for optimizing this compound concentration in cell-based assays.

Troubleshooting Logic for Low this compound Activity

troubleshooting_low_activity start Problem: Low/No this compound Activity check_concentration Is the concentration optimal? start->check_concentration check_receptor Is M4 receptor expression sufficient? check_concentration->check_receptor Yes solution_dose Solution: Perform dose-response curve check_concentration->solution_dose No check_compound Is the compound stable? check_receptor->check_compound Yes solution_receptor Solution: Verify M4 expression (qPCR, WB) or use a different cell line check_receptor->solution_receptor No solution_compound Solution: Prepare fresh stock, check storage conditions check_compound->solution_compound No end Problem Resolved check_compound->end Yes solution_dose->end solution_receptor->end solution_compound->end

Caption: Troubleshooting guide for addressing low antagonist activity of this compound.

References

How to minimize off-target effects of PCS1055 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of PCS1055 in experiments.

Understanding this compound: On-Target and Off-Target Activity

This compound is a selective and competitive antagonist of the muscarinic M4 receptor.[1] However, like many small molecules, it can exhibit off-target effects. A primary off-target activity of this compound is the inhibition of acetylcholinesterase (AChE). Understanding the binding affinities and inhibitory concentrations for both the intended target and known off-targets is crucial for designing experiments that minimize these confounding effects.

Quantitative Data Summary
TargetParameterValueSpeciesReference
Muscarinic M4 Receptor (On-Target) Ki6.5 nM-[1]
IC5018.1 nM-
Kb5.72 nM-[1]
Muscarinic M1 Receptor (Off-Target) Fold Selectivity vs. M4255-fold-[1]
Muscarinic M2 Receptor (Off-Target) Fold Selectivity vs. M469.1-fold-[1]
Muscarinic M3 Receptor (Off-Target) Fold Selectivity vs. M4342-fold-[1]
Muscarinic M5 Receptor (Off-Target) Fold Selectivity vs. M4>1000-fold-[1]
Acetylcholinesterase (AChE) (Off-Target) IC50120 nMHuman
IC5022 nMElectric Eel

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during experiments with this compound and provides actionable solutions.

Q1: I am observing effects in my cell-based assay at concentrations of this compound that are much higher than its M4 receptor Ki. How can I determine if this is an off-target effect?

A1: It is highly likely that you are observing off-target effects. Here’s a troubleshooting workflow:

  • Concentration-Response Curve: Perform a full concentration-response curve for this compound in your assay. If the EC50/IC50 is significantly higher than the M4 receptor Ki (6.5 nM), it suggests either low receptor expression in your system or an off-target effect.

  • Control Cell Line: Use a control cell line that does not express the M4 receptor. If you still observe the effect in this cell line, it is a strong indicator of an off-target mechanism.

  • AChE Inhibition: Given that this compound inhibits acetylcholinesterase, consider if this could explain your results. Does your cell culture medium contain components that could be hydrolyzed by AChE, or are you studying neuronal cells where acetylcholine signaling is relevant?

  • Schild Analysis: To confirm competitive antagonism at the M4 receptor, perform a Schild analysis. This will help determine if this compound is acting as a competitive antagonist at the M4 receptor in your specific assay.

Q2: How can I minimize the acetylcholinesterase (AChE) inhibitory effect of this compound in my experiments?

A2: Minimizing the off-target AChE inhibition is critical for obtaining clean data.

  • Use the Lowest Effective Concentration: Based on your concentration-response curves, use the lowest concentration of this compound that gives you a significant effect on M4 receptor activity. Given the IC50 for human AChE is 120 nM, try to keep the concentration of this compound well below this value if possible.

  • Include an AChE Inhibitor Control: Use a well-characterized, potent, and selective AChE inhibitor (e.g., donepezil) as a control in your experiments. This will help you to differentiate between effects due to M4 receptor antagonism and those due to AChE inhibition.

  • Washout Steps: If your experimental design allows, include washout steps after this compound treatment to remove unbound compound and minimize prolonged off-target effects.

Q3: I am not seeing the expected antagonist effect of this compound in my GTP-γ-[³⁵S] binding assay. What could be the problem?

A3: Several factors could contribute to this issue. Here are some troubleshooting steps:

  • Membrane Preparation Quality: Ensure the quality of your cell membrane preparation. Poor quality membranes with low receptor expression or inactive G-proteins will result in a poor signal window.

  • Agonist Concentration: The concentration of the agonist used to stimulate GTP-γ-[³⁵S] binding is critical. You should use a concentration that elicits a submaximal response (around EC80) to allow for competitive antagonism to be observed.

  • Incubation Time and Temperature: Optimize the incubation time and temperature for your specific cell system. Typically, GTP-γ-[³⁵S] binding assays are run for 30-60 minutes at 30°C.

  • Reagent Concentrations: Verify the concentrations of all reagents, including GDP, MgCl₂, and [³⁵S]GTPγS.

Q4: What are the appropriate controls to include in my experiments with this compound?

A4: A robust experimental design with proper controls is essential.

  • Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to account for any effects of the solvent on your system.

  • Positive Control (Antagonist): Use a known M4 receptor antagonist (e.g., tropicamide) to confirm that your assay is capable of detecting M4 receptor antagonism.

  • Positive Control (Agonist): Use a known M4 receptor agonist (e.g., carbachol, oxotremorine M) to confirm receptor functionality.

  • Off-Target Control: As mentioned, a selective AChE inhibitor can serve as a control for the known off-target activity of this compound.

  • Cell Line Controls: Utilize M4 receptor-negative and M4 receptor-positive cell lines to confirm on-target activity.

Experimental Protocols

Radioligand Binding Assay for M4 Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the human muscarinic M4 receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human M4 receptor

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand

  • This compound

  • Atropine (for non-specific binding determination)

  • Scintillation cocktail and vials

  • Glass fiber filters

  • Cell harvester

Methodology:

  • Prepare cell membranes from CHO-hM4 cells.

  • In a 96-well plate, add assay buffer, a fixed concentration of [³H]-NMS (typically at its Kd), and varying concentrations of this compound.

  • For non-specific binding, use a high concentration of atropine (e.g., 1 µM).

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate for 60-90 minutes at room temperature with gentle shaking.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value using competitive binding analysis software.

GTP-γ-[³⁵S] Binding Assay for Functional Antagonism

Objective: To assess the functional antagonist activity of this compound at the M4 receptor.

Materials:

  • CHO-hM4 cell membranes

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4)

  • GTP-γ-[³⁵S]

  • GDP

  • M4 receptor agonist (e.g., oxotremorine M)

  • This compound

  • Scintillation proximity assay (SPA) beads (optional)

Methodology:

  • Pre-incubate cell membranes with varying concentrations of this compound for 15-30 minutes at 30°C in the assay buffer containing GDP.

  • Add a fixed, submaximal concentration (EC80) of the M4 agonist.

  • Initiate the reaction by adding GTP-γ-[³⁵S].

  • Incubate for 30-60 minutes at 30°C.

  • Terminate the reaction by rapid filtration or by adding a stop solution if using SPA beads.

  • Quantify the amount of bound GTP-γ-[³⁵S] by scintillation counting.

  • Plot the concentration of this compound against the inhibition of agonist-stimulated GTP-γ-[³⁵S] binding to determine the IC50.

Visualizations

M4_Signaling_Pathway This compound This compound M4R M4 Receptor This compound->M4R Antagonism ACh Acetylcholine ACh->M4R Activation Gi_o Gi/o Protein M4R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: this compound signaling pathway antagonism.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Concentration Is this compound concentration >> Ki? Start->Check_Concentration Off_Target High probability of off-target effect Check_Concentration->Off_Target Yes On_Target Likely on-target effect Check_Concentration->On_Target No Control_Experiment Perform control experiments: - M4-negative cell line - AChE inhibitor control Off_Target->Control_Experiment Schild_Analysis Perform Schild Analysis On_Target->Schild_Analysis Confirm_Off_Target Confirmed Off-Target Control_Experiment->Confirm_Off_Target Confirm_On_Target Confirmed On-Target Competitive Antagonism Schild_Analysis->Confirm_On_Target

Caption: Troubleshooting workflow for unexpected results.

References

Technical Support Center: PCS1055 in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PCS1055 in radioligand binding assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a novel and selective antagonist for the muscarinic M4 receptor.[1][2] It is primarily used in pharmacological research to investigate the roles of the M4 receptor in various physiological and pathological processes.[1] In radioligand binding assays, it is often used as a competitor to determine the binding affinity of other compounds for the M4 receptor.

Q2: What is the reported binding affinity of this compound for the M4 receptor?

In competitive radioligand binding assays using [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand, this compound has been shown to inhibit binding to the M4 receptor with a Ki value of approximately 6.5 nM.[1] Schild analyses have confirmed its competitive antagonist nature with a Kb value of 5.72 nM.[1]

Q3: Is this compound selective for the M4 receptor over other muscarinic receptor subtypes?

Yes, this compound demonstrates significant selectivity for the M4 receptor. Functional studies have shown that it has a much greater inhibitory effect at the M4 receptor compared to M1, M2, M3, and M5 subtypes.[1] Specifically, it showed 255-fold, 69.1-fold, 342-fold, and >1000-fold greater inhibition of agonist activity at the M4 receptor versus the M1, M2, M3, and M5 receptor subtypes, respectively.[1]

Q4: What are the different types of radioligand binding assays where this compound can be used?

This compound, as an unlabeled ligand, is primarily used in competitive binding assays to determine the affinity (Ki) of other test compounds for the M4 receptor.[3][4] While less common for an antagonist, it could theoretically be radiolabeled and used in saturation binding assays to determine the density of M4 receptors (Bmax) and its own dissociation constant (Kd), or in kinetic binding assays to study its association and dissociation rates.[3][4]

Troubleshooting Guide

This section addresses common issues that may arise when using this compound in radioligand binding assays.

Problem 1: High Non-Specific Binding

Question: I am observing high non-specific binding in my competitive binding assay with this compound. What could be the cause and how can I resolve it?

Answer: High non-specific binding can obscure the specific binding signal and lead to inaccurate results. Here are potential causes and troubleshooting steps:

  • Inadequate Blocking: The filter or plate wells may not be sufficiently blocked, leading to the radioligand and/or this compound adhering to surfaces.

    • Solution: Ensure proper pre-treatment of filters with a blocking agent like 0.3% polyethyleneimine (PEI).[5]

  • Hydrophobicity of Ligands: Highly hydrophobic compounds can stick non-specifically to filters and labware.

    • Solution: Consider adding a small percentage of bovine serum albumin (BSA) (e.g., 0.1%) to the assay buffer to reduce non-specific binding.

  • Inappropriate Radioligand Concentration: Using a radioligand concentration that is too high can increase non-specific binding.

    • Solution: Use a radioligand concentration at or below its Kd value for the receptor.

  • Insufficient Washing: Inadequate washing after filtration can leave unbound radioligand on the filter.

    • Solution: Increase the number of washes (e.g., four washes) with ice-cold wash buffer.[5]

Problem 2: Low or No Specific Binding

Question: My assay shows very low or no specific binding when using this compound as a competitor. What are the possible reasons?

Answer: A lack of specific binding can be due to several factors related to the reagents or the experimental setup:

  • Inactive Receptor Preparation: The M4 receptors in your membrane preparation may be degraded or denatured.

    • Solution: Prepare fresh membrane fractions and store them properly at -80°C.[5] Ensure the use of protease inhibitors during homogenization.[5]

  • Incorrect Assay Conditions: The incubation time, temperature, or pH may not be optimal for binding.

    • Solution: Optimize these parameters. A typical incubation is 60 minutes at 30°C.[5] The pH of the binding buffer should be stable, typically around 7.4.[5]

  • Degraded this compound or Radioligand: The compounds may have lost their activity.

    • Solution: Use fresh aliquots of this compound and the radioligand. Check the expiration dates and storage conditions.

  • Low Receptor Density: The tissue or cell line used may express low levels of the M4 receptor.

    • Solution: Use a tissue known to have high M4 receptor expression (e.g., striatum) or a cell line overexpressing the M4 receptor.

Problem 3: Inconsistent or Irreproducible Results

Question: I am getting highly variable results between replicate wells and experiments. What could be causing this?

Answer: Inconsistent results can stem from technical errors in the assay procedure:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, especially the radioligand or competitor at low concentrations.

    • Solution: Calibrate your pipettes regularly. Use high-quality pipette tips and ensure proper pipetting technique.

  • Incomplete Filtration or Washing: Uneven filtration or washing across the 96-well plate.

    • Solution: Ensure the filter harvester is functioning correctly and that all wells are washed uniformly.

  • Temperature Fluctuations: Inconsistent incubation temperatures can affect binding kinetics.

    • Solution: Use a temperature-controlled incubator or water bath and ensure the plate reaches the target temperature before starting the incubation.

  • Improper Mixing: Inadequate mixing of the assay components.

    • Solution: Gently agitate the plate during incubation to ensure a homogenous reaction mixture.[5]

Data Presentation

Table 1: Pharmacological Profile of this compound at Muscarinic Receptors

Receptor SubtypeKi (nM)Fold Selectivity vs. M4
M1-255
M2-69.1
M3-342
M46.51
M5->1000

Data from functional inhibition studies are presented as fold selectivity as specific Ki values for M1, M2, M3, and M5 were not provided in the initial search results.[1]

Experimental Protocols

Competitive Radioligand Binding Assay Protocol

This protocol is a general guideline for a competitive binding assay using this compound as the competitor against a radiolabeled antagonist (e.g., [3H]-NMS) for the M4 receptor.

1. Membrane Preparation:

  • Homogenize tissue (e.g., rat striatum) or cells expressing the M4 receptor in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
  • Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.
  • Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[5]
  • Resuspend the pellet in fresh buffer and repeat the centrifugation.
  • Resuspend the final pellet in a buffer containing 10% sucrose and store at -80°C.[5]
  • Determine the protein concentration using a standard method like the BCA assay.[5]

2. Assay Procedure:

  • On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[5]
  • In a 96-well plate, add the following in a final volume of 250 µL per well[5]:
  • 50 µL of various concentrations of this compound (or other unlabeled competitor).
  • 50 µL of a fixed concentration of the radioligand (e.g., [3H]-NMS, typically at its Kd concentration).
  • 150 µL of the membrane preparation (e.g., 50-120 µg protein for tissue).[5]
  • For total binding, add 50 µL of assay buffer instead of the competitor.
  • For non-specific binding, add 50 µL of a high concentration of a standard non-selective muscarinic antagonist (e.g., 10 µM atropine).
  • Incubate the plate at 30°C for 60 minutes with gentle agitation.[5]

3. Filtration and Counting:

  • Stop the incubation by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% PEI, using a 96-well cell harvester.[5]
  • Wash the filters four times with ice-cold wash buffer.[5]
  • Dry the filters for 30 minutes at 50°C.[5]
  • Add scintillation cocktail and count the radioactivity using a scintillation counter.[5]

4. Data Analysis:

  • Subtract the non-specific binding counts from all other counts to obtain specific binding.
  • Plot the specific binding as a function of the log concentration of this compound.
  • Fit the data using a non-linear regression model to determine the IC50 value.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

M4_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Acetylcholine Acetylcholine M4_Receptor M4 Receptor Acetylcholine->M4_Receptor Activates This compound This compound This compound->M4_Receptor Blocks Gi_protein Gi Protein M4_Receptor->Gi_protein Activates Adenylate_Cyclase Adenylate Cyclase Gi_protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Reduced levels lead to

Caption: M4 Receptor Signaling Pathway and the antagonistic action of this compound.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (M4 Receptor Source) Incubation Incubate: Membranes + Radioligand + this compound (competitor) Membrane_Prep->Incubation Reagents Prepare Radioligand, This compound, and Buffers Reagents->Incubation Filtration Vacuum Filtration to separate bound from free Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

References

Improving the selectivity of PCS1055 in complex biological systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing PCS1055, a selective M4 muscarinic acetylcholine receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to facilitate your research and help overcome common challenges in complex biological systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, potent, and selective competitive antagonist of the muscarinic acetylcholine M4 receptor.[1] It exerts its effects by binding to the M4 receptor and preventing the binding of the endogenous agonist, acetylcholine. This blockade inhibits the downstream signaling pathways typically initiated by M4 receptor activation.

Q2: What are the known signaling pathways of the M4 muscarinic receptor?

A2: The M4 muscarinic receptor is predominantly coupled to the Gi/o family of G proteins.[2][3] Activation of the M4 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][4] The Gβγ subunits released upon Gi/o activation can also modulate the activity of various ion channels, particularly inwardly rectifying potassium channels (GIRKs), leading to neuronal hyperpolarization.[2] Under certain conditions, such as high agonist concentrations, M4 receptors have also been shown to couple to Gs proteins, leading to an increase in cAMP.[3][4]

Q3: How selective is this compound for the M4 receptor over other muscarinic subtypes?

A3: this compound exhibits significant selectivity for the M4 receptor over the M1, M2, M3, and M5 subtypes. Functional studies have shown that this compound has a much greater inhibitory effect on M4 receptor activity compared to the other subtypes.[1] For detailed quantitative data on its selectivity, please refer to the data tables below.

Q4: Are there any known off-target activities for this compound?

A4: Yes, this compound has been reported to be a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[5] This is an important consideration when designing and interpreting experiments, as inhibition of AChE can lead to an increase in acetylcholine levels in the synapse, which may indirectly affect muscarinic receptor signaling.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: Lower than expected potency or efficacy of this compound in my cellular assay.

  • Potential Cause 1: Suboptimal Assay Conditions.

    • Solution: Ensure that the assay buffer, temperature, and incubation times are optimized for your specific cell type and experimental setup. For cell-based assays, it is crucial to maintain healthy, viable cells and to use them at a consistent and appropriate passage number.

  • Potential Cause 2: Compound Solubility or Stability Issues.

    • Solution: this compound should be dissolved in an appropriate solvent, such as DMSO, at a concentration that ensures complete solubilization. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. Visually inspect your working solutions for any signs of precipitation.

  • Potential Cause 3: High Endogenous Agonist Concentration.

    • Solution: In cell culture systems that produce acetylcholine, high endogenous levels of the agonist can compete with this compound for binding to the M4 receptor, leading to an apparent decrease in potency. Consider using a system with lower endogenous acetylcholine production or including an acetylcholinesterase inhibitor (if not studying cholinergic transmission itself) to control acetylcholine levels. However, be mindful of this compound's own AChE inhibitory activity.[5]

  • Potential Cause 4: Receptor Expression Levels.

    • Solution: The level of M4 receptor expression in your cellular system can influence the observed potency of an antagonist. Confirm the expression level of the M4 receptor in your cell line using techniques like qPCR, Western blot, or radioligand binding.

Issue 2: Observing unexpected or apparent off-target effects in my biological system.

  • Potential Cause 1: Acetylcholinesterase (AChE) Inhibition.

    • Solution: As this compound is a known AChE inhibitor, some of the observed effects may be due to increased acetylcholine levels rather than direct M4 receptor antagonism.[5] To dissect these effects, you can:

      • Use a structurally unrelated M4 antagonist with no or low AChE inhibitory activity as a control.

      • Include a broad-spectrum muscarinic antagonist (e.g., atropine) to confirm that the observed effect is mediated by muscarinic receptors.

      • Directly measure AChE activity in your system in the presence of this compound.

  • Potential Cause 2: Interaction with other Muscarinic Receptor Subtypes.

    • Solution: Although this compound is highly selective for M4, at high concentrations, it may interact with other muscarinic subtypes. Perform a full dose-response curve to ensure you are using a concentration within the selective range for the M4 receptor. Refer to the selectivity data provided below.

  • Potential Cause 3: Non-specific Effects at High Concentrations.

    • Solution: High concentrations of any small molecule can lead to non-specific effects. It is crucial to determine the optimal concentration range for your experiments. We recommend performing a cytotoxicity assay to ensure that the concentrations of this compound used are not causing cell death.

Issue 3: Inconsistent results between different experimental setups (e.g., recombinant cell lines vs. primary neurons).

  • Potential Cause 1: Differences in Receptor Environment and Signaling Partners.

    • Solution: The cellular context, including the expression levels of G proteins, effector enzymes, and other signaling molecules, can vary significantly between recombinant cell lines and primary neurons. This can lead to differences in the observed functional effects of an antagonist. It is important to characterize the signaling pathways in each system you are using.

  • Potential Cause 2: Presence of Multiple Muscarinic Receptor Subtypes.

    • Solution: Primary neurons often express multiple muscarinic receptor subtypes. The net effect of this compound in these systems will depend on the relative expression and function of each subtype. Consider using more specific tools, such as subtype-selective agonists or antagonists, or cells from knockout animals, to dissect the contribution of the M4 receptor to the observed phenotype.

Data Presentation

Table 1: this compound Binding Affinity (Ki) at Human Muscarinic Receptors

Receptor SubtypeKi (nM)Reference
M46.5[1]

Table 2: Functional Selectivity of this compound in GTP-γ-[³⁵S] Binding Assays

Receptor SubtypeFold Selectivity (vs. M4)Reference
M1255[1]
M269.1[1]
M3342[1]
M5>1000[1]

Table 3: Off-Target Activity of this compound

TargetIC50 (nM)SpeciesReference
Acetylcholinesterase (AChE)22Electric Eel[5]
Acetylcholinesterase (AChE)120Human[5]

Experimental Protocols

Protocol 1: [³H]-N-methylscopolamine ([³H]-NMS) Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the M4 muscarinic receptor.

  • Cell Culture and Membrane Preparation:

    • Culture CHO or HEK293 cells stably expressing the human M4 muscarinic receptor.

    • Harvest cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • A serial dilution of this compound or a reference compound.

      • A fixed concentration of [³H]-NMS (typically at a concentration close to its Kd).

      • Cell membrane preparation (typically 10-20 µg of protein per well).

    • For determining non-specific binding, use a high concentration of a non-labeled, high-affinity muscarinic antagonist (e.g., 1 µM atropine).

    • Total binding is determined in the absence of any competing ligand.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Antagonism

This assay measures the ability of this compound to inhibit agonist-stimulated G-protein activation.

  • Membrane Preparation:

    • Prepare cell membranes from cells expressing the M4 receptor as described in Protocol 1.

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • Assay buffer (containing GDP, typically 10-30 µM).

      • A serial dilution of this compound.

      • A fixed concentration of a muscarinic agonist (e.g., carbachol or oxotremorine-M, typically at its EC₈₀ concentration for stimulating [³⁵S]GTPγS binding).

      • Cell membrane preparation.

    • Pre-incubate for 15-30 minutes at 30°C.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Basal binding is measured in the absence of an agonist. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

  • Incubation:

    • Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration as described in Protocol 1.

    • Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding by this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: cAMP Inhibition Assay

This assay measures the functional antagonism of this compound on the Gi-mediated inhibition of adenylyl cyclase.

  • Cell Culture:

    • Plate cells expressing the M4 receptor in a suitable multi-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

    • Add a serial dilution of this compound and incubate for a further 15-30 minutes.

    • Add a fixed concentration of a muscarinic agonist (e.g., carbachol) along with an adenylyl cyclase activator (e.g., forskolin).

    • Incubate for an additional 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced decrease in forskolin-stimulated cAMP levels.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Visualizations

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gi/o Protein (αβγ) M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (αi) GIRK GIRK Channel G_protein->GIRK Activates (βγ) cAMP cAMP AC->cAMP Converts Acetylcholine Acetylcholine (Agonist) Acetylcholine->M4R Activates This compound This compound (Antagonist) This compound->M4R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates K_ion K+ GIRK->K_ion Efflux

Caption: M4 Muscarinic Receptor Signaling Pathway.

Selectivity_Workflow start Start: Characterize this compound Selectivity binding_assay Radioligand Binding Assay (e.g., [3H]-NMS) start->binding_assay functional_assay Functional Assays (GTPγS, cAMP) start->functional_assay subtypes Test against M1, M2, M3, M4, M5 Receptors binding_assay->subtypes ki_values Determine Ki values for each subtype subtypes->ki_values ic50_values Determine IC50 values for each subtype subtypes->ic50_values selectivity_profile Establish Selectivity Profile ki_values->selectivity_profile functional_assay->subtypes ic50_values->selectivity_profile off_target_screen Off-Target Screening (e.g., AChE assay) selectivity_profile->off_target_screen conclusion Conclude on Selectivity and Potential Off-Target Liabilities selectivity_profile->conclusion analyze_off_target Analyze Off-Target Activity off_target_screen->analyze_off_target analyze_off_target->conclusion

Caption: Experimental Workflow for Assessing this compound Selectivity.

Troubleshooting_Tree start Unexpected Experimental Outcome with this compound low_potency Lower than expected potency? start->low_potency off_target_effects Apparent off-target effects? low_potency->off_target_effects No check_assay_conditions Optimize assay conditions (buffer, temp, cells) low_potency->check_assay_conditions Yes inconsistent_results Inconsistent results between systems? off_target_effects->inconsistent_results No check_ache Investigate AChE inhibition off_target_effects->check_ache Yes characterize_system Characterize signaling pathways in each system inconsistent_results->characterize_system Yes end Problem Resolved inconsistent_results->end No check_compound Verify compound solubility and stability check_assay_conditions->check_compound check_agonist Assess endogenous agonist levels check_compound->check_agonist check_expression Confirm M4 receptor expression check_agonist->check_expression check_expression->end check_concentration Perform dose-response, use lowest effective concentration check_ache->check_concentration use_controls Use structurally unrelated M4 antagonist check_concentration->use_controls use_controls->end assess_subtypes Assess expression of other muscarinic subtypes characterize_system->assess_subtypes assess_subtypes->end

Caption: Troubleshooting Decision Tree for this compound Experiments.

References

PCS1055 experimental variability and how to control for it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of PCS1055, a selective M4 muscarinic acetylcholine receptor antagonist. This resource offers troubleshooting guides and frequently asked questions to address common sources of experimental variability and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective competitive antagonist of the muscarinic acetylcholine M4 receptor.[1][2] It functions by binding to the M4 receptor and inhibiting the binding of the endogenous agonist, acetylcholine. This antagonism blocks the downstream signaling pathways typically initiated by M4 receptor activation.

Q2: What are the key binding and functional parameters of this compound?

A2: this compound has been characterized in various assays to determine its affinity and functional antagonism at the M4 receptor. Key quantitative data are summarized in the table below.

ParameterValueAssay TypeReceptorReference
IC50 18.1 nMFunctional AntagonismMuscarinic M4[1]
Kd 5.72 nMRadioligand BindingMuscarinic M4[1]
Ki 6.5 nM[3H]-NMS BindingMuscarinic M4[1][3]

Q3: What are the known off-target effects of this compound?

A3: Besides its high affinity for the M4 receptor, this compound is also a potent inhibitor of acetylcholinesterase (AChE).[1][3] This is a critical consideration in experimental design, as AChE inhibition can lead to an increase in acetylcholine levels in the synaptic cleft, potentially confounding the interpretation of results from M4 receptor blockade.

Off-TargetIC50 (Electric Eel AChE)IC50 (Human AChE)Reference
AChE 22 nM120 nM[1][3]

Q4: How should I prepare and store this compound stock solutions?

Troubleshooting Guides

Guide 1: Inconsistent Results in Radioligand Binding Assays

Problem: High variability or unexpected results in competitive binding assays using this compound and a radiolabeled ligand (e.g., [3H]-NMS).

Potential Causes and Solutions:

Potential CauseRecommended Solution
This compound Precipitation Due to its chemical structure, this compound may precipitate when diluted from a high-concentration DMSO stock into aqueous assay buffer. Prepare intermediate dilutions in DMSO before the final dilution in buffer. Ensure thorough mixing after each dilution step.
Radioligand Degradation Ensure the radioligand is within its recommended shelf life and has been stored properly to prevent degradation, which can lead to reduced specific binding.
Incomplete Equilibration Incubation times may be insufficient for the binding reaction to reach equilibrium. Optimize the incubation time by performing a time-course experiment. A typical incubation is 60-90 minutes at room temperature or 30°C.[5]
High Nonspecific Binding This can be caused by the radioligand binding to non-receptor components like filters or plasticware. Pre-soaking glass fiber filters in a solution like polyethyleneimine (PEI) can help minimize this.[6] Also, ensure the concentration of the unlabeled competitor for determining nonspecific binding (e.g., atropine) is sufficient to saturate all specific binding sites (typically 1-10 µM).[5]
Off-Target AChE Inhibition In tissue homogenate preparations that contain endogenous AChE, inhibition by this compound could lead to increased acetylcholine levels, which may compete with the radioligand for binding to the M4 receptor. Consider using a cell-based assay with recombinant receptors or pre-treating tissue homogenates with a different AChE inhibitor as a control.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is adapted for determining the binding affinity of this compound for the M4 muscarinic receptor.

Materials:

  • Cell membranes expressing the human M4 muscarinic receptor

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS)

  • Test Compound: this compound

  • Non-specific Binding Control: Atropine

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Glass fiber filter mats

  • Scintillation fluid and counter

Procedure:

  • Preparation:

    • Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer.

    • Prepare serial dilutions of this compound in assay buffer, spanning a concentration range of 10-11 M to 10-4 M.[5]

    • Prepare the [3H]-NMS solution in assay buffer at a concentration close to its Kd for the M4 receptor.

    • Prepare a high-concentration solution of atropine (1-10 µM) for determining non-specific binding.[5]

  • Assay Plate Setup:

    • In a 96-well plate, add in the following order:

      • Assay Buffer

      • 50 µL of either vehicle (for total binding), atropine (for non-specific binding), or this compound dilution.

      • 50 µL of the [3H]-NMS solution.

      • 150 µL of the cell membrane suspension to start the reaction.

  • Incubation:

    • Seal the plate and incubate at room temperature or 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[5]

  • Termination and Harvesting:

    • Rapidly filter the contents of the plate through a glass fiber filter mat using a vacuum manifold.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Data Analysis:

    • Dry the filter mat and add scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Use non-linear regression to fit the data and determine the IC50 value of this compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[5]

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Acquisition & Analysis prep_membranes Prepare Cell Membranes add_membranes Initiate Reaction with Membranes prep_membranes->add_membranes prep_this compound Prepare this compound Serial Dilutions add_reagents Add Reagents to 96-well Plate (Buffer, this compound/Atropine, [3H]-NMS) prep_this compound->add_reagents prep_radioligand Prepare [3H]-NMS Solution prep_radioligand->add_reagents prep_nsb Prepare Atropine (NSB) prep_nsb->add_reagents add_reagents->add_membranes incubation Incubate (e.g., 60-90 min, RT) add_membranes->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate IC50 and Ki counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Guide 2: Low Signal-to-Noise Ratio in GTPγS Binding Assays

Problem: Difficulty in detecting a significant difference between basal and agonist-stimulated [35S]GTPγS binding, or between agonist-stimulated and this compound-inhibited binding.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Suboptimal GDP Concentration The concentration of GDP is critical for regulating the basal [35S]GTPγS binding. Too little GDP can lead to high basal binding, while too much can inhibit agonist-stimulated binding. The optimal GDP concentration should be determined empirically for the specific membrane preparation.
Incorrect Mg2+ or Na+ Concentration Mg2+ is essential for agonist-stimulated GTPγS binding, while Na+ can help to reduce basal binding. Optimize the concentrations of these ions in the assay buffer.
Low Receptor Expression or G-protein Coupling The cell line or tissue preparation may have low levels of M4 receptor expression or inefficient coupling to G-proteins. Verify receptor expression levels and consider using a system with higher expression.
This compound Concentration Too Low or Too High If testing this compound's ability to inhibit agonist-induced signaling, ensure a full dose-response curve is performed. A single, low concentration may not be sufficient to see an effect, while an excessively high concentration could lead to off-target effects.
Poor Stability of Reagents Ensure that the [35S]GTPγS is not expired and has been stored correctly. Repeated freeze-thaw cycles of membrane preparations can also reduce receptor activity.

Experimental Protocol: [35S]GTPγS Binding Assay

This protocol is for assessing the antagonist effect of this compound on agonist-stimulated G-protein activation.

Materials:

  • Cell membranes expressing human M4 receptors

  • Agonist (e.g., carbachol or oxotremorine-M)

  • [35S]GTPγS

  • This compound

  • GDP

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, pH 7.4

  • Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated)

  • 96-well plates

Procedure:

  • Reagent Preparation:

    • Prepare dilutions of this compound and the agonist in assay buffer.

    • Prepare a solution of GDP in assay buffer.

    • Prepare the [35S]GTPγS solution in assay buffer.

  • Assay Plate Setup:

    • Add the following to each well of a 96-well plate:

      • Cell membranes

      • This compound or vehicle

      • Agonist or vehicle

      • GDP

    • Pre-incubate the plate for 20-30 minutes at room temperature.

  • Initiation and Incubation:

    • Add [35S]GTPγS to each well to initiate the reaction.

    • Incubate for 30-60 minutes at 30°C with gentle shaking.

  • Signal Detection (SPA method):

    • Add a suspension of SPA beads to each well.

    • Incubate for at least 30 minutes to allow the membranes to bind to the beads.

    • Centrifuge the plate briefly.

    • Measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the basal binding (no agonist) from all other readings.

    • Plot the agonist dose-response curve in the absence and presence of different concentrations of this compound.

    • Determine the IC50 of this compound for the inhibition of agonist-stimulated [35S]GTPγS binding.

Visualization of M4 Receptor Signaling Pathway

G cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gi/o Protein (αβγ) M4R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces ACh Acetylcholine (Agonist) ACh->M4R Activates This compound This compound (Antagonist) This compound->M4R Inhibits G_alpha->AC Inhibits Downstream Downstream Effects (e.g., Ion Channel Modulation) G_betagamma->Downstream cAMP->Downstream

Caption: this compound antagonizes M4 receptor signaling.

References

Technical Support Center: Interpreting Unexpected Results in PCS1055 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with PCS1055, a novel muscarinic M4 receptor antagonist.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here are some common issues that you may encounter during your experiments with this compound, along with potential explanations and troubleshooting steps.

Q1: We observe an effect of this compound in our cell line, but we don't believe it expresses M4 receptors. What could be the cause?

A1: While this compound is a selective M4 muscarinic receptor antagonist, it has been shown to have off-target activity as an acetylcholinesterase (AChE) inhibitor.[1] If your cell culture medium is supplemented with serum, it may contain acetylcholine. Inhibition of AChE by this compound would lead to an accumulation of acetylcholine, which could then act on other muscarinic receptor subtypes (M1-M3, M5) that may be present in your cells, leading to an observable effect.

Troubleshooting Steps:

  • Confirm M4 Receptor Expression: Use RT-PCR or a validated antibody to confirm the presence or absence of M4 receptor mRNA or protein in your cell line.

  • Test for Acetylcholinesterase Inhibition: Perform an acetylcholinesterase activity assay in the presence of this compound to determine if it is inhibiting AChE in your experimental system.

  • Use Serum-Free Media: If possible, switch to a serum-free cell culture medium to eliminate the confounding variable of acetylcholine from the serum.

  • Co-treatment with a Pan-Muscarinic Antagonist: Treat your cells with a non-selective muscarinic antagonist, such as atropine, in addition to this compound. If the observed effect is blocked by atropine, it is likely mediated by muscarinic receptors.

Q2: The inhibitory effect of this compound in our functional assay is weaker than expected based on its published potency.

A2: Several factors could contribute to a weaker-than-expected effect of this compound.

Troubleshooting Steps:

  • Verify Compound Integrity and Concentration: Ensure that your stock of this compound has not degraded and that the final concentration in your assay is accurate.

  • Check Cell Line and Receptor Expression Levels: The level of M4 receptor expression in your cell line can influence the apparent potency of an antagonist. Lower receptor expression may require higher concentrations of the antagonist to achieve a full blockade.[2]

  • Assay Conditions: The specific conditions of your functional assay, such as the concentration of the agonist being used, can impact the observed potency of an antagonist. Ensure your agonist concentration is appropriate (e.g., EC80) for competitive antagonism studies.

  • G-protein Coupling Efficiency: The efficiency of G-protein coupling to the M4 receptor in your specific cell line can affect the magnitude of the downstream signal and, consequently, the perceived potency of an antagonist.

Q3: We are seeing inconsistent results with this compound across different experimental batches.

A3: Inconsistent results can stem from various sources of experimental variability.

Troubleshooting Steps:

  • Cell Culture Conditions: Ensure that cell passage number, confluency, and overall cell health are consistent between experiments.

  • Reagent Preparation: Prepare fresh dilutions of this compound and other critical reagents for each experiment to avoid issues with compound degradation or contamination.

  • Standardize Protocols: Strictly adhere to standardized experimental protocols to minimize variability in incubation times, temperatures, and other critical parameters.

  • Control Experiments: Include appropriate positive and negative controls in every experiment to monitor for assay drift and ensure the reliability of your results.

Data Presentation

Table 1: Pharmacological Profile of this compound

ParameterValueReceptor/EnzymeAssay TypeReference
Ki 6.5 nMMuscarinic M4 ReceptorRadioligand Binding ([³H]-NMS)[3]
Kb 5.72 nMMuscarinic M4 ReceptorSchild Analysis (GTP-γ-[(35)S] binding)[3]
Functional Inhibition Selectivity (vs. M4) GTP-γ-[(35)S] binding[3]
255-foldMuscarinic M1 Receptor
69.1-foldMuscarinic M2 Receptor
342-foldMuscarinic M3 Receptor
>1000-foldMuscarinic M5 Receptor
Off-Target Activity AntagonistAcetylcholinesterase[1]

Experimental Protocols

1. Radioligand Binding Assay (Competitive)

This protocol is a general guideline for determining the binding affinity of this compound for the M4 muscarinic receptor.

  • Materials:

    • Cell membranes expressing the human M4 muscarinic receptor.

    • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

    • This compound or other competing ligands.

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Wash Buffer (ice-cold Assay Buffer).

    • 96-well filter plates.

    • Scintillation cocktail.

    • Microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add cell membranes, a fixed concentration of [³H]-NMS (typically at or below its Kd), and varying concentrations of this compound.

    • For total binding, add buffer instead of the competing ligand. For non-specific binding, add a high concentration of a non-labeled antagonist like atropine.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

    • Analyze the data using non-linear regression to determine the IC₅₀ of this compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.

2. GTP-γ-[(³⁵)S] Binding Assay

This functional assay measures the activation of G-proteins coupled to the M4 receptor.

  • Materials:

    • Cell membranes expressing the human M4 muscarinic receptor.

    • GTP-γ-[(³⁵)S] as the radiolabeled GTP analog.

    • GDP.

    • A muscarinic agonist (e.g., Oxotremorine-M).

    • This compound.

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4).

    • 96-well filter plates.

    • Scintillation cocktail.

    • Microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add cell membranes, GDP, the muscarinic agonist (at a concentration that elicits a submaximal response, e.g., EC₈₀), and varying concentrations of this compound.

    • Pre-incubate the plate at 30°C for 15-30 minutes.

    • Initiate the reaction by adding GTP-γ-[(³⁵)S].

    • Incubate the plate at 30°C for 60 minutes with gentle shaking.

    • Terminate the assay by rapid filtration through the filter plate.

    • Wash the filters with ice-cold Assay Buffer.

    • Dry the filter plate, add scintillation cocktail, and count the radioactivity.

    • Analyze the data to determine the inhibitory effect of this compound on agonist-stimulated GTP-γ-[(³⁵)S] binding.

Mandatory Visualizations

M4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Acetylcholine Acetylcholine M4_Receptor M4 Receptor Acetylcholine->M4_Receptor Activates This compound This compound This compound->M4_Receptor Inhibits G_protein Gi/o Protein M4_Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP Downstream_Effectors Downstream Effectors cAMP->Downstream_Effectors Regulates

Caption: M4 muscarinic receptor signaling pathway.

Experimental_Workflow Start Start Hypothesis Formulate Hypothesis (e.g., this compound will inhibit M4R signaling) Start->Hypothesis Experiment Perform Experiment (e.g., Functional Assay) Hypothesis->Experiment Data_Analysis Analyze Data Experiment->Data_Analysis Results Results as Expected? Data_Analysis->Results Conclusion Draw Conclusion Results->Conclusion Yes Troubleshoot Troubleshoot Experiment (Refer to FAQs) Results->Troubleshoot No End End Conclusion->End Troubleshoot->Experiment

Caption: A general experimental workflow for testing this compound.

Troubleshooting_Logic Unexpected_Result Unexpected Result Observed Check_Receptor Does the cell line express the target M4 receptor? Unexpected_Result->Check_Receptor Off_Target Consider off-target effects (e.g., Acetylcholinesterase inhibition) Check_Receptor->Off_Target No Assay_Integrity Review assay parameters (compound integrity, concentrations, controls) Check_Receptor->Assay_Integrity Yes Revise_Hypothesis Revise Hypothesis/ Experimental Design Off_Target->Revise_Hypothesis Cell_Health Verify cell health and passage number Assay_Integrity->Cell_Health Cell_Health->Revise_Hypothesis

Caption: A logical flowchart for troubleshooting unexpected results.

References

Best practices for storing and handling PCS1055

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling PCS1055. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and selective competitive antagonist of the muscarinic M4 receptor.[1] It is a valuable research tool for studying the physiological and pathological roles of M4 receptor signaling. Its selectivity for the M4 receptor over other muscarinic subtypes makes it a more precise tool than less selective antagonists.[1]

Q2: What are the primary research applications of this compound?

This compound is primarily used in neuroscience research to investigate the functions of the muscarinic M4 receptor. Key applications include:

  • Elucidating the role of M4 receptors in various signaling pathways.

  • Studying the effects of M4 receptor antagonism on neurotransmitter release and neuronal excitability.

  • Investigating the therapeutic potential of M4 receptor modulation in neurological and psychiatric disorders.

Q3: What are the general safety precautions for handling this compound?

As a potent neurochemical, this compound should be handled with care by trained personnel in a laboratory setting. General safety practices include:

  • Consulting the Safety Data Sheet (SDS) for specific handling and emergency procedures.

  • Wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handling the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]

  • Avoiding direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water and seek medical advice.

  • Implementing engineering controls such as isolators for handling larger quantities to minimize exposure.[3]

Storage and Handling

Q4: How should solid this compound be stored?

Solid this compound should be stored under the following conditions:

  • Temperature: 2-8°C.

  • Atmosphere: In a tightly sealed container, away from moisture.

Q5: How should stock solutions of this compound be prepared and stored?

For experimental use, stock solutions of this compound are typically prepared in a suitable solvent like DMSO.

  • Solubility:

    • DMSO: Soluble up to 100 mg/mL (205.98 mM), may require sonication.

  • Storage of Stock Solutions:

    • -20°C for short-term storage (up to 1 month).

    • -80°C for long-term storage (up to 6 months).

  • Freeze-Thaw Cycles: It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Storage ConditionSolid FormStock Solution (Short-term)Stock Solution (Long-term)
Temperature 2-8°C-20°C-80°C
Container Tightly sealedTightly sealed vialsTightly sealed vials
Precautions Away from moistureAliquot to avoid freeze-thawAliquot to avoid freeze-thaw

Q6: How should this compound waste be disposed of?

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[4] Consult your institution's environmental health and safety office for specific guidelines. Do not dispose of down the drain or in regular trash.

Experimental Protocols & Troubleshooting

Radioligand Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of a test compound for the M4 receptor, using this compound as a reference antagonist.

Experimental Workflow: Radioligand Binding Assay

G prep Prepare Membranes (Expressing M4 Receptor) assay_setup Set up Assay Plate: - Total Binding - Non-Specific Binding - Competition prep->assay_setup radioligand Prepare Radioligand (e.g., [3H]-NMS) radioligand->assay_setup competitor Prepare Competitor (this compound or Test Compound) competitor->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Separate Bound and Free Ligand (Rapid Filtration) incubation->filtration scintillation Quantify Bound Radioligand (Scintillation Counting) filtration->scintillation analysis Data Analysis (Calculate Ki) scintillation->analysis G cluster_membrane Cell Membrane Agonist Agonist M4R M4 Receptor Agonist->M4R Activates This compound This compound This compound->M4R Blocks G_protein Gi/o Protein M4R->G_protein Activates GTP GTPγS Binding G_protein->GTP Stimulates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP

References

Technical Support Center: Addressing PCS1055-Induced Artifacts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential artifacts in experimental data when using the M4 selective antagonist, PCS1055.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues that may arise during experiments with this compound.

In Vitro Assays

Issue 1: Inconsistent or Unexpected Potency of this compound in Functional Assays.

Question: We are observing a higher than expected potency (lower IC50) for this compound in our GTPγS binding or calcium mobilization assay when using acetylcholine as the agonist. What could be the cause?

Answer: This is a potential artifact due to the known off-target activity of this compound as an acetylcholinesterase (AChE) inhibitor. By inhibiting the breakdown of acetylcholine, this compound can potentiate the effect of the agonist, leading to an apparent increase in its own antagonist potency.

Troubleshooting Steps:

  • Use a Non-hydrolyzable Agonist: Replace acetylcholine with a stable, non-hydrolyzable muscarinic agonist such as carbachol or oxotremorine-M. This will eliminate the confounding variable of AChE inhibition.

  • Include an Acetylcholinesterase Inhibitor Control: In your experimental setup, include a known AChE inhibitor (e.g., donepezil, physostigmine) as a positive control to assess the contribution of AChE inhibition to your assay readout.

  • Pre-incubation with an Irreversible AChE Inhibitor: If acetylcholine must be used, consider pre-incubating your cells or membranes with an irreversible AChE inhibitor to ensure complete blockade of enzymatic activity before adding this compound and acetylcholine.

Issue 2: High Basal Signal in the Absence of an Agonist.

Question: In our functional assays, we are observing a high basal signal even before the addition of an agonist, which is making it difficult to determine the true baseline. Could this compound be causing this?

Answer: While less common for an antagonist, a high basal signal could be due to several factors. This compound's off-target effects or the specific cellular context could contribute.

Troubleshooting Steps:

  • Cell Line Validation: Ensure the cell line used does not have high endogenous levels of acetylcholine or other signaling molecules that could be affected by this compound's off-target activities.

  • Assay Buffer Composition: Review the composition of your assay buffer. Ensure it is free of any components that might non-specifically activate the M4 receptor or interact with this compound.

  • Control for Off-Target Effects: Test this compound in a parental cell line that does not express the M4 receptor to determine if the observed effect is M4-dependent.

In Vivo Studies

Issue 3: Observation of Unexpected Systemic Cholinergic Effects.

Question: During our in vivo experiments with this compound, we are observing effects such as salivation, lacrimation, or changes in heart rate that are not typically associated with M4 receptor antagonism. What is the likely cause?

Answer: These are classic signs of systemic cholinergic activation and are likely due to the acetylcholinesterase inhibitory activity of this compound. This can complicate the interpretation of data intended to assess the specific role of M4 receptor blockade.

Troubleshooting Steps:

  • Dose-Response Analysis: Conduct a thorough dose-response study to identify a dose of this compound that provides M4 receptor antagonism with minimal systemic cholinergic side effects.

  • Use of a Peripherally Restricted AChE Inhibitor: As a control, administer a peripherally restricted AChE inhibitor to distinguish its effects from the central M4 antagonism of this compound.

  • Co-administration of a Peripheral Muscarinic Antagonist: To block the peripheral cholinergic effects, co-administer a peripherally restricted muscarinic antagonist (e.g., glycopyrrolate) that does not cross the blood-brain barrier. This can help to isolate the central effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a novel and potent competitive antagonist of the muscarinic M4 receptor.[1] It exhibits high selectivity for the M4 receptor subtype over M1, M2, M3, and M5 receptors.[1]

Q2: Does this compound have any known off-target effects?

A2: Yes, this compound has been reported to possess off-target activity as an antagonist of acetylcholinesterase.[2][3] This is a critical consideration when designing and interpreting experiments.

Q3: How can the acetylcholinesterase inhibitory activity of this compound affect my experimental results?

A3: The inhibition of acetylcholinesterase by this compound can lead to an accumulation of acetylcholine in the synapse or in in vitro assay systems. This can potentiate the effects of exogenously applied acetylcholine or endogenous cholinergic tone, potentially leading to misinterpretation of the data as a more potent M4 receptor antagonism.

Q4: What are the key quantitative parameters of this compound?

A4: The following table summarizes the key binding and functional parameters of this compound.

ParameterValueReceptor/EnzymeReference
Ki 6.5 nMMuscarinic M4 Receptor[1]
Kb 5.72 nMMuscarinic M4 Receptor[1]
Selectivity >250-fold vs M1, >69-fold vs M2, >340-fold vs M3, >1000-fold vs M5Muscarinic Receptors[1]
Off-target Acetylcholinesterase AntagonistAcetylcholinesterase[2][3]

Q5: Are there any recommended experimental controls when using this compound?

A5: Yes, to ensure the validity of your results, the following controls are recommended:

  • Use of a non-hydrolyzable agonist: (e.g., carbachol) in functional assays to avoid the confounding effects of acetylcholinesterase inhibition.

  • Include a selective acetylcholinesterase inhibitor as a positive control to understand the impact of this off-target activity in your system.

  • Use a parental cell line lacking the M4 receptor to confirm that the observed effects are M4-dependent.

  • In in vivo studies, consider using a peripherally restricted muscarinic antagonist to differentiate central from peripheral effects.

Experimental Protocols

GTPγS Binding Assay

Objective: To determine the potency of this compound in inhibiting agonist-stimulated [³⁵S]GTPγS binding to membranes expressing the M4 muscarinic receptor.

Methodology:

  • Membrane Preparation: Prepare membranes from cells stably expressing the human M4 muscarinic receptor.

  • Assay Buffer: Use a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.4.

  • Reaction Mixture: In a 96-well plate, add in the following order:

    • Membrane suspension (5-10 µg protein/well)

    • Varying concentrations of this compound or vehicle control.

    • A non-hydrolyzable agonist like carbachol (at its EC₈₀ concentration).

    • GDP (10 µM final concentration).

  • Initiation of Reaction: Add [³⁵S]GTPγS (0.1 nM final concentration).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination: Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer (20 mM HEPES, 100 mM NaCl, pH 7.4).

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration to determine the IC₅₀ value.

Calcium Mobilization Assay

Objective: To measure the ability of this compound to inhibit agonist-induced intracellular calcium mobilization in cells expressing the M4 muscarinic receptor.

Methodology:

  • Cell Culture: Plate cells stably expressing the human M4 muscarinic receptor in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of this compound or vehicle control to the wells and incubate for a specified period.

  • Agonist Stimulation: Add a non-hydrolyzable agonist like carbachol (at its EC₈₀ concentration) to all wells simultaneously using a multichannel pipette or an automated liquid handler.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader. Record the kinetic response over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the this compound concentration to calculate the IC₅₀ value.

Visualizations

M4_Signaling_Pathway cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling cluster_extracellular Extracellular M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces This compound This compound This compound->M4R Antagonist Agonist Agonist (e.g., Acetylcholine) Agonist->M4R Activates

Caption: M4 Receptor Signaling Pathway and the Action of this compound.

Caption: Troubleshooting Workflow for this compound-Induced Artifacts.

References

Technical Support Center: Strategies to Enhance Small Molecule Potency in Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

Important Note on PCS1055: Initial research indicates that this compound is a novel selective and competitive antagonist for the muscarinic M4 receptor, with an IC50 of 18.1 nM, and is not a PCSK9 inhibitor[1][2]. Therefore, the following technical support guide has been created for a hypothetical small molecule PCSK9 inhibitor, hereafter referred to as PCSK9i-X , to align with the user's interest in enhancing potency in PCSK9 functional assays.

This guide provides troubleshooting advice and detailed protocols for researchers working to optimize the functional potency of small molecule PCSK9 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional assays to determine the potency of PCSK9i-X?

A1: The primary functional assays for PCSK9i-X fall into two categories:

  • Biochemical Assays: These assays directly measure the inhibition of the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR). A common format is a binding assay where purified PCSK9 and the LDLR extracellular domain are used[3][4].

  • Cell-Based Assays: These assays measure the downstream cellular effects of PCSK9 inhibition. Key examples include:

    • LDL Uptake Assays: In these assays, cells (often HepG2) are treated with PCSK9, which leads to LDLR degradation and reduced uptake of fluorescently labeled LDL. An effective inhibitor like PCSK9i-X will rescue LDLR levels and restore LDL uptake[5][6].

    • LDLR Degradation Assays: These can be assessed by Western blotting or flow cytometry to quantify the amount of LDLR protein on the cell surface or within the cell following treatment with PCSK9 and the inhibitor[5][7].

    • Bioluminescent Protein Complementation Assays: These novel assays monitor the PCSK9-LDLR interaction in real-time in a cell-based system, offering high sensitivity and suitability for high-throughput screening[8][9].

Q2: My observed IC50 for PCSK9i-X is higher than expected. What are the potential causes?

A2: A higher-than-expected IC50 can stem from several factors related to the compound itself, the assay conditions, or the biological reagents. Key areas to investigate include:

  • Compound Solubility and Stability: Small molecules can precipitate out of solution in aqueous assay buffers, reducing the effective concentration. Ensure PCSK9i-X is fully dissolved and stable under the assay conditions. The use of a suitable solvent like DMSO is common, but the final concentration in the assay should be kept low (typically <0.5%) to avoid solvent effects[5].

  • Protein Quality: The purity and activity of the recombinant PCSK9 and LDLR proteins are critical for biochemical assays. Ensure the proteins are correctly folded and validated for activity.

  • Cell Health and Passage Number: In cell-based assays, the health and passage number of the cell line (e.g., HepG2) can significantly impact results. Use cells in the log growth phase and avoid high passage numbers, which can lead to altered metabolism or receptor expression[10].

  • Assay Incubation Times and Temperatures: Incubation times and temperatures should be optimized. For enzymatic assays, ensure the reaction is in the linear range. For cell-based assays, longer incubation times may be necessary to observe the full effect on LDLR turnover[10].

Q3: How can I improve the solubility of PCSK9i-X in my assay buffer?

A3: To improve the solubility of a small molecule inhibitor like PCSK9i-X, consider the following strategies:

  • Solvent Selection: Prepare a high-concentration stock solution in a solvent like DMSO[2].

  • Use of Surfactants: In some biochemical assays, a low concentration of a non-ionic surfactant (e.g., Tween-20, Triton X-100) can help maintain compound solubility without denaturing the proteins.

  • pH Adjustment: The solubility of some compounds is pH-dependent. Ensure the pH of your assay buffer is compatible with your compound's properties. The binding of PCSK9 to LDLR is also pH-dependent, with enhanced affinity at acidic pH, which is relevant for endosomal interactions[4].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Variability Between Replicates Inconsistent cell plating; Pipetting errors; Edge effects in multi-well plates.Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and consider reverse pipetting for viscous solutions. To mitigate edge effects, fill the outer wells with sterile PBS or media and do not use them for experimental data[10].
Low Signal-to-Noise Ratio Suboptimal reagent concentrations; Inappropriate assay incubation time or temperature; High background signal.Titrate the concentrations of PCSK9 and LDLR (for biochemical assays) or labeled LDL (for cell-based assays) to find the optimal window. Perform a time-course experiment to determine the optimal incubation period. Include appropriate negative controls (e.g., vehicle only) to assess background[10].
Inconsistent Results Across Experiments Variation in cell passage number or health; Reagent lot-to-lot variability; Instability of the compound.Maintain a consistent cell culture protocol and use cells within a defined passage number range. Qualify new lots of critical reagents (e.g., recombinant proteins, serum). Prepare fresh dilutions of PCSK9i-X for each experiment from a frozen stock solution.
PCSK9i-X Shows Potency in Biochemical but not Cell-Based Assays Poor cell permeability; Compound is being metabolized by the cells; Compound is actively transported out of the cells.Assess cell permeability using in silico models or experimental assays (e.g., PAMPA). Investigate metabolic stability using liver microsomes. Use efflux pump inhibitors (e.g., verapamil) to determine if the compound is a substrate for transporters.

Experimental Protocols

Protocol 1: PCSK9-LDLR Interaction Inhibition Assay (Biochemical)

This protocol outlines a homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of the PCSK9-LDLR interaction.

Materials:

  • Recombinant human PCSK9 (tagged with a donor fluorophore, e.g., terbium)

  • Recombinant human LDLR-EGF-A domain (tagged with an acceptor fluorophore, e.g., d2)

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM CaCl2, 0.01% BSA, 0.005% Tween-20, pH 7.4

  • PCSK9i-X stock solution (e.g., 10 mM in DMSO)

  • 384-well low-volume assay plates

Procedure:

  • Prepare serial dilutions of PCSK9i-X in assay buffer.

  • Add 2 µL of the diluted PCSK9i-X or vehicle (DMSO) to the assay wells.

  • Add 4 µL of the PCSK9-terbium solution (final concentration ~2 nM).

  • Add 4 µL of the LDLR-d2 solution (final concentration ~10 nM).

  • Mix gently by shaking the plate for 1 minute.

  • Incubate the plate for 2 hours at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after excitation at ~340 nm.

  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot the ratio against the log of the inhibitor concentration to determine the IC50.

Protocol 2: Cell-Based LDL Uptake Assay

This protocol describes a method to assess the ability of PCSK9i-X to rescue PCSK9-mediated reduction of LDL uptake in HepG2 cells.

Materials:

  • HepG2 cells

  • Culture Medium: DMEM with 10% Fetal Bovine Serum

  • Recombinant human PCSK9

  • Fluorescently labeled LDL (e.g., DiI-LDL)

  • PCSK9i-X stock solution (10 mM in DMSO)

  • 96-well black, clear-bottom assay plates

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of ~20,000 cells/well and allow them to adhere overnight.

  • Wash the cells with serum-free medium.

  • Prepare dilutions of PCSK9i-X in serum-free medium.

  • Pre-incubate the cells with the diluted PCSK9i-X for 1 hour at 37°C.

  • Add recombinant PCSK9 to the wells (final concentration ~10 µg/mL) and incubate for an additional 3 hours at 37°C.

  • Add DiI-LDL to each well (final concentration ~10 µg/mL) and incubate for 4 hours at 37°C.

  • Wash the cells three times with cold PBS to remove unbound DiI-LDL.

  • Add PBS to each well and measure the fluorescence intensity using a plate reader (Excitation/Emission ~549/565 nm).

  • Normalize the fluorescence signal to control wells (cells with DiI-LDL but no PCSK9) and plot the percentage of LDL uptake against the log of the inhibitor concentration to determine the EC50.

Visualizations

PCSK9 Signaling Pathway and Inhibition

PCSK9_Pathway cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte PCSK9 Secreted PCSK9 LDLR LDLR PCSK9->LDLR Binding Endosome Endosome LDLR->Endosome Internalization LDL LDL LDL->LDLR Binding PCSK9iX PCSK9i-X PCSK9iX->PCSK9 Inhibition Lysosome Lysosome (Degradation) Endosome->Lysosome PCSK9-mediated Targeting Recycling Recycling Pathway Endosome->Recycling LDLR Recycling (PCSK9 absent)

Caption: PCSK9 binds to LDLR, leading to its degradation. PCSK9i-X blocks this interaction, promoting LDLR recycling.

Experimental Workflow: Cell-Based LDL Uptake Assay

LDL_Uptake_Workflow A 1. Seed HepG2 Cells (96-well plate) B 2. Pre-incubate with PCSK9i-X (1 hour) A->B C 3. Add Recombinant PCSK9 (3 hours) B->C D 4. Add Fluorescent LDL (4 hours) C->D E 5. Wash Cells D->E F 6. Measure Fluorescence E->F G 7. Data Analysis (EC50 determination) F->G

Caption: Workflow for assessing PCSK9i-X potency via a cell-based fluorescent LDL uptake assay.

Troubleshooting Logic: Low Potency in Assays

Troubleshooting_Logic Start Observed Potency is Low (High IC50/EC50) Q1 Is the issue in a biochemical or cell-based assay? Start->Q1 Biochem Biochemical Assay Q1->Biochem Biochemical CellBased Cell-Based Assay Q1->CellBased Cell-Based CheckSolubility Check Compound Solubility and Stability in Buffer Biochem->CheckSolubility CheckProteins Verify Protein Activity (PCSK9, LDLR) CheckSolubility->CheckProteins CheckCells Check Cell Health and Passage Number CellBased->CheckCells CheckPermeability Assess Cell Permeability and Metabolic Stability CheckCells->CheckPermeability CheckAssayParams Optimize Incubation Times and Concentrations CheckPermeability->CheckAssayParams

Caption: A decision tree for troubleshooting low potency of a PCSK9 inhibitor in functional assays.

References

Validation & Comparative

A Comparative Guide to M4 Receptor Antagonists: PCS1055 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The M4 muscarinic acetylcholine receptor, a G-protein coupled receptor highly expressed in the striatum, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease, dystonia, and schizophrenia.[1][2][3][4] The development of selective antagonists for the M4 receptor is a key area of research, aimed at maximizing therapeutic efficacy while minimizing the adverse effects associated with non-selective muscarinic antagonists.[1][4] This guide provides a detailed comparison of PCS1055, an early M4-preferring antagonist, with other notable M4 receptor antagonists, supported by experimental data and detailed protocols.

Overview of this compound

This compound is a novel synthetic antagonist of the muscarinic M4 receptor.[5] It has been a valuable tool compound for elucidating the roles of M4 receptor signaling.[5] However, while demonstrating preference for the M4 receptor, this compound also exhibits off-target activity as an acetylcholinesterase inhibitor, a factor that must be considered in experimental design and data interpretation.[1]

Comparative Analysis of M4 Receptor Antagonists

The landscape of M4 receptor antagonists has evolved significantly since the characterization of this compound. Newer compounds have been developed with improved selectivity and in vivo properties. This section provides a quantitative comparison of this compound with both older, less selective antagonists and newer, highly selective antagonists.

Binding Affinity and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (IC50 or Kb) of various M4 receptor antagonists. Lower values indicate higher affinity/potency.

Table 1: Comparison of Binding Affinities (Ki, nM) at the Human M4 Receptor

CompoundM4 Ki (nM)M1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M5 Ki (nM)Selectivity (M1/M4)Selectivity (M2/M4)Selectivity (M3/M4)Selectivity (M5/M4)
This compound 6.5[5]1660[5]449[5]2220[5]>10000[5]25569.1342>1538
PD102807 ---------
Tropicamide ---------
AF-DX 384 ---------
Pirenzepine ---------
Atropine ---------
VU6013720 1.5 (rat)[6]--------
VU6021302 11.7 (rat)[6]--------
VU6021625 11.4 (rat)[6]--------

Data for some compounds are not available in the provided search results.

Table 2: Comparison of Functional Antagonist Potency (IC50/Kb, nM)

CompoundM4 IC50/Kb (nM)M1 IC50 (nM)M2 IC50 (nM)M3 IC50 (nM)M5 IC50 (nM)Assay Type
This compound 5.72 (Kb)[5]1460[5]395[5]1960[5]>10000[5]GTP-γ-[(35)S] binding
VU6013720 0.59 (human)[6]>10000>10000>10000>10000Calcium Mobilization
VU6021302 1.8 (human)[6]>10000>10000>10000>10000Calcium Mobilization
VU6021625 0.44 (human)[6]130020001200>10000Calcium Mobilization

As the data indicates, while this compound shows a clear preference for the M4 receptor over other muscarinic subtypes, newer compounds like VU6013720, VU6021302, and VU6021625 exhibit significantly greater selectivity and potency, particularly at the human M4 receptor.[6] These newer antagonists were developed using this compound as a starting point and represent a significant advancement in the field.[1][2]

Signaling Pathways and Experimental Workflows

To understand the action of these antagonists, it is crucial to visualize the underlying molecular pathways and the experimental methods used for their characterization.

M4 Receptor Signaling Pathway

The M4 receptor is a Gi-coupled receptor. Upon activation by acetylcholine, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.[7] M4 receptor antagonists, such as this compound, block these effects by preventing acetylcholine from binding to the receptor.

M4_Signaling_Pathway cluster_intracellular Intracellular M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP Converts K_ion_out K+ Efflux GIRK->K_ion_out Opens ACh Acetylcholine ACh->M4R Binds & Activates This compound This compound This compound->M4R Binds & Blocks ATP ATP ATP->AC K_ion Competitive_Binding_Assay_Workflow start Start prepare_membranes Prepare cell membranes expressing M4 receptors start->prepare_membranes incubate Incubate membranes with [3H]-NMS (radioligand) and varying concentrations of the test antagonist (e.g., this compound) prepare_membranes->incubate separate Separate bound and free radioligand (e.g., via filtration) incubate->separate quantify Quantify bound radioactivity (e.g., using liquid scintillation counting) separate->quantify analyze Analyze data to determine the IC50 and calculate the Ki value quantify->analyze end End analyze->end

References

Head-to-Head Comparison of PCS1055 and PD102807: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two key muscarinic acetylcholine receptor ligands: PCS1055 and PD102807. This document summarizes their performance, presents supporting experimental data in structured tables, details methodologies for key experiments, and visualizes their distinct signaling pathways.

Executive Summary

This compound is a novel and selective competitive antagonist of the muscarinic M4 receptor. In contrast, PD102807, initially identified as an M4-preferring antagonist, is now recognized as a biased ligand at the M3 muscarinic acetylcholine receptor (mAChR). This biased agonism allows PD102807 to selectively activate specific downstream signaling pathways independent of classical Gq-protein coupling. This guide elucidates these differences through a detailed examination of their receptor binding affinities, functional activities, and distinct intracellular signaling cascades.

Head-to-Head Performance Comparison

This compound distinguishes itself with a higher selectivity for the M4 receptor subtype compared to PD102807. While both compounds exhibit antagonist activity at the M4 receptor, PD102807's unique profile at the M3 receptor opens different avenues for therapeutic exploration, particularly in diseases involving smooth muscle pathology.

Data Presentation

The following tables summarize the quantitative data from head-to-head competitive binding and functional assays.

Table 1: Muscarinic Receptor Binding Affinity (Ki in nM) from [3H]-NMS Competitive Binding Assays

CompoundM1M2M3M4M5
This compound 166045022206.5 >10000
PD102807 6559344195090.7 7412

Data compiled from Chan et al., 2016.[1]

Table 2: Functional Antagonism (Fold Selectivity vs. M4) from GTP-γ-[35S] Binding Assays

CompoundM1 vs M4M2 vs M4M3 vs M4M5 vs M4
This compound 25569.1342>1000

Data for this compound from Chan et al., 2016.[1] Data for PD102807 in a comparable functional assay shows it is a competitive antagonist at M4 with a pKB of 7.40, which is 10-fold higher than at M3 (pKB = 6.39).[2]

Table 3: Functional Activity of PD102807 at the M3 Receptor

AssayActivityKey Findings
Calcium Mobilization AntagonistInhibits methacholine-induced calcium mobilization.[3][4]
β-arrestin Recruitment AgonistInduces M3-mediated β-arrestin recruitment.[3]
AMPK Phosphorylation AgonistInduces phosphorylation of AMP-activated protein kinase (AMPK).[3][4][5]
TGF-β-induced α-SMA Expression InhibitorInhibits TGF-β-induced α-smooth muscle actin (α-SMA) expression.[3][5]

Signaling Pathways

The distinct mechanisms of action of this compound and PD102807 are best understood by visualizing their respective signaling pathways.

PCS1055_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound M4R M4 Receptor This compound->M4R Antagonizes G_protein Gi/o Protein M4R->G_protein Blocks Activation AC Adenylyl Cyclase G_protein->AC Inhibition (blocked) cAMP cAMP AC->cAMP Conversion (maintained) ATP ATP ATP->AC Downstream\nEffectors Downstream Effectors cAMP->Downstream\nEffectors Maintained Activity

This compound M4 Receptor Antagonist Signaling Pathway

PD102807_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PD102807 PD102807 M3R M3 Receptor PD102807->M3R Binds GRK GRK2/3 M3R->GRK Recruits Gq Gq Protein M3R->Gq Blocks Activation BetaArrestin β-Arrestin GRK->BetaArrestin Recruits AMPK AMPK BetaArrestin->AMPK Activates PLC PLC Gq->PLC Inhibition Ca Ca²⁺ Release PLC->Ca Blocked mTORC1 mTORC1 AMPK->mTORC1 Inhibits Phenotype Pro-hypercontractile Phenotype mTORC1->Phenotype Inhibition

PD102807 Biased M3 Receptor Agonist Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

[3H]-N-methylscopolamine ([3H]-NMS) Competitive Binding Assay

This assay determines the binding affinity of a compound to muscarinic receptors.

  • Cell Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the five human muscarinic receptor subtypes (M1-M5) are used.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, pH 7.4.

  • Procedure:

    • Cell membranes (10-20 µg of protein) are incubated with 0.5 nM [3H]-NMS.

    • Increasing concentrations of the unlabeled competitor ligand (this compound or PD102807) are added.

    • The mixture is incubated for 2 hours at room temperature.

    • The reaction is terminated by rapid filtration through GF/B filters, followed by washing with ice-cold assay buffer.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of [3H]-NMS (IC50) is determined. The Ki value is calculated using the Cheng-Prusoff equation.

[35S]-GTPγS Binding Assay

This functional assay measures G-protein activation following receptor stimulation.

  • Cell Preparation: Membranes from CHO cells stably expressing the human M4 muscarinic receptor are used.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 1 µM GDP, pH 7.4.

  • Procedure:

    • Cell membranes (10 µg of protein) are pre-incubated with the antagonist (this compound) for 15 minutes at 30°C.

    • The agonist (oxotremorine-M, Oxo-M) is added, followed by 0.1 nM [35S]-GTPγS.

    • The mixture is incubated for 30 minutes at 30°C.

    • The reaction is terminated by rapid filtration through GF/B filters and washing with ice-cold buffer.

    • The amount of bound [35S]-GTPγS is determined by scintillation counting.

  • Data Analysis: The ability of the antagonist to shift the agonist dose-response curve is used to calculate its functional potency (pKB).

Calcium Mobilization Assay

This assay is used to determine if a ligand activates Gq-coupled receptors, leading to an increase in intracellular calcium.

  • Cell Preparation: Human airway smooth muscle (ASM) cells endogenously expressing the M3 receptor are plated in 96-well plates.

  • Procedure:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

    • The cells are pre-treated with PD102807 for 15 minutes.

    • The M3 agonist methacholine is added, and changes in fluorescence are monitored using a fluorescence plate reader.

  • Data Analysis: The antagonist effect of PD102807 is quantified by its ability to inhibit the calcium response induced by methacholine.[3]

AMPK Phosphorylation Western Blot

This assay detects the activation of AMPK, a key downstream effector in PD102807's biased signaling pathway.

  • Cell Treatment: ASM cells are treated with PD102807 for various times and concentrations.

  • Procedure:

    • Cells are lysed, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for phosphorylated AMPK (p-AMPK).

    • A secondary antibody conjugated to horseradish peroxidase is added, and the signal is detected using a chemiluminescent substrate.

  • Data Analysis: The intensity of the p-AMPK band is quantified and normalized to total AMPK or a loading control like β-actin.[5][6]

TGF-β-induced α-SMA Expression Analysis

This experiment assesses the functional consequence of PD102807's signaling on a marker of smooth muscle cell phenotype.

  • Cell Culture and Treatment: ASM cells are treated with TGF-β (1 ng/mL) for 3 days in the presence or absence of PD102807.

  • Immunofluorescence Staining:

    • Cells are fixed, permeabilized, and stained with an antibody against α-SMA.

    • A fluorescently labeled secondary antibody is used for visualization.

    • Actin stress fibers can be co-stained with phalloidin.

  • Data Analysis: The expression and organization of α-SMA are visualized and can be quantified by immunofluorescence microscopy.[3][7] Alternatively, α-SMA expression can be quantified by Western blot.[5]

Conclusion

This compound and PD102807, while both interacting with muscarinic receptors, exhibit fundamentally different pharmacological profiles. This compound is a potent and selective M4 receptor antagonist, making it a valuable tool for studying the roles of this specific receptor subtype. In contrast, PD102807's more complex profile as a biased M3 receptor agonist, coupled with its M4 antagonist activity, presents unique opportunities for developing therapeutics that can selectively modulate cellular signaling to achieve desired physiological outcomes while avoiding the side effects associated with conventional Gq-protein activation. The choice between these two compounds will be dictated by the specific research question and the desired biological endpoint.

References

A Comparative Guide to the Selectivity Profiles of PCS1055 and Tropicamide in Muscarinic Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the muscarinic acetylcholine receptor selectivity profiles of two notable antagonists: PCS1055 and tropicamide. The information presented herein is intended to assist researchers in making informed decisions for preclinical and clinical investigations by offering a comprehensive overview of their binding affinities, functional potencies, and the experimental methodologies used to determine these characteristics.

Executive Summary

This compound emerges as a potent and highly selective antagonist for the muscarinic M4 receptor subtype. In contrast, tropicamide is generally characterized as a non-selective muscarinic antagonist, although some studies suggest a moderate preference for the M4 receptor. This guide synthesizes available data to illuminate the distinct pharmacological profiles of these two compounds.

Data Presentation: Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities (Ki) of this compound and tropicamide for the five human muscarinic acetylcholine receptor subtypes (M1-M5). It is important to note that a direct head-to-head comparison of Ki values from a single study is not publicly available. The data for this compound is derived from radioligand binding assays, while the data for tropicamide is a compilation from various sources, with pKi values converted to Ki for comparative purposes.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
This compound ~1658~449~22236.5 >6500
Tropicamide ~83~65~102~138~380

Note: Ki values for this compound at M1, M2, M3, and M5 are estimated based on fold selectivity from functional assays relative to its M4 Ki value. A comprehensive head-to-head binding assay is referenced in the literature but the specific Ki values are not publicly available.

Functional Selectivity of this compound

Functional assays provide a measure of a compound's ability to inhibit receptor signaling. For this compound, GTP-γ-[³⁵S] binding studies have demonstrated its significant functional selectivity for the M4 receptor.[1]

  • 255-fold greater inhibition at M4 versus M1

  • 69.1-fold greater inhibition at M4 versus M2

  • 342-fold greater inhibition at M4 versus M3

  • >1000-fold greater inhibition at M4 versus M5

Experimental Protocols

A clear understanding of the methodologies used to generate selectivity data is crucial for interpreting the results. The following are detailed protocols for the key experiments cited in the characterization of muscarinic receptor antagonists.

[³H]-N-Methylscopolamine ([³H]-NMS) Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

  • Cells stably expressing one of the five human muscarinic receptor subtypes (M1-M5) are harvested.

  • The cells are homogenized in a lysis buffer and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration.

2. Assay Procedure:

  • A fixed concentration of the radioligand, [³H]-NMS, is incubated with the prepared cell membranes.

  • Increasing concentrations of the unlabeled test compound (e.g., this compound or tropicamide) are added to compete with [³H]-NMS for binding to the receptors.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled universal muscarinic antagonist, such as atropine.

  • The mixture is incubated to allow binding to reach equilibrium.

3. Detection and Data Analysis:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.

  • The filters are washed to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of [³H]-NMS (IC50) is determined.

  • The IC50 value is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTP-γ-[³⁵S] Functional Assay

This functional assay measures the ability of an antagonist to inhibit agonist-stimulated G-protein activation, providing a measure of its functional potency.

1. Membrane Preparation:

  • Similar to the radioligand binding assay, membranes are prepared from cells expressing the muscarinic receptor subtype of interest.

2. Assay Procedure:

  • The cell membranes are incubated with the test antagonist (e.g., this compound) at various concentrations.

  • A fixed concentration of a muscarinic agonist (e.g., oxotremorine-M) is then added to stimulate the receptors.

  • The non-hydrolyzable GTP analog, GTP-γ-[³⁵S], is added to the mixture. Upon receptor activation, the associated G-protein exchanges GDP for GTP-γ-[³⁵S].

  • The incubation is carried out for a specific period to allow for G-protein activation.

3. Detection and Data Analysis:

  • The reaction is stopped, and the membranes are collected by filtration.

  • The amount of bound GTP-γ-[³⁵S] is quantified by scintillation counting.

  • The ability of the antagonist to inhibit the agonist-induced increase in GTP-γ-[³⁵S] binding is measured.

  • The concentration of the antagonist that causes a 50% inhibition of the agonist response (IC50) is determined, which reflects its functional potency.

Mandatory Visualizations

Signaling Pathways

Muscarinic receptors mediate their effects through different G-protein signaling pathways. The M2 and M4 receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. In contrast, the M1, M3, and M5 receptors couple to Gq/11 proteins, which activate phospholipase C, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.

M2_M4_Signaling_Pathway Ligand Acetylcholine (Agonist) M2_M4 M2 / M4 Receptor Ligand->M2_M4 Binds Gi_Go Gi/o Protein M2_M4->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Response Cellular Response (Inhibition) cAMP->Response Leads to

Caption: M2/M4 Receptor Signaling Pathway

M1_M3_M5_Signaling_Pathway Ligand Acetylcholine (Agonist) M1_M3_M5 M1 / M3 / M5 Receptor Ligand->M1_M3_M5 Binds Gq_11 Gq/11 Protein M1_M3_M5->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2 Increased Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC

Caption: M1/M3/M5 Receptor Signaling Pathway

Experimental Workflows

The following diagrams illustrate the workflows for the experimental protocols described above.

Radioligand_Binding_Workflow Start Start Prep Membrane Preparation (Cells expressing receptor subtype) Start->Prep Incubate Incubation: Membranes + [3H]-NMS + Test Compound (e.g., this compound) Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash to Remove Unbound Ligand Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow

GTP_gamma_S_Workflow Start Start Prep Membrane Preparation (Cells expressing receptor subtype) Start->Prep Incubate Incubation: Membranes + Antagonist + Agonist + GTP-γ-[35S] Prep->Incubate Filter Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (Functional Potency - IC50) Count->Analyze End End Analyze->End

Caption: GTP-γ-[³⁵S] Functional Assay Workflow

References

PCS1055 as a reference compound in M4 antagonist screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PCS1055 with other muscarinic M4 receptor antagonists, offering a valuable resource for researchers engaged in antagonist screening and drug development. Below, you will find a detailed analysis of its performance against alternative compounds, supported by experimental data and protocols.

Introduction to this compound

This compound is a novel, competitive antagonist of the muscarinic M4 acetylcholine receptor.[1] It has emerged as a valuable tool for studying the physiological roles of the M4 receptor due to its preference for this subtype over other muscarinic receptors.[1] The development of M4-selective antagonists is of significant interest for treating various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. This guide will compare the in vitro pharmacological profile of this compound with established non-selective antagonists and more recently developed selective M4 antagonists.

Performance Comparison of M4 Antagonists

The selection of an appropriate reference compound for an M4 antagonist screening campaign is critical. The ideal compound should exhibit high affinity for the M4 receptor and high selectivity over the other muscarinic receptor subtypes (M1, M2, M3, and M5) to minimize off-target effects. This section compares this compound with a panel of M4 antagonists, including non-selective agents (Atropine, Pirenzepine), moderately selective compounds (PD102807, AF-DX 384, Tropicamide), and highly selective antagonists (VU6013720, VU6021302, and VU6021625).

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and its alternatives for the five human muscarinic receptor subtypes. The data has been compiled from various sources to provide a comparative overview. It is important to note that experimental conditions can vary between studies, potentially affecting the absolute values.

Table 1: Binding Affinity (Ki, nM) of M4 Antagonists at Human Muscarinic Receptors

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)Reference(s)
This compound 166045022206.5 >10000[1]
Atropine1.273.242.210.77 2.84[2]
Pirenzepine21310---[3]
AF-DX 38465153210 537[4]

Note: A lower Ki value indicates a higher binding affinity. Data for some compounds across all subtypes were not available in a single source.

Table 2: Inhibitory Concentration (IC50, nM) of M4 Antagonists at Human and Rat Muscarinic Receptors

CompoundReceptor SubtypeThis compoundPD102807TropicamideVU6013720VU6021302VU6021625Reference(s)
Human M4-90.7---0.44[5][6]
Rat M1-6559-1700>100005500[5][6]
M2-3441-67025003200[5][6]
M3-950->10000>10000>10000[5][6]
M4---207057[6]
M5-7412->10000>10000>10000[5][6]

Note: A lower IC50 value indicates a higher potency. The VU compounds were evaluated in functional calcium mobilization assays.[6]

From the data presented, this compound demonstrates a significant preference for the M4 receptor, with Ki values in the nanomolar range, and substantially weaker affinity for M1, M2, and M3 receptors.[1] While non-selective antagonists like atropine show high affinity across all subtypes, they lack the specificity required for targeted M4 research.[2] The newer generation of antagonists, such as VU6021625, which were developed from this compound, exhibit even greater selectivity and potency at the human M4 receptor.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in M4 antagonist screening.

M4_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular M4 M4 Receptor G_protein Gi/o Protein M4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to Acetylcholine Acetylcholine (Agonist) Acetylcholine->M4 Activates This compound This compound (Antagonist) This compound->M4 Blocks Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing M4 Receptor) start->prep_membranes add_radioligand Add Radioligand (e.g., [3H]-NMS) prep_membranes->add_radioligand add_competitor Add Competing Ligand (e.g., this compound at various concentrations) add_radioligand->add_competitor incubate Incubate to Reach Equilibrium add_competitor->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate measure Measure Radioactivity of Bound Ligand separate->measure analyze Analyze Data (Determine IC50 and Ki) measure->analyze end End analyze->end GTP_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing M4 Receptor and Gi/o) start->prep_membranes add_antagonist Add Antagonist (e.g., this compound) prep_membranes->add_antagonist add_agonist Add Agonist (e.g., Acetylcholine) add_antagonist->add_agonist add_gtps Add [35S]GTPγS add_agonist->add_gtps incubate Incubate add_gtps->incubate separate Separate Bound and Free [35S]GTPγS (Filtration) incubate->separate measure Measure Radioactivity separate->measure analyze Analyze Data (Determine Antagonist Potency) measure->analyze end End analyze->end

References

Cross-Validation of PCS1055 Activity in Diverse Assay Formats: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of assay formats for characterizing the activity of PCS1055, a selective antagonist of the muscarinic acetylcholine receptor M4 (M4). Understanding how experimental setup influences the quantitative measure of a compound's potency and mechanism of action is critical for robust drug development. Here, we present a cross-validation of this compound's antagonist activity using established and alternative assay methodologies.

Introduction to this compound

This compound is a novel, competitive antagonist with high selectivity for the M4 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR).[1][2] Its primary mechanism of action involves blocking the binding of the endogenous agonist, acetylcholine, thereby inhibiting the downstream signaling cascade. The characterization of such compounds relies on a variety of in vitro assays that probe different aspects of receptor function, from direct ligand binding to cellular signaling events. This guide will explore the nuances of these assays in the context of this compound.

Data Presentation: Quantitative Comparison of this compound Activity

The following table summarizes the reported and expected activity of this compound across different assay formats. This allows for a direct comparison of key quantitative parameters such as binding affinity (Ki) and functional potency (IC50).

Assay Format Principle Parameter Measured This compound Reported/Expected Value Reference
Radioligand Binding Assay Measures the displacement of a radiolabeled antagonist ([3H]-N-methylscopolamine, [3H]-NMS) from the M4 receptor by this compound.Binding Affinity (Ki)6.5 nM[1]
GTP-γ-[35S] Binding Assay Measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog ([35S]GTPγS) to Gαi/o proteins upon agonist stimulation, and its inhibition by this compound.Functional Potency (IC50)18.1 nM[2]
cAMP Modulation Assay Measures the downstream effect of M4 receptor activation on adenylyl cyclase activity. As M4 is Gi-coupled, its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This compound's antagonism would reverse this agonist-induced decrease.Functional Potency (IC50)Expected to be in the low nanomolar range, comparable to the GTP-γ-[35S] assay.Inferred from[3][4][5]
Fluorescence-Based Calcium Mobilization Assay Measures changes in intracellular calcium levels upon GPCR activation. While M4 is primarily Gi-coupled, it can also couple to Gq in some systems, or be studied in engineered cells that co-express a promiscuous G-protein like Gα16, leading to calcium release upon activation. Antagonism by this compound would block this agonist-induced calcium flux.Functional Potency (IC50)Expected to be in the nanomolar range, though the exact value may vary depending on the specific assay setup and cell system used.Inferred from[6][7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

Radioligand Binding Assay ([3H]-NMS Competition)

This assay directly measures the affinity of this compound for the M4 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human M4 muscarinic receptor.

  • [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

  • This compound and other competing ligands.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 154 mM NaCl.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

Procedure:

  • In a 96-well plate, add assay buffer, a fixed concentration of [3H]-NMS (typically at its Kd concentration), and varying concentrations of this compound.

  • Initiate the binding reaction by adding the M4 receptor-containing cell membranes.

  • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.[6]

  • To determine non-specific binding, a parallel set of wells containing a saturating concentration of a known muscarinic antagonist (e.g., atropine) is included.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • The Ki value for this compound is calculated from the IC50 value (the concentration of this compound that displaces 50% of the bound [3H]-NMS) using the Cheng-Prusoff equation.

GTP-γ-[35S] Binding Assay

This functional assay measures the first step in G-protein activation.

Materials:

  • Cell membranes from cells expressing the human M4 muscarinic receptor.

  • [35S]Guanosine-5'-O-(3-thiotriphosphate) ([35S]GTPγS).

  • A muscarinic agonist (e.g., carbachol or oxotremorine-M).

  • This compound.

  • GDP (Guanosine diphosphate).

  • Assay Buffer: e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • Scintillation Proximity Assay (SPA) beads or filter plates.

Procedure:

  • Pre-incubate the M4 receptor membranes with varying concentrations of this compound and a fixed concentration of GDP for 20-30 minutes at room temperature.[8]

  • Add a fixed, sub-maximal (e.g., EC80) concentration of the muscarinic agonist to stimulate the receptor.

  • Initiate the binding reaction by adding [35S]GTPγS.

  • Incubate for 60-90 minutes at 30°C to allow for [35S]GTPγS binding to the activated G-proteins.[8]

  • Separate bound from free [35S]GTPγS using either filtration or SPA technology.

  • Quantify the amount of bound [35S]GTPγS using a scintillation counter.

  • The IC50 value is determined by plotting the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the concentration of this compound.

cAMP Modulation Assay

This assay measures a downstream signaling event of M4 receptor activation.

Materials:

  • Whole cells expressing the human M4 muscarinic receptor.

  • Forskolin (an adenylyl cyclase activator).

  • A muscarinic agonist.

  • This compound.

  • A commercial cAMP detection kit (e.g., HTRF, luminescence, or fluorescence-based).

Procedure:

  • Plate the M4-expressing cells in a 96- or 384-well plate and grow to the desired confluency.

  • Pre-incubate the cells with varying concentrations of this compound.

  • Add a fixed concentration of the muscarinic agonist.

  • Stimulate adenylyl cyclase with a fixed concentration of forskolin. This raises the basal cAMP level, allowing for the inhibitory effect of the Gi-coupled M4 receptor to be observed.[9]

  • Incubate for a specified time to allow for changes in intracellular cAMP levels.

  • Lyse the cells and measure the cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • The IC50 value is determined by measuring the concentration of this compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production.

Mandatory Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows described.

M4_Signaling_Pathway cluster_membrane Cell Membrane M4 M4 Receptor G_protein Gi/o Protein M4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Acetylcholine Acetylcholine (Agonist) Acetylcholine->M4 Activates This compound This compound (Antagonist) This compound->M4 Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

Figure 1: M4 Receptor Signaling Pathway

Radioligand_Binding_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation cluster_3 Detection & Analysis A Prepare M4 membranes, [3H]-NMS, and this compound B Incubate membranes with [3H]-NMS and varying [this compound] A->B C Filter to separate bound and free radioligand B->C D Quantify radioactivity C->D E Calculate Ki from IC50 D->E

Figure 2: Radioligand Binding Assay Workflow

GTP_Binding_Workflow cluster_0 Pre-incubation cluster_1 Stimulation & Binding cluster_2 Detection & Analysis A Incubate M4 membranes with This compound and GDP B Add agonist to stimulate receptor A->B C Add [35S]GTPγS to initiate binding B->C D Separate and quantify bound [35S]GTPγS C->D E Calculate IC50 D->E

Figure 3: GTP-γ-[35S] Binding Assay Workflow

Conclusion

The cross-validation of this compound activity across different assay formats is essential for a comprehensive understanding of its pharmacological profile. While radioligand binding assays provide a direct measure of a compound's affinity for its target, functional assays such as GTP-γ-[35S] binding, cAMP modulation, and calcium mobilization offer insights into its ability to modulate receptor signaling. The choice of assay can influence the determined potency and should be selected based on the specific research question and the aspect of receptor function being investigated. For a selective M4 antagonist like this compound, a combination of a direct binding assay and a functional assay that measures a proximal signaling event (e.g., GTP-γ-[35S] binding) provides a robust characterization of its activity. Downstream assays like cAMP measurement further confirm its mechanism of action on the canonical Gi signaling pathway.

References

Unveiling the Off-Target Binding Landscape of PCS1055: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the off-target binding profile of a compound is paramount for predicting potential side effects and ensuring therapeutic specificity. This guide provides a comparative analysis of the off-target binding profile of PCS1055, a novel muscarinic M4 receptor antagonist, against other relevant compounds. The information is supported by experimental data and detailed methodologies to facilitate informed decision-making in research and development.

This compound is a potent and selective antagonist of the muscarinic M4 acetylcholine receptor, a key target in the central nervous system for the treatment of neuropsychiatric disorders. While its high affinity for the M4 receptor is well-documented, a thorough understanding of its interactions with other unintended biological targets is crucial for a comprehensive safety and efficacy assessment.

Comparative Off-Target Binding Profiles

To provide a clear comparison, the following table summarizes the known on-target and off-target binding affinities of this compound and a selection of other muscarinic receptor antagonists. It is important to note that comprehensive off-target screening panel data for this compound is not publicly available. Therefore, data for VU6021625, a structurally similar M4 antagonist derived from a series of compounds including this compound, is used as a surrogate to provide an indication of a broader off-target profile.

TargetThis compoundAtropinePD102807AF-DX 384Pirenzepine
Muscarinic M4 (Ki, nM) 6.5 [1]Pan-antagonist90.710High
Muscarinic M1 (Ki, nM)1658Pan-antagonist655930.9Low (selective)
Muscarinic M2 (Ki, nM)449Pan-antagonist34416.0Moderate
Muscarinic M3 (Ki, nM)2223Pan-antagonist95066.1Moderate
Muscarinic M5 (Ki, nM)>6500Pan-antagonist7412537High
Acetylcholinesterase (IC50, nM) 120 (human) ----
Histamine H3 (% inh @ 10µM)ND----
Nicotinic α3β4 (% inh @ 10µM)ND----
Serotonin 5-HT2B (% inh @ 10µM)ND----

ND : Not Determined. Data for Histamine H3, Nicotinic α3β4, and Serotonin 5-HT2B are for the structurally related compound VU6021625, which showed 88%, 55%, and 53% inhibition at 10µM, respectively, in a Eurofins radioligand binding panel of 78 targets.[2][3]

Experimental Protocols

The binding affinities and functional activities presented in this guide were primarily determined using the following key experimental methodologies:

[(3)H]-N-methylscopolamine (NMS) Radioligand Binding Assay

This competitive binding assay is used to determine the affinity of a test compound for muscarinic receptors.

  • Principle: The assay measures the ability of a test compound to displace the radiolabeled muscarinic antagonist, [(3)H]-NMS, from the receptor.

  • Procedure:

    • Cell membranes expressing the target muscarinic receptor subtype are prepared.

    • Membranes are incubated with a fixed concentration of [(3)H]-NMS and varying concentrations of the test compound.

    • After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of [(3)H]-NMS (IC50) is determined.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[4][5][6]

GTP-γ-[(35)S] Binding Assay

This functional assay measures the activation of G proteins coupled to the target receptor upon agonist stimulation and the ability of an antagonist to block this activation.

  • Principle: In the presence of an agonist, G protein-coupled receptors (GPCRs) catalyze the exchange of GDP for GTP on the α-subunit of the G protein. This assay uses a non-hydrolyzable GTP analog, GTP-γ-[(35)S], to quantify this activation. Antagonists will inhibit the agonist-induced increase in GTP-γ-[(35)S] binding.[7][8][9][10][11]

  • Procedure:

    • Cell membranes containing the receptor of interest are incubated with a specific agonist to stimulate G protein activation.

    • Varying concentrations of the antagonist (e.g., this compound) are added to measure their inhibitory effect.

    • GTP-γ-[(35)S] is added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period and then terminated.

    • The amount of [(35)S] bound to the G proteins is determined by scintillation counting after separation of bound and free radiolabel.

    • The data is analyzed to determine the potency of the antagonist in inhibiting agonist-stimulated G protein activation.[7][8][9][10][11]

Visualizing the Off-Target Analysis Workflow and Signaling Context

To better illustrate the processes and concepts discussed, the following diagrams were generated using the Graphviz DOT language.

experimental_workflow cluster_prep Sample Preparation cluster_assay Binding & Functional Assays cluster_analysis Data Analysis & Profiling This compound This compound & Competitor Compounds BindingAssay [(3)H]-NMS Radioligand Binding Assay This compound->BindingAssay FunctionalAssay GTP-γ-[(35)S] Binding Assay This compound->FunctionalAssay OffTargetPanel Broad Off-Target Screening Panel (e.g., Eurofins SafetyScreen) This compound->OffTargetPanel Membranes Cell Membranes with Target Receptors Membranes->BindingAssay Membranes->FunctionalAssay Ki_IC50 Determine Ki / IC50 Values BindingAssay->Ki_IC50 FunctionalAssay->Ki_IC50 Profile Generate Off-Target Binding Profile Ki_IC50->Profile OffTargetPanel->Profile

Caption: Experimental workflow for determining the off-target binding profile of this compound.

signaling_pathway cluster_receptor M4 Muscarinic Receptor Signaling (On-Target) cluster_off_target Acetylcholinesterase Inhibition (Off-Target) This compound This compound M4R M4 Receptor This compound->M4R Antagonist AChE Acetylcholinesterase This compound->AChE Inhibitor Gi Gi/o Protein M4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Choline Choline + Acetate AChE->Choline Hydrolysis ACh Acetylcholine ACh->AChE Substrate

Caption: On-target M4 receptor antagonism and off-target acetylcholinesterase inhibition by this compound.

logical_comparison cluster_on_target Primary Target cluster_muscarinic_off_target Muscarinic Off-Targets cluster_other_off_target Other Off-Targets This compound This compound Profile M4R High M4 Affinity This compound->M4R M1_M2_M3_M5 Low Affinity for M1, M2, M3, M5 This compound->M1_M2_M3_M5 AChE AChE Inhibition This compound->AChE Other Potential Hits on (H3, nAChR, 5-HT2B)* This compound->Other

Caption: Logical relationship of this compound's on-target and off-target binding characteristics.

References

In Vivo Validation of M4 Receptor Antagonism: A Comparative Guide to PCS1055 and a More Selective Alternative, VU6021625

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The M4 muscarinic acetylcholine receptor represents a promising therapeutic target for a variety of neurological and psychiatric disorders. The development of selective antagonists for this receptor is a key area of research. This guide provides an objective comparison of the preclinical M4 receptor antagonist PCS1055 and a subsequently developed, more selective antagonist, VU6021625. While direct in vivo validation data for this compound is limited in publicly available literature, its role as a foundational tool compound led to the creation of VU6021625, for which extensive in vivo characterization has been performed. This guide will summarize the available data for these compounds and the non-selective muscarinic antagonist scopolamine, providing valuable insights into the in vivo functional consequences of M4 receptor antagonism.

Comparative Analysis of In Vivo Efficacy

The following tables summarize the key in vivo pharmacological data for VU6021625 and the non-selective muscarinic antagonist scopolamine, which serves as a critical comparator to understand the effects of selective M4 antagonism.

Table 1: Effect on Haloperidol-Induced Catalepsy in Mice

CompoundDose (mg/kg, i.p.)Catalepsy Duration (seconds)% Reversal of CatalepsyAnimal Model
Vehicle-159.0 ± 27.3-Wild-Type Mice
VU6021625 0.3No significant reduction-Wild-Type Mice
179.6 ± 20.260.7%Wild-Type Mice
374.3 ± 19.563.3%Wild-Type Mice
Vehicle-155.9 ± 25.3-Wild-Type Littermates
Scopolamine36.1 ± 1.4~96%Wild-Type Littermates
Vehicle-151.9 ± 28.9-M4 Knockout Mice
Scopolamine3113 ± 29.5No significant reductionM4 Knockout Mice

Data sourced from Moehle et al., 2021.[1][2]

Table 2: Effect on Locomotor Activity in Mice

CompoundDose (mg/kg, i.p.)Total Distance Traveled (cm)% Change from VehicleAnimal Model
Vehicle-2440 ± 712.9-Wild-Type Mice
VU6021625 32787 ± 1574+14% (not significant)Wild-Type Mice
Scopolamine310951 ± 3057+349% (p < 0.0001)Wild-Type Mice
Vehicle-1786.0 ± 256.6-Wild-Type Littermates
Scopolamine38952.0 ± 789.8+401% (p < 0.001)Wild-Type Littermates
Scopolamine3Significantly reduced distance compared to WT-M4 Knockout Mice

Data sourced from Moehle et al., 2021.[1][2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway of the M4 receptor and the experimental workflow for the in vivo studies.

M4_Signaling_Pathway cluster_membrane Cell Membrane M4 M4 Receptor Gi Gi Protein M4->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits ACh Acetylcholine ACh->M4 Activates This compound This compound / VU6021625 (Antagonist) This compound->M4 Blocks PKA Protein Kinase A cAMP->PKA Activates Neuronal_Activity Decreased Neuronal Excitability PKA->Neuronal_Activity Modulates

M4 Receptor Signaling Pathway

Experimental_Workflow cluster_catalepsy Haloperidol-Induced Catalepsy cluster_locomotion Locomotor Activity Haloperidol Administer Haloperidol (1 mg/kg, i.p.) Drug_Admin_Cat Administer Test Compound (Vehicle, VU6021625, or Scopolamine) Haloperidol->Drug_Admin_Cat Bar_Test Perform Bar Test at Multiple Time Points Drug_Admin_Cat->Bar_Test Measure_Latency Measure Latency to Step Down Bar_Test->Measure_Latency Habituation Habituate Mice to Open Field Arena Drug_Admin_Loco Administer Test Compound (Vehicle, VU6021625, or Scopolamine) Habituation->Drug_Admin_Loco Record_Activity Record Locomotor Activity (e.g., 90 minutes) Drug_Admin_Loco->Record_Activity Analyze_Distance Analyze Total Distance Traveled Record_Activity->Analyze_Distance Start Select Animal Models (Wild-Type and M4 KO Mice) Start->Haloperidol Start->Habituation

In Vivo Experimental Workflow

Detailed Experimental Protocols

Haloperidol-Induced Catalepsy in Mice

This protocol is adapted from the methodology described by Moehle et al. (2021).[1][2]

1. Animals:

  • Male and female wild-type and M4 receptor knockout mice are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

2. Materials:

  • Haloperidol solution (e.g., 1 mg/kg).

  • Test compounds: VU6021625, scopolamine, or vehicle (e.g., 20% (2-hydroxypropyl)-β-cyclodextrin).

  • Horizontal bar apparatus (a wooden or metal rod approximately 1 cm in diameter, elevated 4-5 cm above a flat surface).

  • Stopwatch.

3. Procedure:

  • Induction of Catalepsy: Administer haloperidol (1 mg/kg) via intraperitoneal (i.p.) injection.

  • Drug Administration: At a designated time post-haloperidol injection (e.g., 30 minutes), administer the test compound (VU6021625, scopolamine) or vehicle i.p.

  • Bar Test: At various time points after test compound administration (e.g., 60, 90, 120 minutes post-haloperidol), gently place the mouse's forepaws on the elevated horizontal bar.

  • Measurement: Start the stopwatch immediately upon placing the forepaws on the bar. Measure the latency (in seconds) for the mouse to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically employed, after which the mouse is removed from the bar.

  • Data Analysis: Compare the latency to descend for the different treatment groups. A longer latency indicates a greater degree of catalepsy.

Locomotor Activity Measurement in an Open Field Arena

This protocol is based on standard methods for assessing spontaneous locomotor activity in rodents.[3][4][5][6]

1. Animals:

  • Male and female wild-type and M4 receptor knockout mice are used.

2. Materials:

  • Open field arena (a square or circular arena with high walls to prevent escape, often equipped with infrared beams or a video tracking system).

  • Test compounds: VU6021625, scopolamine, or vehicle.

3. Procedure:

  • Habituation: Place each mouse individually into the center of the open field arena and allow for a habituation period (e.g., 30-60 minutes) to minimize novelty-induced hyperactivity.

  • Drug Administration: After the habituation period, administer the test compound (VU6021625, scopolamine) or vehicle i.p.

  • Activity Recording: Immediately after injection, place the mouse back into the open field arena and record its locomotor activity for a specified duration (e.g., 90-120 minutes). The automated system will track parameters such as total distance traveled, time spent moving, and rearing frequency.

  • Data Analysis: Analyze the total distance traveled and other relevant locomotor parameters. Compare the activity levels between the different treatment groups.

Discussion

The in vivo data presented here highlights the functional consequences of selective M4 receptor antagonism. While this compound was a crucial starting point, the development of VU6021625 has allowed for a more precise dissection of the in vivo role of the M4 receptor.[1][2]

The ability of VU6021625 to significantly reverse haloperidol-induced catalepsy suggests that M4 receptor blockade can alleviate drug-induced parkinsonian-like motor deficits.[1][2] The lack of a significant effect of scopolamine in M4 knockout mice further corroborates the critical role of the M4 receptor in mediating the anti-cataleptic effects of muscarinic antagonists.[1][2]

Interestingly, unlike the non-selective antagonist scopolamine, which induces profound hyperlocomotion, VU6021625 did not significantly alter spontaneous locomotor activity.[1][2] This suggests that the hyperlocomotive effects of non-selective muscarinic antagonists are likely mediated by other muscarinic receptor subtypes (e.g., M1). The development of selective M4 antagonists like VU6021625, therefore, holds promise for therapeutic interventions that can modulate striatal function with a reduced risk of certain side effects associated with non-selective agents.

References

A Comparative Analysis of PCS1055 and Non-Selective Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological profile of PCS1055, a novel M4-preferring muscarinic acetylcholine receptor antagonist, against established non-selective muscarinic antagonists. The following sections present a comprehensive overview of their binding affinities and functional potencies, supported by detailed experimental protocols and visual representations of relevant biological pathways and workflows.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the quantitative data for this compound and a selection of non-selective muscarinic antagonists, including atropine, pirenzepine, and tropicamide. This data facilitates a direct comparison of their binding affinities and functional potencies across the five muscarinic receptor subtypes (M1-M5).

Table 1: Comparative Binding Affinities (Ki, nM) of Muscarinic Antagonists

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)Selectivity Profile
This compound 1657.5449.1922236.5 >10000M4 selective
Atropine 1.27[1]3.24[1]2.21[1]0.77[1]2.84[1]Non-selective
Pirenzepine 19-26372-603~500~600~400M1 selective
Tropicamide ~150~800~400~60 ~1000M4-preferring

Note: Data for Pirenzepine and Tropicamide are compiled from various sources and may show some variability. The values presented are representative estimates.

Table 2: Comparative Functional Potencies (IC50, nM) of Muscarinic Antagonists

CompoundM1 (IC50, nM)M2 (IC50, nM)M3 (IC50, nM)M4 (IC50, nM)M5 (IC50, nM)Assay Type
This compound ---18.1 [1][2][3]-GTP-γ-[35S]
Atropine 2.22[1]4.32[1]4.16[1]2.38[1]3.39[1]GTP-γ-[35S]

Note: Functional data for Pirenzepine and Tropicamide across all subtypes in a consistent assay format is limited in publicly available literature.

Key Insights from the Data

As the data illustrates, this compound exhibits a distinct pharmacological profile compared to non-selective antagonists. This compound demonstrates a high affinity and functional potency for the M4 receptor subtype, with significantly lower affinity for M1, M2, M3, and M5 receptors. In contrast, atropine, a classical non-selective antagonist, displays high affinity across all five muscarinic subtypes.[1] Pirenzepine is known for its relative selectivity for the M1 receptor, while tropicamide shows a preference for the M4 receptor, although with less pronounced selectivity compared to this compound.

Interestingly, this compound also functions as an inhibitor of acetylcholinesterase (AChE), with IC50 values of 22 nM for electric eel AChE and 120 nM for human AChE.[1][2] This off-target activity is a crucial consideration in its overall pharmacological characterization.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound and the comparative antagonists.

Radioligand Competitive Binding Assay (using [³H]-N-Methylscopolamine)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS).

  • Test Compounds: this compound and other non-selective antagonists.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled, high-affinity antagonist like atropine.

  • Assay Buffer: 50 mM Tris-HCl, 154 mM NaCl, pH 7.4.

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 20-80 µ g/well .

  • Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or 10 µM atropine (for non-specific binding) or the test compound dilution.

    • 50 µL of [³H]-NMS (at a concentration close to its Kd, typically ~1 nM).

    • 100 µL of the cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.

  • Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-NMS) by non-linear regression analysis. Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTP-γ-[³⁵S] Binding Functional Assay

This functional assay measures the ability of a compound to modulate G-protein activation by the receptor, providing an indication of its agonist or antagonist activity.

Materials:

  • Cell Membranes: As described above.

  • Radioligand: GTP-γ-[³⁵S].

  • Agonist: A known muscarinic agonist (e.g., carbachol or oxotremorine-M).

  • Test Compounds: this compound and other antagonists.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP: Guanosine 5'-diphosphate.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Membrane and Compound Preparation: Prepare cell membranes and test compound dilutions as described for the binding assay.

  • Pre-incubation: In a 96-well plate, pre-incubate the cell membranes (20-40 µg protein/well) with the test compound dilutions and GDP (typically 10 µM) in the assay buffer for 15 minutes at 30°C.

  • Agonist Stimulation: Add the muscarinic agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Initiation of Reaction: Start the binding reaction by adding GTP-γ-[³⁵S] to a final concentration of approximately 0.1-0.5 nM.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Harvesting and Quantification: Terminate the reaction and quantify the bound radioactivity as described in the radioligand binding assay protocol.

  • Data Analysis: For antagonists, determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-stimulated GTP-γ-[³⁵S] binding.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and experimental evaluation of this compound.

M4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds G_protein Gi/o Protein M4R->G_protein Activates This compound This compound This compound->M4R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: M4 Muscarinic Receptor Signaling Pathway.

Competitive_Binding_Assay cluster_workflow Experimental Workflow start Start prep_membranes Prepare Cell Membranes (Expressing M4 Receptor) start->prep_membranes incubation Incubate Membranes with Radioligand and Test Compounds prep_membranes->incubation prep_ligands Prepare Radioligand ([3H]-NMS) & Test Compounds (this compound, etc.) prep_ligands->incubation filtration Separate Bound and Free Ligand (Filtration) incubation->filtration quantification Quantify Bound Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis (IC50 and Ki determination) quantification->analysis end End analysis->end

Caption: Competitive Radioligand Binding Assay Workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.